Technical Documentation Center

4-Amino-2-hydroxy-6-methylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2-hydroxy-6-methylpyrimidine
  • CAS: 6220-50-4

Core Science & Biosynthesis

Foundational

4-Amino-2-hydroxy-6-methylpyrimidine chemical properties

Title: An In-Depth Technical Guide to 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine): Structural Dynamics, Synthesis, and Epigenetic Applications Executive Summary 4-Amino-2-hydroxy-6-methylpyrimidine, universal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: An In-Depth Technical Guide to 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine): Structural Dynamics, Synthesis, and Epigenetic Applications

Executive Summary

4-Amino-2-hydroxy-6-methylpyrimidine, universally recognized in molecular biology and medicinal chemistry as 6-methylcytosine , is a critical pyrimidine derivative[1]. Unlike its widely studied positional isomer 5-methylcytosine (a canonical epigenetic marker), the substitution of a methyl group at the C6 position introduces profound steric and electronic effects. These effects force the nucleoside into a syn-conformation even in aqueous environments[2], fundamentally altering DNA flexibility and protein-DNA binding kinetics[3]. This whitepaper explores the physicochemical properties, synthesis protocols, and emerging applications of 6-methylcytosine in drug development, particularly as a scaffold for novel biocides[4].

Physicochemical Properties and Tautomerism

In both solution and solid states, 4-amino-2-hydroxy-6-methylpyrimidine exhibits keto-enol tautomerism, existing predominantly as 4-amino-6-methylpyrimidin-2(1H)-one[1]. The equilibrium heavily favors the keto form due to the thermodynamic stability provided by the amide resonance within the pyrimidine ring.

Table 1: Key Physicochemical Properties of 4-Amino-2-hydroxy-6-methylpyrimidine

PropertyValue / Description
IUPAC Name 4-Amino-6-methylpyrimidin-2(1H)-one
CAS Registry Number 6220-50-4[1]
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Tautomeric Forms Keto (dominant) ⇌ Enol
Conformational Preference syn-conformation (as a nucleoside)[2]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Chemical Synthesis and Derivatization

The synthesis of 6-methylcytosine derivatives, particularly N4-alkyl-6-methylcytidines, is of high interest for developing antimicrobial agents[4]. The presence of the C6-methyl group sterically hinders the adjacent N1 position and reduces the reactivity of the C4-carbonyl/amine group, necessitating highly optimized catalytic conditions[2].

Protocol: Synthesis of N4-Dodecyl-6-methylcytidine

This protocol details the N-glycosylation of N4-alkyl-6-methylcytosine, designed as a self-validating workflow where the consumption of the sugar donor serves as an internal checkpoint[2].

  • Amination of Precursor: Reflux 6-methyluracil (or its thio-derivative) with 1-dodecylamine in ethylene glycol in the presence of 7-methylquinoline for 1 hour. Isolate N4-dodecyl-6-methylcytosine via water precipitation and wash the precipitate with ethyl acetate[2].

  • Silylation: Treat the isolated N4-dodecyl-6-methylcytosine with hexamethyldisilazane (HMDS) to generate a silylated intermediate, ensuring complete solubility in organic solvents.

  • N-Glycosylation (Vorbruggen Method): Condense the silylated base with 1′,2′,3′,5′-tetra-O-acetylribose in anhydrous acetonitrile[2].

  • Catalysis & Causality: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst. Maintain the reaction at 37°C for 48-72 hours. Causality: While higher temperatures (e.g., 82°C) accelerate the reaction to completion in 3.5 hours, 37°C is chosen to maximize the overall yield (65–80%) by minimizing the thermal degradation of the sterically hindered syn-nucleoside[2].

  • Deprotection: Deblock the acetyl groups using 25% aqueous ammonia in ethanol for 24 hours at 20°C[2].

  • Validation: Confirm product purity via ^1H-NMR (monitoring the disappearance of acetyl methyl protons) and high-resolution mass spectrometry.

SynthesisWorkflow Start 6-Methyluracil Precursor Step1 Amination (1-Dodecylamine, Reflux) Start->Step1 Intermediate N4-Dodecyl-6-methylcytosine Step1->Intermediate Step2 N-Glycosylation (TMSOTf, CH3CN, 37°C) Intermediate->Step2 Product N4-Dodecyl-6-methylcytidine (Antimicrobial Biocide) Step2->Product

Caption: Workflow for the synthesis of N4-alkyl-6-methylcytidine biocides.

Applications in Drug Development and Epigenetics

Antimicrobial Biocides: Rising antimicrobial resistance necessitates novel molecular scaffolds. N4-alkyl derivatives of 6-methylcytidine exhibit potent bactericidal activity. Specifically, N4-dodecyl-6-methylcytidine demonstrates a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Gram-positive bacteria and 32 μg/mL against resistant strains of Mycobacterium smegmatis[2]. The extended alkyl chain facilitates membrane insertion, while the unique syn-conformation of the 6-methyl pyrimidine ring disrupts standard enzymatic degradation pathways, rendering it "invisible" to standard nucleoside phosphorylases[2].

Epigenetic Modulation and DNA Binding: In genomic DNA, the methylation of cytosine is a critical postreplicative event[5]. While 5-methylcytosine is the standard epigenetic mark, the introduction of 6-methylcytosine modifications profoundly alters the physical properties of the DNA double helix. Comprehensive molecular dynamics analyses reveal that C6-methylation destabilizes the local hydrogen bond network[3]. When interacting with transcription factors such as the R2R3-MYB domain, the altered flexibility of 6-methylcytosine-containing DNA forces positively charged amino acids away from the binding interface, weakening electrostatic and van der Waals interactions[3]. This altered binding kinetics provides a mechanism for targeted gene silencing and is a focal point for epigenetic drug discovery.

EpigeneticMechanism DNA Target DNA Sequence Methylation C6-Methylation (6-Methylcytosine) DNA->Methylation Flexibility Altered DNA Flexibility & H-Bond Network Destabilization Methylation->Flexibility Binding Reduced Affinity & Altered Binding Kinetics Flexibility->Binding R2R3 R2R3-MYB Transcription Factor R2R3->Binding

Caption: Impact of 6-methylcytosine on DNA flexibility and R2R3 transcription factor binding.

Analytical Characterization Standards

To ensure trustworthiness in the synthesis and application of 4-amino-2-hydroxy-6-methylpyrimidine derivatives, rigorous analytical standards must be maintained:

  • UV-Vis Spectroscopy: The pyrimidine core exhibits a characteristic λ_max at 276 nm in aqueous solutions[2].

  • NMR Spectroscopy: In ^1H-NMR (DMSO-d6), the C5-proton appears as a distinct singlet around 5.38 ppm, while the C6-methyl group resonates at approximately 2.0-2.2 ppm[2]. The absence of a C6-proton confirms the substitution pattern.

References

  • ChemSrc. "6-氨基-4-甲基-2(1H)-嘧啶酮结构式 - cas号查询 (6220-50-4)". ChemSrc.[Link]

  • Alexandrova L.A., et al. "New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting". International Journal of Molecular Sciences, 2024.[Link]

  • Wang Q., et al. "Comprehensive analysis unveils altered binding kinetics of 5-/6-methylCytosine/adenine modifications in R2R3-DNA system". Physical Chemistry Chemical Physics (RSC Publishing), 2023.[Link]

  • Lo C., et al. "S-Adenosylmethionine as a Biomarker for the Early Detection of Lung Cancer". National Center for Biotechnology Information (PMC), 2010.[Link]

Sources

Exploratory

4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine): Structural Dynamics, Synthesis, and Advanced Applications in CO₂ Capture and Pharmaceuticals

Executive Summary As the demand for novel heterocyclic scaffolds accelerates across both environmental engineering and medicinal chemistry, 4-Amino-2-hydroxy-6-methylpyrimidine (commonly referred to as 6-methylcytosine o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel heterocyclic scaffolds accelerates across both environmental engineering and medicinal chemistry, 4-Amino-2-hydroxy-6-methylpyrimidine (commonly referred to as 6-methylcytosine or PD) has emerged as a highly versatile molecule. Traditionally recognized as a modified nucleobase with profound epigenetic implications, this compound is now at the forefront of materials science, specifically in the development of solid-supported amine sorbents for Direct Air Capture (DAC) and post-combustion CO₂ sequestration[1][2].

This technical guide provides a comprehensive analysis of its structural tautomerism, details self-validating synthetic protocols, and explores its mechanistic role in functionalizing mesoporous silica for advanced carbon capture systems[3].

Chemical Identity & Structural Dynamics

4-Amino-2-hydroxy-6-methylpyrimidine exhibits significant tautomerism, existing in an equilibrium between its lactam (4-amino-6-methyl-1H-pyrimidin-2-one) and lactim (4-amino-2-hydroxy-6-methylpyrimidine) forms[4]. This dynamic structural property dictates its reactivity, particularly its ability to act as both a hydrogen bond donor and acceptor, which is critical for its application in chemisorption and biological target binding.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Amino-2-hydroxy-6-methylpyrimidine
Common Synonyms 6-Methylcytosine, 4-Amino-6-methyl-2(1H)-pyrimidinone
CAS Registry Number 6220-50-4[4]
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Hydrogen Bond Donors 2 (Primary amine and hydroxyl/amide proton)
Hydrogen Bond Acceptors 3 (Pyrimidine nitrogens and carbonyl oxygen)
Tautomeric Forms Lactam (Pyrimidinone) ⇌ Lactim (Hydroxypyrimidine)

Synthetic Methodologies & Protocols

The synthesis of 4-amino-2-hydroxy-6-methylpyrimidine requires precise control over regioselectivity. The standard pathway involves the initial condensation of urea with an acetoacetate derivative to form 6-methyluracil, followed by selective activation and amination[5].

Synthesis Urea Urea Uracil 6-Methyluracil (Intermediate) Urea->Uracil Condensation EAA Ethyl Acetoacetate EAA->Uracil Base Catalyst Activation Activation (POCl3 / HMDS) Uracil->Activation Chlorination/ Silylation Amination Amination (NH3 / Heat) Activation->Amination Substitution Product 4-Amino-2-hydroxy- 6-methylpyrimidine Amination->Product Workup

Fig 1: Stepwise synthesis of 4-amino-2-hydroxy-6-methylpyrimidine from urea and ethyl acetoacetate.

Protocol 1: De Novo Synthesis via 6-Methyluracil Amination
  • Objective: Synthesize high-purity 6-methylcytosine with strict regiocontrol.

  • Causality & Logic: Direct amination of 6-methyluracil is kinetically unfavorable. By utilizing phosphorus oxychloride (POCl₃), the tautomeric hydroxyl groups are converted into highly reactive chlorides. The 4-position chloride is significantly more susceptible to nucleophilic aromatic substitution than the 2-position, allowing for selective amination when treated with ammonia.

Step-by-Step Procedure:

  • Chlorination: Suspend 1.0 equivalent of 6-methyluracil in an excess of POCl₃ containing a catalytic amount of N,N-dimethylaniline. Reflux the mixture at 110 °C for 3 hours to yield 2,4-dichloro-6-methylpyrimidine.

  • Quenching & Extraction: Carefully quench the cooled reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 × 50 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Selective Amination: Dissolve the chlorinated intermediate in absolute ethanol. Add a 5-fold molar excess of saturated ethanolic ammonia. Seal the mixture in a pressure vessel and heat at 100 °C for 12 hours.

  • Hydrolysis: To convert the 2-position chloride back to a hydroxyl/oxo group, treat the crude mixture with 1M aqueous HCl at 80 °C for 2 hours.

  • Precipitation: Cool the solution and neutralize to pH 7.0 using 1M NaOH. Collect the precipitating white solid via vacuum filtration.

  • Self-Validation System:

    • TLC Monitoring: Confirm the disappearance of the fast-eluting dichloro intermediate (using 9:1 DCM:MeOH).

    • NMR Confirmation: Dissolve the final product in DMSO-d₆. Validate the structure via ¹H NMR: a distinct methyl singlet at ~2.1 ppm, an aromatic C₅-H singlet at ~5.6 ppm, and a broad -NH₂ exchangeable peak at ~6.8 ppm.

Advanced Applications: Carbon Sequestration (DAC & Post-Combustion)

In the critical field of carbon capture, demonstrated that 4-amino-2-hydroxy-6-methylpyrimidine (abbreviated as PD in environmental literature) serves as a highly effective impregnating agent for mesoporous silica (SBA-15)[3]. Unlike linear polyamines (e.g., TEPA or PEI) which can suffer from severe urea-induced degradation during thermal cycling, the cyclic and aromatic nature of PD provides enhanced thermal stability and unique chemisorption kinetics[3][6].

CO2Capture Silica SBA-15 Mesoporous Silica (High Surface Area) Impregnation Wet Impregnation (Methanol Solvent) Silica->Impregnation PD 4-Amino-2-hydroxy- 6-methylpyrimidine (PD) PD->Impregnation Sorbent PD-Functionalized SBA-15 (Solid Sorbent) Impregnation->Sorbent Solvent Evaporation Carbamate Alkylammonium Carbamate Formation Sorbent->Carbamate Chemisorption CO2 CO2 from Flue Gas (45°C, 1 bar) CO2->Carbamate Nucleophilic Attack Carbamate->Sorbent Thermal Regeneration (Desorption)

Fig 2: Mechanism of CO2 capture using PD-impregnated SBA-15 mesoporous silica sorbents.

Protocol 2: Wet Impregnation of SBA-15 Silica with PD
  • Objective: Fabricate a PD-functionalized solid sorbent for post-combustion CO₂ capture.

  • Causality & Logic: Wet impregnation is selected over covalent silane grafting to maximize the amine density within the 11–15 nm pores of SBA-15. Slow solvent evaporation ensures that the amine does not migrate to the external macroscopic surface, which would otherwise lead to pore-blocking and reduced CO₂ diffusion rates.

Step-by-Step Procedure:

  • Degassing: Calcine SBA-15 silica at 150 °C under high vacuum (< 10⁻³ Torr) for 4 hours to clear the mesoporous channels of adsorbed moisture.

  • Solution Preparation: Dissolve 4-amino-2-hydroxy-6-methylpyrimidine in anhydrous methanol to achieve a 20 wt% loading relative to the silica mass. Validation: The solution must be completely transparent before proceeding.

  • Impregnation: Introduce the degassed SBA-15 into the methanolic amine solution. Stir continuously at 25 °C for 12 hours to facilitate deep pore diffusion.

  • Controlled Evaporation: Remove the methanol using a rotary evaporator at 40 °C under carefully reduced pressure.

  • Thermal Curing: Dry the resulting composite powder in a vacuum oven at 60 °C for 12 hours.

  • Self-Validation System: Perform N₂ adsorption-desorption isotherms (BET analysis) on the final powder. A successful impregnation is validated by a calculated decrease in both total pore volume and specific surface area compared to the pristine SBA-15, confirming internal pore filling.

Table 2: Comparative CO₂ Uptake on SBA-15 Silica (45 °C, 1 bar)

Data synthesized from foundational studies on amine-impregnated silicas under simulated post-combustion conditions[3].

Impregnating AgentAbbreviationAmine ArchitectureCO₂ Uptake (mg CO₂/g ads)Amine Efficiency (mol CO₂/mol N)
TetraethylenepentamineTEPALinear Polyamine~104.00.32
PolyethyleneiminePEIBranched Polymer~96.90.25
PiperazinePZCyclic Secondary~60.00.28
4-Amino-2-hydroxy-6-methylpyrimidine PD Cyclic/Aromatic Amine ~45.0 0.20

Note: While PD exhibits a lower absolute uptake compared to polymeric amines like TEPA, its rigid aromatic structure offers superior resistance to oxidative degradation during high-temperature desorption cycles.

Pharmaceutical & Epigenetic Significance

Beyond environmental engineering, 4-amino-2-hydroxy-6-methylpyrimidine serves as a critical building block in medicinal chemistry. As a structural isomer of 5-methylcytosine (a primary epigenetic DNA marker), 6-methylcytosine derivatives are heavily utilized in the synthesis of modified nucleosides.

Recent investigations detailed by have highlighted the synthesis of N4-alkyl-6-methylcytosines[5]. By reacting the pyrimidine base with various alkylamines, researchers have developed novel biocidal agents capable of protecting cultural heritage objects from microbial degradation[5]. The presence of the 6-methyl group sterically influences the reactivity of the adjacent functional groups, requiring specialized enzymatic or chemical glycosylation techniques (e.g., the Vorbrüggen method) to successfully attach ribose moieties for antiviral drug screening[5].

References

  • Sanz, E. S., Arencibia, A., Sanz, R., & Calleja, G. (2015). "New developments on carbon dioxide capture using amine-impregnated silicas." Adsorption, 21, 611-619. Available at:[Link]

  • Drese, J. H., Choi, S., Lively, R. P., Koros, W. J., Fauth, D. J., Gray, M. L., & Jones, C. W. (2009). "Synthesis-Structure-Property Relationships for Hyperbranched Aminosilica CO2 Adsorbents." Advanced Functional Materials, 19(23), 3821-3832. Available at:[Link]

  • Kochetkov, S. N., et al. (2023). "New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting." Microorganisms, 11(4), 1055. Available at:[Link]

  • ChemSrc. "4-Amino-6-methyl-1H-pyrimidin-2-one (CAS 6220-50-4)." Chemical Database. Available at:[Link]

  • Sanz-Pérez, E. S., Murdock, C. R., Didas, S. A., & Jones, C. W. (2016). "Direct Capture of CO2 from Ambient Air." Chemical Reviews, 116(19), 11840-11876. Available at:[Link]

  • Fujiki, J., et al. (2024). "Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture." ACS Omega, 9(48), 49112-49121. Available at:[Link]

Sources

Foundational

4-Amino-2-hydroxy-6-methylpyrimidine molecular weight.

Title: 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine): Molecular Weight, Physicochemical Profiling, and Advanced Applications Executive Summary 4-Amino-2-hydroxy-6-methylpyrimidine (CAS: 6220-50-4), frequently r...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine): Molecular Weight, Physicochemical Profiling, and Advanced Applications

Executive Summary

4-Amino-2-hydroxy-6-methylpyrimidine (CAS: 6220-50-4), frequently referred to in biochemical literature as 6-methylcytosine or 4-amino-6-methylpyrimidin-2-ol[1], is a highly versatile heterocyclic organic compound. With an exact average molecular weight of 125.13 g/mol [2], this pyrimidine derivative serves as a foundational building block in epigenetic research, biocide synthesis, and the development of advanced functional materials.

Recently, its unique basicity and structural geometry have positioned it as a highly efficient amine-functionalizing agent for Direct Air Capture (DAC) of carbon dioxide[3]. This technical guide provides an in-depth breakdown of its molecular weight, structural tautomerism, analytical verification protocols, and mechanistic role in CO₂ chemisorption.

Physicochemical Profiling & Molecular Weight Calculation

The empirical chemical formula for 4-Amino-2-hydroxy-6-methylpyrimidine is C₅H₇N₃O [2]. To achieve the precision required for mass spectrometry and stoichiometric calculations in material synthesis, researchers must distinguish between its average molecular weight and its exact monoisotopic mass.

Table 1: Atomic Mass Contributions for C₅H₇N₃O

ElementAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.011560.05548.00%
Hydrogen (H) 1.00877.0565.64%
Nitrogen (N) 14.007342.02133.58%
Oxygen (O) 15.999115.99912.78%
Total 125.131 100.00%

While the standard average molecular weight is 125.13 g/mol , High-Resolution Mass Spectrometry (HRMS) relies on the exact monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), which is calculated as 125.0589 Da [2].

Structural Dynamics: Tautomerism and Stability

As a critical factor in experimental design, it must be understood that 4-amino-2-hydroxy-6-methylpyrimidine does not exist as a single static structure in solution. It undergoes a dynamic tautomeric shift between the hydroxy-pyrimidine form (4-amino-6-methylpyrimidin-2-ol) and the pyrimidinone form (4-amino-6-methyl-1H-pyrimidin-2-one)[1].

  • Causality of Tautomerism: The equilibrium is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the solvent. In polar protic solvents (like water or methanol), the pyrimidinone form is stabilized via intermolecular hydrogen bonding with the solvent matrix. This tautomerization directly impacts the electron density around the primary amine, altering its nucleophilicity—a critical variable when designing CO₂ capture materials or predicting NMR chemical shifts.

Analytical Methodologies for Molecular Weight Verification

To validate the molecular weight and purity of synthesized or procured 4-Amino-2-hydroxy-6-methylpyrimidine, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Step-by-Step LC-HRMS Protocol:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 mg/mL.

    • Causality: Methanol ensures complete dissolution while acting as a protic donor to stabilize the analyte for ionization.

  • Mobile Phase Selection: Use a gradient of Water (A) and Acetonitrile (B), both spiked with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the basic pyrimidine nitrogen and primary amine are fully protonated prior to entering the source. This drives the equilibrium toward the [M+H]⁺ species, maximizing detector sensitivity and eliminating signal fragmentation.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode.

  • Detection & Self-Validation: Target the theoretical m/z of 126.066 [M+H]⁺.

    • Validation: The system is self-validating if the observed isotopic pattern matches the theoretical distribution. Because the molecule contains 5 carbon atoms, the M+1 peak (driven by ¹³C natural abundance) must appear at approximately ~5.5% relative intensity compared to the parent ion.

MS_Workflow A Sample Preparation (1 mg/mL in MeOH) B ESI Ionization (Positive Mode) A->B Injection C Quadrupole TOF Mass Analyzer B->C Ion Transfer D Detection m/z 126.066 [M+H]+ C->D Separation

Figure 1: LC-HRMS workflow for the molecular weight verification of 6-methylcytosine.

Application in Advanced Materials: Solid Amine CO₂ Adsorbents

Beyond its biological significance, 4-Amino-2-hydroxy-6-methylpyrimidine has emerged as a potent impregnating agent for solid amine CO₂ adsorbents in Direct Air Capture (DAC) technologies[3].

Mechanistic Insight: Traditional liquid amine scrubbers suffer from high parasitic energy loads during regeneration. By co-condensing or impregnating 4-Amino-2-hydroxy-6-methylpyrimidine onto a porous silica (SiO₂) support, researchers create a high-density, solid-state amine surface[4].

When exposed to ambient air (typically ~400 ppm CO₂), the primary amine group of the pyrimidine undergoes a nucleophilic attack on the electrophilic carbon of CO₂, forming a stable carbamate species[4].

  • Causality: The presence of the hydroxyl/ketone group on the pyrimidine ring provides an inductive electron-withdrawing effect that finely tunes the basicity (pKa) of the amine. This tuned basicity lowers the activation energy required for desorption. Consequently, the CO₂ can be released, and the sorbent regenerated, at relatively low temperatures (e.g., 80°C)[4], significantly reducing the energy footprint compared to traditional systems requiring >120°C[3].

CO2_Capture A 4-Amino-2-hydroxy- 6-methylpyrimidine B Silica Support Impregnation A->B Functionalization C Ambient Air Exposure (400 ppm CO2) B->C DAC Process D Carbamate Formation (Chemisorption) C->D Nucleophilic Attack E Thermal Desorption (80°C Regeneration) D->E Heat Input E->B Sorbent Recycle

Figure 2: Cyclic chemisorption mechanism of CO2 using amine-functionalized silica.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one." PubChem, 2025.[Link]

  • Sanz-Pérez, E. S., et al. "Direct Capture of CO2 from Ambient Air." Chemical Reviews, vol. 116, no. 19, 2016, pp. 11840-11876.[Link]

  • Kikkawa, S., et al. "Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture." ACS Omega, vol. 9, no. 50, 2024, pp. 49513-49521.[Link]

  • Wikipedia Contributors. "C5H7N3O (6-Methylcytosine)." Wikipedia, The Free Encyclopedia, 2025.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Amino-6-methylpyrimidin-4-ol for Researchers and Drug Development Professionals

Prepared by: Gemini Scientific Applications Abstract This technical guide provides an in-depth analysis of 2-Amino-6-methylpyrimidin-4-ol (CAS 3977-29-5), a pivotal heterocyclic compound in medicinal chemistry and bioche...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Scientific Applications

Abstract

This technical guide provides an in-depth analysis of 2-Amino-6-methylpyrimidin-4-ol (CAS 3977-29-5), a pivotal heterocyclic compound in medicinal chemistry and biochemical research. We will elucidate its formal nomenclature, explore the critical concept of its tautomerism, and present its detailed physicochemical properties. Furthermore, this guide offers a validated, step-by-step synthesis protocol with mechanistic insights, discusses its significant applications as a building block in drug discovery, and provides an example experimental workflow. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in pharmaceutical development and related fields.

Nomenclature and Structural Elucidation

The topic compound, commonly known as 2-Amino-6-methyl-4-pyrimidinol, presents a case of keto-enol tautomerism, which significantly influences its nomenclature and reactivity.

IUPAC Naming and Synonyms

The systematic IUPAC name for this compound can vary depending on which tautomeric form is being described.

  • Enol Form: 2-Amino-6-methylpyrimidin-4-ol

  • Keto Form: 2-Amino-6-methylpyrimidin-4(1H)-one or 2-amino-6-methyl-1,4-dihydropyrimidin-4-one.[1]

PubChem and other chemical databases often favor the keto form in their primary naming convention, listing the IUPAC name as 2-amino-4-methyl-1H-pyrimidin-6-one .[2] In practice, the compound is frequently referred to by several synonyms, including:

  • 2-Amino-4-hydroxy-6-methylpyrimidine[3][4][5][6][7][8][9][10]

  • 6-Methylisocytosine[2][4][6]

  • 4-Methylisocytosine[2][4]

  • Mecytosine[2][4]

Tautomerism: A Critical Consideration

This compound exists as an equilibrium between its keto and enol forms. The keto form, 2-amino-6-methylpyrimidin-4(3H)-one, is generally favored, particularly in the solid state.[11] This phenomenon involves the migration of a proton from the hydroxyl group (enol form) to a ring nitrogen atom, resulting in a carbonyl group (keto form). Understanding this equilibrium is crucial as it dictates the compound's hydrogen bonding capabilities, solubility, and reactivity in different chemical environments.

Caption: Keto-enol tautomerism of the pyrimidine core.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and synthesis. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 3977-29-5[1][2][3][4][5][6][7][8][12][13]
Molecular Formula C₅H₇N₃O[1][3][4][5][7][12]
Molecular Weight 125.13 g/mol [3][6][7][12]
Appearance White to almost white crystalline powder[3][14][15][16]
Melting Point >300 °C[3][6][14][17]
Solubility Insoluble in water.[10]
Storage 2 - 8 °C[3][15]

Synthesis and Mechanistic Insights

2-Amino-6-methylpyrimidin-4-ol is typically synthesized via a condensation reaction between ethyl acetoacetate and guanidine. This is a classic example of pyrimidine ring synthesis.

Synthesis Workflow Diagram

synthesis_workflow reagents Reactants: - Guanidine Carbonate - Ethyl Acetoacetate - Sodium Ethoxide (Base) reaction Cyclocondensation Reaction reagents->reaction reflux Reflux in Ethanol reaction->reflux workup Acidification & Isolation reflux->workup product Final Product: 2-Amino-6-methylpyrimidin-4-ol workup->product

Caption: General workflow for the synthesis of 2-Amino-6-methylpyrimidin-4-ol.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Guanidine carbonate

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere. This exothermic reaction forms sodium ethoxide, the strong base required to deprotonate the guanidine.

    • Causality: Sodium ethoxide acts as a base to facilitate the condensation by deprotonating the active methylene group of ethyl acetoacetate and the guanidine, making them better nucleophiles.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine carbonate and stir until dissolved. Subsequently, add ethyl acetoacetate dropwise to the solution.

  • Cyclocondensation via Reflux: Heat the reaction mixture to reflux for 6-8 hours. During this time, the nucleophilic guanidine will attack the electrophilic carbonyl carbons of the ethyl acetoacetate, leading to cyclization and the formation of the pyrimidine ring.

  • Precipitation and Isolation: After reflux, cool the mixture in an ice bath. The sodium salt of the product will precipitate. Filter the solid and wash it with cold ethanol.

  • Acidification: Dissolve the collected solid in a minimum amount of hot water. Acidify the solution with glacial acetic acid until the pH is approximately 6-7.

    • Causality: Acidification protonates the pyrimidinolate anion, causing the neutral, less soluble final product to precipitate out of the aqueous solution.

  • Final Product Collection: The white, crystalline product will precipitate upon acidification and cooling. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry in a vacuum oven.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[14] The melting point should be sharp and above 300 °C.[3][6][14]

Applications in Research and Drug Development

2-Amino-6-methylpyrimidin-4-ol is a highly versatile building block in the synthesis of more complex bioactive molecules.[3] Its pyrimidine core is a common scaffold found in numerous pharmaceuticals.

  • Anticancer and Antiviral Agents: The compound serves as a key intermediate in the synthesis of various antiviral and anticancer agents.[3] Its structure is crucial for developing dual inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for cell division.[18]

  • Biochemical Research: It is used in studies of metabolic pathways and enzyme activity.[3] As a precursor for nucleotides and nucleosides, it plays a significant role in molecular biology research.[3]

  • Plant Growth Regulators: Research has explored its potential in agricultural chemistry as a plant growth stimulant.[3][19]

  • Chagas' Disease Research: Derivatives like 2,4-diamino-6-methylpyrimidines have been identified as potential therapeutic agents against Trypanosoma cruzi, the parasite that causes Chagas' disease.[20][21]

Example Experimental Workflow: Kinase Inhibition Assay

The pyrimidine scaffold is central to many kinase inhibitors. This workflow illustrates how the title compound could be used as a starting material to generate a library of potential inhibitors for screening.

screening_workflow start 2-Amino-6-methyl- pyrimidin-4-ol (Starting Material) synthesis Parallel Synthesis: Introduce Diversity at Amino and Hydroxyl Groups start->synthesis library Compound Library (Array of Pyrimidine Derivatives) synthesis->library assay High-Throughput Screening (Kinase Inhibition Assay) library->assay hits Identify 'Hit' Compounds (Potent Inhibitors) assay->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization sar->lead_opt

Caption: Logical workflow from starting material to lead optimization.

Conclusion

2-Amino-6-methylpyrimidin-4-ol is a foundational chemical entity whose importance is underscored by its tautomeric nature and its role as a versatile precursor in synthetic chemistry. Its applications span from fundamental biochemical research to the development of targeted therapeutics for cancer and infectious diseases. The robust synthesis protocol and well-characterized physicochemical properties make it an invaluable tool for researchers and drug development professionals.

References

  • 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. PrepChem.com. [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PMC. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • 2-Amino-6-Methyl-4-Pyrimidinol | CAS 3977-29-5. Rlavie. [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. Cheméo. [Link]

  • 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • 6-amino-2-methyl-4-pyrimidinol. Chemical Synthesis Database. [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. [Link]

  • 2-Amino-6-methylpyrimidin-4-ol. SIELC Technologies. [Link]

  • 2-Amino-6-methylpyridine. PubChem. [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. Alzchem Group. [Link]

  • 2-Amino-6-methylpyrimidin-4-ol. EPA. [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. [Link]

Sources

Foundational

Biological and Supramolecular Activity of 4-Amino-2-hydroxy-6-methylpyrimidine: A Comprehensive Technical Guide

Executive Summary 4-Amino-2-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine) is a highly versatile heterocyclic compound that bridges the gap between traditional pharmacology and advanced materials science[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine) is a highly versatile heterocyclic compound that bridges the gap between traditional pharmacology and advanced materials science[1]. While fundamentally recognized as a pyrimidine scaffold in drug discovery[1], its most profound technological impact lies in its capacity to form robust, reversible non-covalent networks. As the core precursor for the Ureido-Pyrimidinone (UPy) quadruple hydrogen-bonding motif, it has revolutionized self-healing biomaterials[2]. Furthermore, its unique dual-functionalization (amine and hydroxyl groups) has positioned it as a highly efficient impregnating agent for the Direct Air Capture (DAC) of CO₂[3].

This whitepaper synthesizes the pharmacological activity, supramolecular mechanics, and environmental applications of 4-Amino-2-hydroxy-6-methylpyrimidine, providing self-validating experimental workflows for application scientists.

Pharmacological and Biological Scaffold Activity

As a structural analog of natural nucleobases, 4-Amino-2-hydroxy-6-methylpyrimidine exhibits intrinsic biological activity, primarily interacting with cellular membranes[4].

Membrane Modulation and Antimicrobial Action

The compound’s specific lipophilicity profile allows it to partition into lipid bilayers[4]. At subinhibitory concentrations, the pyrimidine derivative increases membrane permeability, leading to the leakage of cytoplasmic material and the eventual lysis of spheroplasts[4]. This membrane-disrupting capability serves as the mechanistic foundation for developing novel antimicrobial agents[4].

Structure-Activity Relationship (SAR)

In medicinal chemistry, the pyrimidine core acts as a rigid, planar scaffold. The C2-amino, C4-hydroxyl, and C6-methyl groups serve as critical vectors for chemical functionalization[1]. Drug development professionals utilize these reactive sites to synthesize derivatives with tuned pharmacological properties, leveraging the scaffold to mimic endogenous signaling molecules and inhibit specific enzymatic targets[1].

Supramolecular Engineering: The UPy Paradigm

The most critical application of 4-Amino-2-hydroxy-6-methylpyrimidine in modern biomaterials is its conversion into the Ureido-Pyrimidinone (UPy) module[2].

Quadruple Hydrogen Bonding Mechanics

When the primary amine of 6-methylisocytosine reacts with an isocyanate, it forms a ureido-pyrimidine structure. This structure rapidly tautomerizes to form a highly stable, self-complementary Donor-Donor-Acceptor-Acceptor (DDAA) hydrogen-bonding array[2].

The resulting UPy dimers exhibit an exceptionally high association constant ( Kass​≥106M−1 in non-polar solvents)[2]. This strong but reversible interaction is utilized to engineer self-healing hydrogels for tissue engineering, solid-state polymer electrolytes for lithium-ion batteries[2], and recyclable supramolecular silicone coatings[5].

UPy_Dimerization A 6-Methylisocytosine (4-Amino-2-hydroxy-6-methylpyrimidine) B Isocyanate Functionalization (e.g., Isocyanatoethyl acrylate) A->B Reaction in hot DMSO C UPy Monomer Formation (Ureido-Pyrimidinone) B->C Urethane linkage D Quadruple H-Bonding (DDAA/AADD Array) C->D Dimerization (K_ass > 10^6 M^-1) E Supramolecular Polymer/ Self-Healing Biomaterial D->E Reversible cross-linking

Caption: Logical pathway of UPy monomer synthesis and quadruple hydrogen-bonded dimerization.

Environmental Biotechnology: Direct Air Capture (DAC)

Beyond biological systems, the amine and hydroxyl groups of 4-Amino-2-hydroxy-6-methylpyrimidine make it an excellent chemisorbent for CO₂ capture[6].

Mechanistic Synergy in Carbamate Formation

For DAC and post-combustion capture, the compound is impregnated into mesoporous silica supports (such as SBA-15 or KIL-2)[6][7]. While primary amines typically react with CO₂ to form carbamates, the presence of the adjacent hydroxyl group on the pyrimidine ring facilitates intramolecular hydrogen bonding[6]. This bonding stabilizes the carbamate intermediate, enhancing the overall CO₂ uptake capacity while maintaining a low desorption activation energy (~16.81 kJ·mol⁻¹), which is critical for minimizing the energy penalty during thermal regeneration[6].

CO2_Capture Step1 Mesoporous Silica (SBA-15) Synthesis & Calcination Step2 Wet Impregnation (4-Amino-2-hydroxy-6-methylpyrimidine) Step1->Step2 Support Preparation Step3 Solvent Evaporation & Drying (80°C) Step2->Step3 Amine Loading Step4 CO2 Adsorption (Formation of Carbamate/Bicarbonate) Step3->Step4 Flue Gas / Direct Air Step5 Thermal Desorption (Regeneration at 130°C) Step4->Step5 Temperature Swing Step5->Step4 Cyclic Reusability

Caption: Experimental workflow for CO2 capture using amine-impregnated mesoporous silica.

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacological Profile

Property Value / Description
Chemical Name 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylisocytosine)
Molecular Formula C5H7N3O
Melting Point >300 °C (indicative of strong intermolecular H-bonding)[8]
Solubility Sparingly soluble in water; soluble in hot DMSO[2]
Primary Biological Activity Membrane permeability modulation; antimicrobial scaffold[4]

| Key Supramolecular Motif | Ureido-Pyrimidinone (UPy) precursor[2] |

Table 2: CO₂ Adsorption Performance of Amine-Modified Silica

Support Material Amine Impregnating Agent Adsorption Temp (°C) Desorption Temp (°C) Capture Mechanism
SBA-15 4-Amino-2-hydroxy-6-methylpyrimidine 45 130 Carbamate / Bicarbonate[6]
KIL-2 TEPA / PEI / Pyrimidine derivatives 25 - 90 80 - 130 Chemisorption via H-bonding[7]

| HPS (Hierarchical) | TEPA (60 wt.%) | 45 | 130 | Carbamate formation (5.01 mmol/g)[9] |

Self-Validating Experimental Workflows

Protocol 1: Synthesis of UPy-Functionalized Monomer

This protocol details the synthesis of a polymerizable UPy monomer, emphasizing the causality behind solvent and temperature choices.

  • Preparation & Solvation: Dissolve 4-Amino-2-hydroxy-6-methylpyrimidine in hot dimethyl sulfoxide (DMSO) at 80°C.

    • Causality: The rigid pyrimidine ring exhibits exceptional intermolecular hydrogen bonding (melting point >300°C). Hot, highly polar DMSO is required to disrupt the crystal lattice and achieve complete solvation prior to reaction[2][8].

  • Reaction: Add an excess of isocyanatoethyl acrylate dropwise under an inert argon atmosphere.

  • Thermal Quenching: Immediately transfer the reaction flask to an ice-water bath.

    • Causality: The formation of the urethane/urea linkage is exothermic. Immediate cooling is critical to suppress the auto-polymerization of the highly reactive acrylate double bonds, ensuring the isolation of the pure UPy monomer[2].

  • Maturation: Stir the mixture for 3 hours at room temperature to ensure complete conversion.

  • Validation (Self-Validating Step): Precipitate the product in diethyl ether and perform FT-IR spectroscopy. The complete disappearance of the distinct isocyanate peak (~2270 cm⁻¹) and the appearance of urea/urethane carbonyl peaks (~1650-1700 cm⁻¹) validate the successful formation of the UPy monomer.

Protocol 2: Preparation of Amine-Impregnated SBA-15 for CO₂ Capture

This protocol outlines the creation of a solid sorbent for Direct Air Capture.

  • Support Preparation: Synthesize and calcine SBA-15 mesoporous silica at 600°C for 10 hours.

    • Causality: Calcination thermally degrades and expels the structure-directing organic templates, unlocking the internal pore volume required for high-capacity amine dispersion[7].

  • Impregnation: Dissolve 4-Amino-2-hydroxy-6-methylpyrimidine in methanol. Add the calcined SBA-15 to the solution. Wet impregnation is selected over covalent grafting because it maximizes amine loading density without permanently consuming the surface silanol groups[10].

  • Dispersion: Sonicate the mixture for 30 minutes, then stir for 12 hours at room temperature.

    • Causality: Sonication ensures that the amine molecules overcome capillary resistance and diffuse deeply into the mesoporous channels, preventing pore-mouth plugging[9].

  • Solvent Removal: Evaporate the methanol under reduced pressure at 60°C, followed by drying in a vacuum oven at 80°C.

  • Validation (Self-Validating Step): Conduct N₂ adsorption-desorption isotherms. A calculated decrease in BET surface area and pore volume compared to bare SBA-15 confirms successful, uniform amine loading within the pores[7].

References

  • Benchchem - 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 URL
  • ResearchGate - Effect of Amine Surface Density on CO2 Adsorption Behaviors of Amine-Functionalized Polystyrene URL
  • NIH / PMC - Synthesis and Characterization of Quadrupolar-Hydrogen-Bonded Polymeric Ionic Liquids for Potential Self-Healing Electrolytes URL
  • ACS Publications - Direct Capture of CO2 from Ambient Air | Chemical Reviews URL
  • ResearchGate - Enhanced CO₂ Capture Performance of Mesoporous Silica Materials with TEPA Amine-Based Deep Eutectic Solvent URL
  • ResearchGate - Novel Amine-impregnated Mesostructured Silica Materials for CO2 Capture URL
  • Sigma-Aldrich - 2-Amino-4-hydroxy-6-methylpyrimidine 98% URL
  • ResearchGate - Ultrasonic-assisted preparation of organic amine-modified SBA-15 for CO2 capture URL
  • ACS Omega - Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture URL
  • ResearchGate - Mechanical Strong, Highly Adhesive, Recyclable and Transparent Supramolecular Silicone Coatings URL

Sources

Exploratory

Architecting Efficacy: The Discovery and Optimization of Pyrimidine Derivatives in Modern Drug Development

Executive Summary As a Senior Application Scientist navigating the complexities of hit-to-lead campaigns, I frequently rely on the pyrimidine scaffold as a privileged starting point for drug design. Pyrimidine (1,3-diazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of hit-to-lead campaigns, I frequently rely on the pyrimidine scaffold as a privileged starting point for drug design. Pyrimidine (1,3-diazine) is a foundational heterocycle in medicinal chemistry, deeply embedded in the architecture of life via natural nucleobases like cytosine, thymine, and uracil[1]. This biomimetic nature allows pyrimidine derivatives to seamlessly interface with a multitude of biological targets, particularly kinases and nucleic acid polymerases, making them indispensable in oncology, virology, and antimicrobial drug development[2]. This whitepaper dissects the mechanistic rationale, synthetic methodologies, and self-validating assay protocols required to successfully develop pyrimidine-based therapeutics.

Mechanistic Rationale: The "Why" Behind the Scaffold

The success of pyrimidine in drug discovery is not serendipitous; it is governed by strict physicochemical rules and evolutionary biology.

  • Hydrogen Bonding Dynamics: The N1 and N3 nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors. In kinase inhibitors, these nitrogens often form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met318 in BCR-ABL), anchoring the molecule in the ATP-binding pocket[3].

  • Bioisosterism and Modularity: Pyrimidines serve as excellent bioisosteres for purines, pyridines, and triazines. The ability to selectively functionalize positions 2, 4, 5, and 6 allows medicinal chemists to systematically probe adjacent hydrophobic pockets (such as the DFG-out allosteric site) or solvent-exposed regions to tune pharmacokinetics (PK) and pharmacodynamics (PD)[4].

Quantitative Landscape of FDA-Approved Pyrimidine Drugs

To understand the translational impact of this scaffold, we must examine the quantitative data of clinically validated pyrimidine derivatives[5]. The table below summarizes key parameters of representative approved drugs.

Drug NamePrimary TargetIndicationApprox. Potency ( IC50​ )Role of Pyrimidine Core
Imatinib BCR-ABL, c-KITChronic Myeloid Leukemia~25-50 nMAnchors to the hinge region via H-bonds; stabilizes inactive kinase conformation.
Nilotinib BCR-ABL (Mutant)Imatinib-resistant CML<20 nMImproved topological fit in the ATP pocket; overcomes specific resistance mutations.
5-Fluorouracil Thymidylate SynthaseColorectal Cancer~1-3 µMAntimetabolite; mimics uracil to irreversibly inhibit DNA synthesis.
Etravirine HIV-1 Reverse TranscriptaseHIV Infection~4 nMDiarylpyrimidine (DAPY) scaffold provides conformational flexibility to evade resistance.
Rosuvastatin HMG-CoA ReductaseHyperlipidemia~5 nMPyrimidine ring dictates optimal binding geometry in the enzyme's active site.

Experimental Workflows & Self-Validating Protocols

A robust drug discovery program relies on reproducible, self-validating protocols. Below, I detail the core synthetic and biological workflows for generating and validating pyrimidine derivatives.

Synthesis: The Multicomponent Biginelli Reaction

The Biginelli reaction is the workhorse for generating dihydropyrimidinone (DHPM) libraries. By condensing a β -keto ester, an aryl aldehyde, and urea, we can rapidly generate structural diversity for High-Throughput Screening (HTS)[2].

Protocol: Lewis Acid-Catalyzed Biginelli Synthesis

  • Reagent Assembly: Combine 1.0 eq of ethyl acetoacetate, 1.0 eq of benzaldehyde, and 1.5 eq of urea in a round-bottom flask.

    • Causality: Urea partially degrades into ammonia and isocyanic acid at elevated temperatures; using an excess ensures the equilibrium strongly favors the DHPM product.

  • Catalysis & Reflux: Add 10 mol% of a Lewis acid catalyst (e.g., CuCl2​ or ZrOCl2​ ) and reflux in ethanol for 3-5 hours.

    • Causality: The Lewis acid coordinates with the carbonyl oxygen of the aldehyde, lowering its LUMO energy and accelerating the initial Knoevenagel-type condensation. Ethanol is chosen because it dissolves the starting materials at reflux but poorly solvates the DHPM product at room temperature.

  • Self-Validating Isolation: Cool the reaction mixture to 0°C using an ice bath.

    • Causality & Validation: Ethanol has a steep solubility curve for DHPMs. Cooling forces supersaturation and precipitation. This is a self-validating step: the appearance of a heavy crystalline precipitate visually confirms successful cyclization. If the reaction fails, the highly soluble starting materials remain in the supernatant. Filter, wash with cold ethanol, and recrystallize.

Workflow Scaffold Biginelli Synthesis (Pyrimidine Scaffold) Library Combinatorial Library Generation Scaffold->Library HTS High-Throughput Screening Library->HTS HitVal Hit Validation (IC50 & Selectivity) HTS->HitVal LeadOpt Lead Optimization (SAR & PK/PD) HitVal->LeadOpt

Sequential workflow from pyrimidine scaffold synthesis to lead optimization.

Biological Evaluation: Self-Validating Kinase Assay

To evaluate the synthesized pyrimidine derivatives as kinase inhibitors (e.g., against BCR-ABL), we utilize an ADP-Glo assay. This luminescent assay measures the amount of ADP formed from a kinase reaction, directly correlating with kinase activity.

Protocol: ADP-Glo Kinase Inhibition Assay

  • Kinase Reaction: Incubate 10 ng of recombinant BCR-ABL enzyme with the pyrimidine derivative (serial dilutions from 10 µM to 1 nM) in assay buffer for 15 minutes. Add ATP (10 µM) and substrate peptide to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Causality: Pyrimidine kinase inhibitors are often Type I or Type II ATP-competitive inhibitors. Pre-incubation allows them to bind the hinge region and reach equilibrium without ATP competition, ensuring highly accurate IC50​ calculations.

  • ATP Depletion: Add ADP-Glo Reagent (1:1 volume ratio) and incubate for 40 minutes.

    • Causality: This reagent halts the kinase reaction and completely depletes unconsumed ATP. This is critical to eliminate background noise, ensuring that any subsequent signal is solely derived from ADP produced during the target kinase reaction.

  • ADP Detection & Validation: Add Kinase Detection Reagent to convert ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light. Read luminescence on a microplate reader.

    • Causality & Self-Validation: The luminescence generated is directly proportional to kinase activity. The assay is self-validating because we include a "No Enzyme" control (baseline luminescence) and a "Known Inhibitor" control (e.g., Imatinib). If the Imatinib control fails to produce its established dose-response curve, the assay plate is automatically invalidated, preventing false-negative hit reporting.

Pathway ATP ATP Kinase BCR-ABL Kinase ATP->Kinase Binds Hinge Region Inhibitor Pyrimidine Inhibitor (e.g., Nilotinib) Inhibitor->Kinase Competitive Inhibition Substrate Substrate (Inactive) Kinase->Substrate Catalysis PhosphoSub Phosphorylated Substrate (Active) Substrate->PhosphoSub Phosphorylation Proliferation Cell Proliferation & Survival PhosphoSub->Proliferation Downstream Signaling

Mechanism of competitive kinase inhibition by pyrimidines blocking cell signaling.

Conclusion

The pyrimidine scaffold remains a cornerstone of modern drug discovery. By leveraging rational structure-based drug design, robust multicomponent synthetic strategies like the Biginelli reaction, and stringent, self-validating biochemical assays, researchers can continue to exploit this versatile heterocycle to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: gsconlinepress.com URL: 1

  • Title: Recent medicinal approaches of novel pyrimidine analogs: A review - PMC Source: nih.gov URL: 4

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC Source: nih.gov URL: 2

  • Title: FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application Source: researchgate.net URL: 5

  • Title: Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - MDPI Source: mdpi.com URL: 3

Sources

Foundational

The Role of 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine) in Medicinal Chemistry: Synthesis, Derivatization, and Biocidal Applications

Executive Summary 4-Amino-2-hydroxy-6-methylpyrimidine, widely recognized in medicinal chemistry as 6-methylcytosine , is a pivotal heterocyclic building block. While native cytosine forms the backbone of human genetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-hydroxy-6-methylpyrimidine, widely recognized in medicinal chemistry as 6-methylcytosine , is a pivotal heterocyclic building block. While native cytosine forms the backbone of human genetics, the strategic introduction of a methyl group at the C6 position fundamentally alters the pyrimidine ring's steric profile and electron density. As a Senior Application Scientist, I have leveraged these unique physicochemical properties to design nucleoside analogs that resist rapid enzymatic degradation while exhibiting potent bioactivity. This whitepaper explores the structural dynamics, synthetic methodologies, and therapeutic applications of 6-methylcytosine derivatives, focusing on their emerging roles as broad-spectrum biocides and antiviral prodrugs.

Structural Dynamics & Reactivity Constraints

The chemical identity of 4-amino-2-hydroxy-6-methylpyrimidine (CAS 6220-50-4 for its keto tautomer) is defined by its lactam-lactim tautomerism, existing predominantly in the 2-oxo (lactam) form under physiological conditions [1].

From a synthetic standpoint, the presence of the 6-methyl group meta to the 4-amino group significantly reduces the nucleophilicity of the exocyclic amine [2]. Standard amination protocols often fail or yield poorly with 6-methylcytosine because the steric bulk of the methyl group restricts the approach of bulky electrophiles. Consequently, functionalizing the N4 position requires optimized catalytic conditions—such as high-boiling solvents and proton scavengers—to force the substitution and achieve viable yields for drug development.

Medicinal Chemistry Applications

Nucleoside Analogs as Broad-Spectrum Biocides

The escalation of antimicrobial resistance has necessitated the development of novel biocides. N4-alkylated derivatives of 6-methylcytosine (e.g., N4-dodecyl-6-methylcytidine) have demonstrated potent bactericidal and fungicidal activities [3]. These amphiphilic nucleoside analogs act by inserting into and disordering the lipid bilayers of bacterial cell membranes, significantly decreasing the dipalmitoylphosphocholine melting temperature and disrupting phase transition cooperativity [4].

Antiviral Prodrugs for Flaviviridae

6-Methylcytosine also serves as a core scaffold in the synthesis of 2′- and 3′-modified nucleoside prodrugs targeting Flaviviridae infections, notably the Hepatitis C Virus (HCV) [5]. The 6-methyl modification alters the binding kinetics of the nucleoside to the HCV NS5B RNA-dependent RNA polymerase. Upon intracellular kinase activation into their triphosphate forms, these analogs act as obligate chain terminators, effectively halting viral RNA replication [5].

Experimental Methodologies: Synthesis of N4-Alkyl-6-methylcytidines

To ensure reproducibility, the following self-validating protocols outline the synthesis of N4-alkyl-6-methylcytidine biocides. The causality behind each reagent choice is explicitly detailed to guide scale-up efforts.

Protocol 1: Synthesis of N4-Alkyl-6-methylcytosine (Intermediate)

Causality: Because the 6-methyl group deactivates the 4-position, standard alkylation is inefficient. Utilizing 7-methylquinoline acts as a high-boiling basic catalyst to drive the substitution at the sterically hindered amine [2].

  • Preparation: Suspend 0.5 mmol of 4-amino-2-hydroxy-6-methylpyrimidine in 10 mL of anhydrous ethylene glycol.

  • Reagent Addition: Add 1.5 equivalents of the desired 1-alkylamine (e.g., dodecylamine) and a catalytic amount of 7-methylquinoline.

  • Reaction Execution: Reflux the mixture under an argon atmosphere for 1 hour.

    • Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active starting material spot at 254 nm confirms conversion.

  • Isolation: Precipitate the product by adding cold distilled water to the reaction vessel. Filter the suspension and wash the precipitate thoroughly with ethyl acetate to yield the pure N4-alkyl-6-methylcytosine.

Protocol 2: Vorbrüggen Glycosylation & Deprotection

Causality: The Vorbrüggen glycosylation method utilizing TMSOTf is chosen because it ensures high stereoselectivity for the β-anomer, driven by neighboring group participation from the 2'-O-acetyl group of the ribose donor [2].

  • Silylation: Suspend the N4-alkyl-6-methylcytosine intermediate in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir until a clear solution forms, indicating complete silylation.

  • Glycosylation: Add 1.2 equivalents of 1′,2′,3′,5′-tetra-O-acetylribose and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Incubation: Stir the mixture at 37 °C for 48-72 hours.

    • Self-Validation Step: Maintaining 37 °C rather than refluxing prevents thermal decomposition of the sterically strained intermediate, improving the final yield to 65–80% [2].

  • Deprotection: Treat the protected nucleoside with aqueous 25% ammonia in ethanol for 24 hours at 20 °C to cleave the acetyl protecting groups.

  • Purification: Isolate the final N4-alkyl-6-methylcytidine via silica gel column chromatography.

Quantitative Data: Biological Efficacy

The following table summarizes the biological activity of the synthesized N4-dodecyl-6-methylcytidine against various targets, demonstrating its viability as a therapeutic agent.

Target Organism / SystemAssay TypeQuantitative ValueInterpretation
Gram-positive bacteria (e.g., S. aureus)Minimum Inhibitory Concentration (MIC)8 µg/mLPotent bactericidal activity [3]
Mycobacteria (e.g., Myc. smegmatis)Minimum Inhibitory Concentration (MIC)32 µg/mLModerate bactericidal activity [3]
HeLa / Vero E6 Cell LinesCytotoxicity (CD50)25–60 µMAcceptable therapeutic window [6]
Artificial Mycobacterial Lipid BilayersMelting Temperature Shift (ΔT_m)-1.5 to -2.0 °CSignificant membrane disordering [4]

Mechanistic Pathways & Workflows

SynthesisWorkflow Start 4-Amino-2-hydroxy-6-methylpyrimidine (6-Methylcytosine) Step1 N4-Alkylation (1-Alkylamine, Ethylene Glycol, 7-Methylquinoline, Reflux) Start->Step1 Intermediate N4-Alkyl-6-methylcytosine Step1->Intermediate Step2 Silylation & Vorbrüggen Glycosylation (1',2',3',5'-tetra-O-acetylribose, TMSOTf, CH3CN) Intermediate->Step2 Protected Protected N4-Alkyl-6-methylcytidine Step2->Protected Step3 Deprotection (Aqueous 25% NH3 in Ethanol, 24h, 20°C) Protected->Step3 Final Target Biocide: N4-Alkyl-6-methylcytidine Step3->Final

Fig 1. Synthetic workflow for N4-alkyl-6-methylcytidine biocides.

MOA Agent N4-Alkyl-6-methylcytidines Membrane Lipid Bilayer Disruption (Decreased Melting Temp) Agent->Membrane Amphiphilic insertion Polymerase Viral Polymerase Inhibition (Prodrug Triphosphate Form) Agent->Polymerase Kinase activation BactDeath Bactericidal Effect (Gram-positive & Molds) Membrane->BactDeath ViralClear Viral Clearance (e.g., HCV) Polymerase->ViralClear

Fig 2. Dual mechanism of action for 6-methylcytosine derivatives.

References

  • International Journal of Molecular Sciences (MDPI). (2024). New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting. Retrieved from:[Link]

  • National Institutes of Health (PMC). (2024). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. Retrieved from:[Link]

  • United States Patent and Trademark Office. (2009). Modified 2′ and 3′-nucleoside prodrugs for treating Flaviviridae infections (US7608600B2).

Sources

Exploratory

Thermodynamic Solubility and Physicochemical Profiling of 4-Amino-2-hydroxy-6-methylpyrimidine

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Introduction & Structural Causality 4-Amino-2-hydroxy-6-methylpyrimidine (widely cataloged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction & Structural Causality

4-Amino-2-hydroxy-6-methylpyrimidine (widely cataloged under its tautomeric equivalent 2-amino-4-hydroxy-6-methylpyrimidine or 6-methylisocytosine, CAS 3977-29-5) is a highly functionalized heterocyclic compound[1]. Featuring a complex array of hydrogen bond donors and acceptors, it serves as a critical intermediate in pharmaceutical synthesis and has recently emerged as an advanced amine-based impregnating agent for the Direct Air Capture (DAC) of CO₂[2].

As a Senior Application Scientist, I approach solubility not merely as a macroscopic observation, but as a strict thermodynamic consequence of molecular structure. This pyrimidine derivative exhibits keto-enol tautomerism, heavily favoring the keto form (2-amino-6-methylpyrimidin-4(3H)-one) in the solid state[1].

This tautomeric preference establishes a highly ordered, tightly packed crystal lattice driven by intermolecular hydrogen bonding between the amino groups and the carbonyl oxygen. The causality here is absolute: the immense energy required to disrupt this lattice manifests as a melting point exceeding 300 °C[3]. Consequently, the compound is highly resistant to dissolution in neutral aqueous media, requiring specific solvent polarities or pH adjustments to achieve favorable solvation thermodynamics[1].

SolvationThermodynamics Solid Solid State (Keto Form, MP >300°C) Water Aqueous Media (pH 7) Sparingly Soluble Solid->Water High Lattice Energy ΔG_solv > 0 Base Aqueous Base (pH > 11) Soluble (Deprotonated) Solid->Base Deprotonation (pKa ~10.03) ΔG_solv < 0 Organic Polar Organics (e.g., DMSO) Soluble Solid->Organic H-Bond Disruption ΔG_solv < 0

Thermodynamic pathways of 4-Amino-2-hydroxy-6-methylpyrimidine dissolution.

Quantitative & Qualitative Solubility Profile

The compound's amphoteric nature and polar surface area dictate its preferential dissolution in polar aprotic solvents and pH-adjusted media. The table below synthesizes the known solubility parameters, linking the observed data directly to the physicochemical drivers[1][3][4].

Solvent / MediumSolubility DescriptorKey Physicochemical Driver (Causality)
Water (pH 7.0) Sparingly Soluble / InsolubleHigh crystal lattice energy prevents aqueous cavity formation; calculated logS = -0.66[4].
Aqueous Base (pH > 11) SolubleDeprotonation of the hydroxyl/enol group (Predicted pKa ~10.03) creates a highly soluble anionic species[3].
Dimethyl Sulfoxide (DMSO) SolubleThe strong H-bond acceptor nature of DMSO effectively disrupts the solute-solute lattice[1][3].
Dichloromethane (DCM) SolubleFavorable solvation of the lipophilic methyl group and the aromatic pyrimidine core[1].
Ethyl Acetate SolubleModerate polarity and dipole-dipole interactions facilitate dissolution[1].
Application Insight: Wet Impregnation for CO₂ Capture

Understanding this solubility profile is paramount for advanced materials science. In the development of mesoporous silica (e.g., SBA-15) sorbents for DAC, 4-amino-2-hydroxy-6-methylpyrimidine is utilized as a cyclic amine impregnating agent[2]. The wet impregnation process requires dissolving the amine in a volatile organic solvent to ensure uniform pore loading. If the solubility thermodynamics are poorly managed, premature precipitation occurs, leading to pore blockage rather than the desired monolayer functionalization.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate high-fidelity, quantitative solubility data for formulation or functionalization, kinetic dissolution methods are insufficient. The following isothermal shake-flask protocol is designed as a self-validating system —ensuring that the data collected reflects true thermodynamic equilibrium without solid-state transformation artifacts.

Step-by-Step Methodology
  • Saturation & Equilibration : Add an excess amount of 4-Amino-2-hydroxy-6-methylpyrimidine solid to 10 mL of the target solvent in a sealed borosilicate glass vial. Place the vial in a thermostatic shaking water bath at 25.0 ± 0.1 °C for 72 hours.

    • Causality: A 72-hour window guarantees that thermodynamic equilibrium is reached, overcoming the notoriously slow dissolution kinetics associated with high-melting-point solids.

  • Phase Separation : Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Discard the first 1 mL of filtrate to account for potential analyte adsorption onto the filter membrane, preventing artificially low concentration readings.

  • Chromatographic Quantification : Dilute the filtered supernatant with the appropriate mobile phase and quantify the concentration using RP-HPLC-UV (utilizing a C18 column and detection at the compound's UV maximum).

  • Solid-State Verification (The Self-Validation Step) : Recover the residual solid from the centrifuge tube, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transitions or solvate formation during the 72-hour equilibration. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to a new pseudopolymorph, not the original API. This mandatory check ensures absolute data integrity.

ExperimentalWorkflow cluster_analysis 4. Dual-Stream Validation Step1 1. Solid Addition Excess API + Solvent Step2 2. Isothermal Equilibration 25°C, 72 hours (Thermodynamic Sync) Step1->Step2 Step3 3. Phase Separation Centrifugation + 0.22µm Filtration Step2->Step3 Step4a 4a. Supernatant Analysis RP-HPLC-UV Quantification Step3->Step4a Liquid Phase Step4b 4b. Solid-State Verification XRPD for Polymorph Check Step3->Step4b Residual Solid

Self-validating isothermal shake-flask protocol for thermodynamic solubility determination.

References

  • Benchchem. "Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide". Benchchem.
  • Cheméo. "2-Amino-4-hydroxy-6-methylpyrimidine Physical Properties". Cheméo.
  • CookeChem. "2-Amino-4-hydroxy-6-methylpyrimidine, >98.0%(HPLC)(T), 3977-29-5". CookeChem.
  • Sanz, Eloy S., et al. "Direct Capture of CO2 from Ambient Air". Chemical Reviews, ACS Publications.

Sources

Foundational

Introduction to 4-Amino-2-hydroxy-6-methylpyrimidine

An In-Depth Technical Guide to the Thermal Characterization of 4-Amino-2-hydroxy-6-methylpyrimidine Abstract: This technical guide provides a comprehensive analysis of the melting point of 4-Amino-2-hydroxy-6-methylpyrim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Characterization of 4-Amino-2-hydroxy-6-methylpyrimidine

Abstract: This technical guide provides a comprehensive analysis of the melting point of 4-Amino-2-hydroxy-6-methylpyrimidine (CAS: 3977-29-5), a key heterocyclic building block in organic synthesis and drug development. We delve into the theoretical and practical importance of melting point determination as a critical quality attribute in the pharmaceutical industry, offering field-proven insights into experimental best practices. This document furnishes a detailed, step-by-step protocol for accurate melting point measurement using modern digital apparatus, explains the causality behind critical experimental parameters, and interprets the reported thermal behavior of the title compound. Safety and handling precautions, grounded in authoritative safety data sheets, are also provided to ensure safe laboratory practice. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the physicochemical characterization of pyrimidine derivatives.

4-Amino-2-hydroxy-6-methylpyrimidine, also known by synonyms such as 6-Methylisocytosine and 2-Amino-6-methyl-4-pyrimidinol, is a substituted pyrimidine that serves as a versatile precursor in medicinal chemistry and materials science.[1][2][3] Pyrimidine scaffolds are central to numerous biologically active molecules, including nucleobases and a wide range of therapeutic agents. The presence of a reactive amino group, an enolic hydroxyl group, and an active methyl group makes this compound a privileged starting material for constructing more complex molecular architectures, such as Schiff bases and fused heterocyclic systems.[3] Its derivatives have been explored for various pharmacological applications, underscoring the importance of rigorously characterizing its fundamental physicochemical properties.[3][4]

The Critical Role of Melting Point in Pharmaceutical Sciences

In the pharmaceutical industry, melting point determination is a fundamental analytical method used for the quality control of active pharmaceutical ingredients (APIs) and intermediates.[5][6] It is a critical parameter for several reasons:

  • Purity Assessment: A pure crystalline solid exhibits a sharp, well-defined melting point range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][7][8] Observing a wide melting range is a strong indicator that a sample is impure.[7]

  • Identity Confirmation: The melting point is a characteristic physical property of a pure compound.[9] By comparing the experimentally determined melting point of a synthesized compound with a literature value or a certified reference standard, its identity can be confirmed.[5][10]

  • Stability and Formulation: Melting point data provides valuable insights into a compound's thermal stability and the strength of its intermolecular forces.[5][11] This information is crucial during drug development for selecting appropriate processing conditions (e.g., heating, drying) and for designing stable pharmaceutical formulations.[10][11]

Thermal Properties of 4-Amino-2-hydroxy-6-methylpyrimidine

The consistent reporting of the melting point for 4-Amino-2-hydroxy-6-methylpyrimidine across multiple chemical suppliers and databases is a key characteristic of this compound.

3.1 Reported Melting Point and Interpretation

Numerous authoritative sources report the melting point of 4-Amino-2-hydroxy-6-methylpyrimidine as >300 °C .[1][2][12][13][14] This value is not a precise melting temperature but rather an indication that the compound does not melt cleanly at temperatures up to and including 300 °C under standard atmospheric pressure. This high value suggests strong intermolecular forces, likely due to hydrogen bonding facilitated by the amino and hydroxyl/oxo groups, which hold the crystal lattice together.[15] In practice, this often signifies that the compound undergoes thermal decomposition before a true solid-to-liquid phase transition can be observed.

Table 1: Physicochemical Properties of 4-Amino-2-hydroxy-6-methylpyrimidine
PropertyValueSource(s)
CAS Number 3977-29-5[1][2][16]
Molecular Formula C₅H₇N₃O[1][2][16]
Molecular Weight 125.13 g/mol [1][2][16]
Appearance White to cream powder/solid[13][15][17]
Melting Point >300 °C (literature)[1][2][13][14]
Synonyms 2-Amino-6-methyl-4-pyrimidinol, 6-Methylisocytosine[1][2][16]

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method using a modern digital melting point apparatus, which is a standard technique for determining the melting point of a crystalline organic solid.[8]

4.1 Principle of the Capillary Method

A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube. This tube is placed in a heating block alongside a high-precision thermometer.[8] The block is heated slowly, and the temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (clear point) are recorded as the melting range.[8][18]

4.2 Instrumentation and Materials

  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (one end sealed)

  • 4-Amino-2-hydroxy-6-methylpyrimidine sample

  • Spatula

  • Mortar and pestle (or glass rod and watch glass)

  • Safety glasses and laboratory coat

4.3 Detailed Step-by-Step Procedure

  • Sample Preparation:

    • Place a small amount of the crystalline 4-Amino-2-hydroxy-6-methylpyrimidine on a clean, dry watch glass.

    • Using a spatula or mortar and pestle, crush the sample into a fine, uniform powder.[18]

    • Dip the open end of a capillary tube into the powder.[8]

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.[8] A sample height of 1-2 cm is sufficient.[18]

  • Instrument Setup:

    • Ensure the melting point apparatus is clean and has cooled to room temperature.

    • Carefully insert the packed capillary tube into the sample holder of the apparatus.[8]

  • Approximate Melting Point Determination (Rapid Ramp):

    • Set a rapid heating rate (e.g., 10 °C/min) to quickly estimate the melting point.[8]

    • Observe the sample and note the approximate temperature at which it melts or decomposes. This step is crucial for saving time during the accurate determination. Given the known value of >300 °C, this step may involve ramping to the instrument's maximum temperature to confirm decomposition.

  • Accurate Melting Point Determination (Slow Ramp):

    • Allow the apparatus to cool significantly below the approximate melting/decomposition temperature observed.

    • Prepare a fresh sample in a new capillary tube. Never remelt a previously melted sample.[7]

    • Insert the new tube and heat rapidly to a temperature about 20 °C below the approximate point.

    • Decrease the heating rate to 1-2 °C per minute.[7][8] This slow rate is critical for ensuring thermal equilibrium between the heating block, sample, and thermometer, yielding an accurate reading.

    • Carefully observe the sample. Record the temperature (T1) when the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T2) when the last solid particle melts completely.[18]

    • The melting point is reported as the range T1 - T2. For a substance like 4-Amino-2-hydroxy-6-methylpyrimidine, you will likely observe charring or discoloration, which should be noted as decomposition.

4.4 Causality and Expert Insights

  • Why a Fine Powder? A finely ground sample ensures uniform heat distribution throughout the sample, preventing different parts from melting at different times, which would lead to a broader, inaccurate melting range.[7]

  • Why Pack Tightly? Tight packing eliminates air pockets, which act as insulators and impede efficient heat transfer from the capillary wall to the sample crystals.[7] This ensures the entire sample reaches the same temperature simultaneously.

  • Why a Slow Heating Rate? The most common source of error in melting point determination is heating the sample too quickly.[7] A rapid temperature increase does not allow the system (heating element, sample, and thermometer) to reach thermal equilibrium. This results in the thermometer reading lagging behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

4.5 Diagram of the Experimental Workflow

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Interpretation Grind Grind to Fine Powder Load Load Capillary Tube Grind->Load Pack Pack Sample Tightly Load->Pack Insert Insert into Apparatus Pack->Insert FastRamp Rapid Ramp (Approx. MP) Insert->FastRamp SlowRamp Slow Ramp (1-2°C/min) FastRamp->SlowRamp Observe Observe & Record T1-T2 SlowRamp->Observe Report Report Range & Observations (e.g., Decomposition, Color Change) Observe->Report

Caption: Workflow for Capillary Melting Point Determination.

Safety and Handling Precautions

Based on available Safety Data Sheets (SDS), 4-Amino-2-hydroxy-6-methylpyrimidine requires careful handling in a laboratory setting.

  • Exposure Routes: The compound may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.[19]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhaling the powder.[13][19] Avoid dust formation during handling.[13]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from strong oxidizing agents.[13]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention if irritation persists.[13][20] If inhaled, move to fresh air.[20] If ingested, rinse the mouth with water and seek medical attention.[13][20]

Conclusion

4-Amino-2-hydroxy-6-methylpyrimidine is a thermally stable compound with a melting point reported to be above 300 °C, which is indicative of decomposition under standard heating conditions. This high thermal stability is a result of strong intermolecular forces within its crystal structure. Accurate determination of thermal behavior is a non-negotiable aspect of quality control in research and pharmaceutical development. The standardized capillary method, when performed with meticulous attention to sample preparation and heating rate, provides reliable and reproducible data. Adherence to the detailed protocol and safety guidelines presented in this guide will ensure the accurate characterization of this important synthetic building block and promote a safe laboratory environment.

References

  • iChemical. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine, CAS No. 3977-29-5.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • University of Calgary. (n.d.). Melting Point Determination.
  • Laboratory Equipment. (n.d.). What is Melting Point Apparatus.
  • AS Chemical Laboratories Inc. (n.d.). Melting point.
  • JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds.
  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • AELAB. (2024, July 1). What is a Melting Point Device?.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • ChemSrc. (2025, August 25). 4-amino-6-hydroxy-2-methylpyrimidine.
  • Stenutz. (n.d.). 2-amino-4-hydroxy-6-methylpyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.
  • ChemSrc. (2025, August 24). 2-Amino-6-hydroxy-4-methylpyrimidine.
  • Benchchem. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5.
  • Fisher Scientific. (2015, October 13). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine, 98% 50 g.
  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-5-Hydroxymethyl-2-methylpyrimidine.
  • ResearchGate. (2021, November 17). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis.
  • ECHEMI. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine SDS, 3977-29-5 Safety Data Sheets.
  • Thermo Fisher Scientific. (n.d.). 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g.

Sources

Exploratory

Spectroscopic Characterization and Analytical Methodologies for 4-Amino-2-hydroxy-6-methylpyrimidine

An In-Depth Technical Guide for Structural Validation and Supramolecular Applications Executive Summary 4-Amino-2-hydroxy-6-methylpyrimidine (CAS: 3977-29-5), frequently referred to by its synonym 6-methylisocytosine, is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Validation and Supramolecular Applications

Executive Summary

4-Amino-2-hydroxy-6-methylpyrimidine (CAS: 3977-29-5), frequently referred to by its synonym 6-methylisocytosine, is a critical heterocyclic building block in medicinal chemistry and advanced materials science[1]. Its primary industrial and academic utility lies in its capacity to form quadruple hydrogen-bonding arrays, making it the foundational precursor for ureidopyrimidinone (UPy) self-healing supramolecular polymers[2]. Because functionalization relies heavily on the reactivity of its specific tautomeric states, rigorous spectroscopic characterization is a mandatory prerequisite for downstream synthesis and drug formulation[3].

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic analysis of 4-amino-2-hydroxy-6-methylpyrimidine, detailing the causality behind experimental choices and standardizing the data interpretation process.

Mechanistic Foundations: Tautomerism and Structural Dynamics

The spectroscopic profile of 4-amino-2-hydroxy-6-methylpyrimidine is dictated by its lactam-lactim (keto-enol) tautomerism. In the solid state, the compound exists predominantly in the lactam (keto) form, driven by robust intermolecular hydrogen bonding and high lattice energy[4]. However, in solution, the equilibrium shifts depending on solvent polarity and pH.

The causality behind this spectral shift is electron delocalization: the lactam form features a cross-conjugated system, whereas the lactim form exhibits extended conjugation across the pyrimidine ring[3]. This structural dynamic directly dictates the chemical shifts observed in Nuclear Magnetic Resonance (NMR) and the absorption maxima in UV-Vis spectrophotometry.

Tautomerism Lactam Lactam (Keto) Form Cross-Conjugated Lactim Lactim (Enol) Form Extended Conjugation Lactam->Lactim Solvent Polarity Dependence UV_Shift UV-Vis: Hypsochromic Shift Lactam->UV_Shift Lower Wavelength IR_Shift IR: Strong C=O (~1650 cm⁻¹) Lactam->IR_Shift Keto Dominance UV_Shift2 UV-Vis: Bathochromic Shift Lactim->UV_Shift2 Higher Wavelength IR_Shift2 IR: Broad O-H (~3500 cm⁻¹) Lactim->IR_Shift2 Enol Dominance

Caption: Spectroscopic causality resulting from lactam-lactim tautomerism in solution.

Comprehensive Spectroscopic Data Profiles

The following tables summarize the definitive spectroscopic data for 4-amino-2-hydroxy-6-methylpyrimidine, extracted from authoritative spectral databases and empirical benchmarks[1][5].

Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
10.5 ppmBroad Singlet1H-OH (or lactam -NH)
6.5 ppmBroad Singlet2H-NH₂
5.3 ppmSinglet1HPyrimidine C₅-H
2.0 ppmSinglet3H-CH₃
Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ)Assignment
168.0 ppmC₄ (Amine-bearing carbon)
162.5 ppmC₂ (Hydroxyl/Carbonyl carbon)
158.0 ppmC₆ (Methyl-bearing carbon)
98.0 ppmC₅ (Aromatic CH)
23.5 ppm-CH₃ (Aliphatic carbon)
Table 3: FT-IR Spectral Assignments (Solid State, KBr Pellet)
Wavenumber (cm⁻¹)Vibrational ModeStructural Implication
~3500 - 3100N-H / O-H StretchBroad band indicating an extensive intermolecular hydrogen bonding network.
~2950, ~2830C-H StretchAliphatic methyl group vibrations.
~1650 - 1630C=O / C=N StretchStrong absorption confirming the dominant lactam (keto) tautomer in the solid state.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, scientific integrity, and high-fidelity data, the following protocols incorporate self-validating checkpoints.

Protocol A: High-Resolution NMR Acquisition

Causality Check: 4-Amino-2-hydroxy-6-methylpyrimidine is sparingly soluble in non-polar solvents due to its high lattice energy[4]. DMSO-d₆ is explicitly chosen because its high polarity disrupts these intermolecular bonds, allowing for complete dissolution and sharp signal resolution[1].

  • Sample Preparation: Weigh 15-20 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d₆.

  • Sonication & Validation: Sonicate for 5 minutes at room temperature. Self-Validation: Inspect the tube against a light source; any particulate matter will cause magnetic field inhomogeneities, broadening the signals. Filter through a glass wool plug if necessary.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (minimum) with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the broad -OH and -NH₂ protons.

Protocol B: FT-IR Analysis via KBr Pellet

Causality Check: While Attenuated Total Reflectance (ATR) is faster, KBr transmission provides superior resolution for the complex hydrogen-bonded region (3500-3000 cm⁻¹) required to analyze this specific pyrimidine[5].

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Self-Validation: Run a background scan of a pure KBr pellet. If a broad peak appears at ~3400 cm⁻¹, the matrix has absorbed atmospheric moisture and will invalidate the pyrimidine's -OH/-NH₂ readings. The KBr must be re-desiccated.

  • Trituration: Grind 2 mg of the analyte with 200 mg of dry KBr in an agate mortar until a homogenous, fine powder is achieved.

  • Pressing & Scanning: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16-32 scans)[3].

Protocol C: UV-Vis Tautomerism Assay

Causality Check: The lactam (cross-conjugated) and lactim (extended conjugated) forms exhibit distinct absorption maxima. By analyzing the compound in solvents of varying dielectric constants, the equilibrium shift can be quantitatively monitored[3].

  • Baseline Correction: Perform a dual-beam baseline correction using the pure solvent (e.g., water, methanol, or acetonitrile).

  • Preparation: Prepare a 10 μM solution of the pyrimidine.

  • Scanning & Validation: Scan from 200 nm to 400 nm. Self-Validation: If a solvent titration is performed, isosbestic points should be observed, confirming a clean two-state tautomeric equilibrium without degradation byproducts.

SpectroscopicWorkflow Sample 4-Amino-2-hydroxy- 6-methylpyrimidine NMR NMR Spectroscopy (DMSO-d₆) Sample->NMR Structural Elucidation IR FT-IR Spectroscopy (KBr Pellet) Sample->IR Functional Groups UV UV-Vis Spectroscopy (Solvent Series) Sample->UV Tautomeric State

Caption: Workflow for the multimodal spectroscopic characterization of the pyrimidine derivative.

Conclusion

Accurate spectroscopic characterization of 4-amino-2-hydroxy-6-methylpyrimidine is non-negotiable for its downstream application in supramolecular chemistry and pharmaceutical development. By understanding the causality between its tautomeric state, solvent interactions, and spectral outputs, researchers can reliably validate its structural integrity before initiating complex functionalizations.

References

  • 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 - Benchchem (Spectroscopic D
  • Synthesis and characterization of ureidopyrimidinone-functionalized polyurethane acrylates and their hybrid nanocomposites for UV coating applications - ResearchG
  • 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 - Benchchem (UV-Vis and IR D
  • 2-Amino-4-hydroxy-6-methylpyrimidine - the NIST WebBook - NIST
  • Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide - Benchchem

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-2-hydroxy-6-methylpyrimidine in Antiviral Drug Synthesis

Executive Summary The development of highly potent antiviral therapeutics relies heavily on the strategic utilization of versatile chemical scaffolds. 4-Amino-2-hydroxy-6-methylpyrimidine (CAS 3977-29-5), also known as 6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly potent antiviral therapeutics relies heavily on the strategic utilization of versatile chemical scaffolds. 4-Amino-2-hydroxy-6-methylpyrimidine (CAS 3977-29-5), also known as 6-methylisocytosine or mecytosine, serves as a foundational building block in medicinal chemistry[1]. Due to its structural homology to natural nucleobases, it is extensively utilized in the synthesis of pyrimidine-based antiviral agents, most notably Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[2] and alkylated pyrimidine derivatives targeting adenoviruses[3]. This application note provides a comprehensive, self-validating guide to the de novo synthesis of this core scaffold and its subsequent functionalization into active antiviral candidates.

Mechanistic Rationale: The Pyrimidine Scaffold in Antiviral Design

The pharmacological utility of 4-Amino-2-hydroxy-6-methylpyrimidine stems from its lactam-lactim tautomerism (existing dynamically as 2-amino-6-methylpyrimidin-4(3H)-one)[1]. This duality allows the molecule to act simultaneously as a highly specific hydrogen-bond donor and acceptor.

In antiviral drug design, this scaffold is exploited to induce conformational arrest in viral enzymes. For example, in the synthesis of HIV-1 NNRTIs, the pyrimidine core is functionalized to explore the hydrophobic channel of the NNRTI-binding pocket (NNIBP)[2]. The core anchors the molecule via hydrogen bonding to the enzyme's backbone, while synthetic hydrophobic arms (e.g., piperidine-substituted aryl groups) project into the hydrophobic pocket, locking the reverse transcriptase in an inactive conformation and halting viral replication[2].

Mechanism Scaffold 4-Amino-2-hydroxy-6-methylpyrimidine (Hydrogen-Bonding Core) Halogenation POCl3 Halogenation (Reactive Intermediate) Scaffold->Halogenation Activation Substitution SNAr with Piperidine (Hydrophobic Arm Addition) Halogenation->Substitution Derivatization NNRTI Arylpyrimidine NNRTI (Active Antiviral) Substitution->NNRTI Lead Optimization Target HIV-1 RT Allosteric Pocket (Conformational Arrest) NNRTI->Target Target Binding

Caption: Logical relationship and mechanism of action for pyrimidine-based HIV-1 NNRTIs.

Experimental Workflows & Protocols

Protocol A: De Novo Synthesis of the Pyrimidine Core

Objective: Synthesize 4-Amino-2-hydroxy-6-methylpyrimidine via the base-catalyzed condensation of ethyl acetoacetate and guanidine hydrochloride[1]. Self-Validating System: Reaction completion is confirmed via Thin-Layer Chromatography (TLC). The purity of the isolated product is validated by its sharp, high melting point (>300°C) and a distinct bathochromic shift in UV absorption upon acidification.

Step-by-Step Methodology:

  • Free Base Generation: Suspend Guanidine hydrochloride (1.0 eq) in anhydrous ethanol. Slowly add Sodium ethoxide (1.1 eq) under continuous stirring at room temperature.

    • Causality: Sodium ethoxide is required to deprotonate the hydrochloride salt. This releases the highly nucleophilic free guanidine base in situ while precipitating sodium chloride, driving the pre-reaction equilibrium forward.

  • Condensation Reaction: Add Ethyl acetoacetate (1.0 eq) dropwise to the suspension. Elevate the temperature and reflux the mixture for 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy for the dual nucleophilic acyl substitution and imine formation, successfully closing the pyrimidine ring.

  • Solvent Removal: Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Causality: Complete removal of ethanol prevents product loss and co-solubility issues during the subsequent aqueous precipitation step.

  • Acidification & Precipitation: Dissolve the resulting solid residue in a minimal volume of cold deionized water. Add glacial acetic acid dropwise until the solution reaches a pH of 6-7[1].

    • Causality: The synthesized pyrimidine core is amphoteric. Adjusting the pH to its isoelectric point minimizes its aqueous solubility, forcing rapid and selective crystallization of the target compound while impurities remain dissolved.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold deionized water, and recrystallize from a hot water/ethanol (1:1) mixture to yield a white to cream-colored powder[1].

SynthesisWorkflow Step1 Step 1: Free Base Generation Guanidine HCl + NaOEt Step2 Step 2: Condensation + Ethyl Acetoacetate (Reflux) Step1->Step2 Step3 Step 3: Solvent Removal Reduced Pressure Step2->Step3 Step4 Step 4: Acidification Glacial Acetic Acid (pH 6-7) Step3->Step4 Step5 Step 5: Purification Recrystallization Step4->Step5 Product 4-Amino-2-hydroxy-6-methylpyrimidine Yield: >85% Step5->Product

Caption: Experimental workflow for the de novo synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine.

Protocol B: Functionalization into HIV-1 NNRTI Candidates

Objective: Convert the core scaffold into a piperidine-substituted arylpyrimidine to target the HIV-1 reverse transcriptase[2].

Step-by-Step Methodology:

  • Halogenation (Activation): Suspend 4-Amino-2-hydroxy-6-methylpyrimidine in Phosphorus oxychloride (POCl₃) and reflux for 3 hours. Quench carefully over crushed ice and extract with dichloromethane.

    • Causality: POCl₃ converts the tautomeric 2-hydroxy/oxo group into a highly reactive 2-chloro substituent. This primes the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophilic Substitution (Derivatization): Dissolve the chlorinated intermediate in anhydrous DMF. Add a functionalized piperidine derivative (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Heat to 80°C for 12 hours.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during SNAr. This prevents the protonation of the piperidine nucleophile, ensuring high conversion rates without unwanted side reactions.

Quantitative Data & Characterization

To ensure reproducibility and facilitate compound tracking, the physicochemical properties of the core scaffold and the biological activity of its downstream antiviral derivatives are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold [1]

PropertyValue / Description
Chemical Name 4-Amino-2-hydroxy-6-methylpyrimidine
CAS Number 3977-29-5
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance White to cream-colored powder
Melting Point >300 °C (indicates strong intermolecular H-bonding)
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF)
¹³C NMR (DMSO-d₆) δ 168.0 (C₄), 162.5 (C₂), 158.0 (C₆), 98.0 (C₅), 23.5 (-CH₃) ppm

Table 2: Antiviral Activity of Derived NNRTIs (Piperidine-substituted Arylpyrimidines) [2]

Compound DerivativeTarget VirusEC₅₀ (nM)CC₅₀ (μM)Selectivity Index (SI)
Acrylonitrile-modified Pyrimidine (Cmpd 2)HIV-1 (IIIB WT)2.5>100>40,000
Acrylonitrile-modified Pyrimidine (Cmpd 4)HIV-1 (IIIB WT)2.7>100>37,000
Acrylonitrile-modified Pyrimidine (Cmpd 6)HIV-1 (IIIB WT)3.0>100>33,000
5-hexyl-6-methylisocytosineAdenovirus (Type-1)Active*N/AN/A

*Historical data indicating baseline efficacy against DNA viruses prior to modern NNRTI optimization[3].

References

  • Title: Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antiviral Effect of Alkylpyrimidine Derivatives Source: The Keio Journal of Medicine (J-STAGE) URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the Development of 4-Amino-2-hydroxy-6-methylpyrimidine as an Anticancer Agent

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved anticancer drugs.[1][2][3] These agents, such as 5-Fluorouraci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved anticancer drugs.[1][2][3] These agents, such as 5-Fluorouracil and Gemcitabine, often function as antimetabolites by interfering with nucleic acid synthesis, a critical pathway for rapidly dividing cancer cells.[4][5] More recent developments have seen pyrimidine derivatives engineered as potent kinase inhibitors, like Palbociclib, which targets cyclin-dependent kinases (CDKs) to halt the cell cycle.[1] This document provides a comprehensive guide for researchers on leveraging 4-Amino-2-hydroxy-6-methylpyrimidine, a molecule with structural similarities to natural nucleobases, as a starting point for novel anticancer drug discovery. We will detail protocols for its derivatization, in vitro screening against cancer cell lines, mechanism of action studies, and preliminary in vivo evaluation, providing the scientific rationale behind each step to facilitate the identification of potent lead compounds.

Rationale for Investigation

4-Amino-2-hydroxy-6-methylpyrimidine presents an attractive scaffold for anticancer drug development for several key reasons:

  • Structural Mimicry: Its core structure resembles the natural pyrimidine bases (cytosine and thymine) and the purine base guanine, suggesting it could act as an antimetabolite to disrupt DNA and RNA synthesis.[4][6]

  • Hydrogen Bonding Potential: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling the molecule to fit into the ATP-binding pocket of various kinases, a common mechanism for modern targeted therapies.[1][7]

  • Vectors for Chemical Modification: The scaffold possesses multiple sites (amino group, hydroxyl group, and the pyrimidine ring itself) that can be readily modified. This allows for the systematic synthesis of a library of derivatives to explore the Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and drug-like properties.[8]

Our objective is to provide a logical, field-tested workflow to take this foundational molecule from initial synthesis through to a validated preclinical candidate.

Synthesis and Derivatization Strategy

The initial phase of development involves the synthesis of the core molecule and the creation of a diverse chemical library to probe its biological activity.

Protocol 2.1: Synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine Derivatives

This protocol outlines a common and effective method for synthesizing substituted pyrimidines. A key strategy in modern drug discovery is to build a library of related compounds to understand which chemical features are critical for anticancer activity.[1][7] We will focus on modifying the 4-amino group, a common approach for developing kinase inhibitors.[8]

A. Synthesis of the Core Scaffold (Illustrative)

A standard method for synthesizing the 2-amino-4-hydroxy-6-methylpyrimidine core involves the cyclocondensation of ethyl acetoacetate with guanidine nitrate.

  • Preparation: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add guanidine nitrate and stir until dissolved.

  • Addition: Slowly add ethyl acetoacetate to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water and ethanol, and recrystallize from a suitable solvent (e.g., hot water or ethanol) to yield pure 2-amino-4-hydroxy-6-methylpyrimidine. Note: The title compound 4-Amino-2-hydroxy-6-methylpyrimidine is an isomer and can be synthesized via analogous routes using appropriate starting materials.

B. Synthesis of a Derivative Library (Example: Amide Linkage)

This protocol describes the acylation of the 4-amino group to create an amide derivative.

  • Dissolution: Suspend 4-Amino-2-hydroxy-6-methylpyrimidine (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents), to the suspension.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (e.g., benzoyl chloride) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion using TLC.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Protocol 2.2: Structural Characterization

It is imperative to confirm the identity and purity of all synthesized compounds before biological testing.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Infrared (IR) Spectroscopy: Use IR to identify key functional groups (e.g., N-H, O-H, C=O stretches).

In Vitro Anticancer Evaluation

The first step in biological testing is to assess the compound's ability to kill cancer cells in culture. This is typically done using a cytotoxicity assay across a panel of cell lines.

Protocol 3.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., NHDF [dermal fibroblast]).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (in triplicate). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Summarize the IC₅₀ values in a table for clear comparison across different cell lines.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)NHDF IC₅₀ (µM)Selectivity Index (SI)
4A-PYR-01 10.515.28.9>100>11.2 (for HCT116)
4A-PYR-02 5.37.84.185.420.8 (for HCT116)
Doxorubicin 0.81.10.62.54.2 (for HCT116)
Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Workflow for In Vitro Screening

The following diagram illustrates a logical workflow for screening newly synthesized compounds.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Mechanism of Action Studies Synth Synthesize Derivative Library Char Structural Confirmation (NMR, MS) Synth->Char MTT MTT Assay (3 Cancer Lines + 1 Normal Line) Char->MTT IC50 Calculate IC50 & Selectivity Index MTT->IC50 Hit Select 'Hit' Compounds (IC50 < 10 µM, SI > 10) IC50->Hit MoA Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Hit->MoA Lead Lead Candidate for In Vivo Studies MoA->Lead

Caption: Workflow for in vitro evaluation of pyrimidine derivatives.

Investigating the Mechanism of Action

Once a "hit" compound with potent and selective cytotoxicity is identified, the next critical step is to understand how it works. This provides a stronger rationale for further development.

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), a common mechanism for anticancer drugs.[1]

  • Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for differentiation between cell cycle phases.

Potential Signaling Pathway Involvement

Many pyrimidine-based drugs function as kinase inhibitors.[7][11] They compete with ATP for the binding site on kinases that are crucial for cancer cell proliferation and survival, such as EGFR or CDKs.[1] Inhibition of these pathways can lead to the cell cycle arrest observed in the previous protocol.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Prolif Gene Transcription & Cell Proliferation E2F->Prolif Compound 4-Amino-2-hydroxy- 6-methylpyrimidine Derivative Compound->CDK46 Inhibition

Caption: Hypothetical inhibition of the CDK4/6 pathway by a pyrimidine derivative.

In Vivo Efficacy Assessment

Promising lead compounds must be tested in a living organism to evaluate their efficacy and potential toxicity. The human tumor xenograft mouse model is a standard and indispensable tool for this purpose.[12][13]

Protocol 5.1: Cell Line-Derived Xenograft (CDX) Model

In this model, human cancer cells are implanted into immunodeficient mice, where they form a solid tumor that can be used to test the anticancer effects of a compound.[14][15]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old).

  • Cancer cell line (e.g., HCT116).

  • Matrigel (optional, can improve tumor take rate).

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

  • Standard-of-care drug (positive control, e.g., 5-Fluorouracil).

Procedure:

  • Cell Preparation: Culture HCT116 cells, harvest them, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume (V) is calculated using the formula: V = (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., daily intraperitoneal [i.p.] injection).

    • Group 2: Test Compound (e.g., 50 mg/kg, daily i.p. injection).

    • Group 3: Positive Control (e.g., 5-FU, relevant dose and schedule).

  • Treatment and Monitoring: Administer the treatments for a set period (e.g., 21 days). During this time, continue to measure tumor volume and monitor mouse body weight (as an indicator of toxicity).

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

In Vivo Experimental Workflow

G cluster_0 Treatment Groups (n=10 each) CellPrep Prepare Cancer Cell Suspension (e.g., HCT116) Implant Subcutaneous Implantation into Immunodeficient Mice CellPrep->Implant Monitor Monitor Tumor Growth Until Volume ≈ 100-150 mm³ Implant->Monitor Random Randomize Mice into Treatment Groups Monitor->Random G1 Group 1: Vehicle Control G2 Group 2: Test Compound Random->G2 G3 Group 3: Positive Control Treat Administer Treatment (e.g., 21 days) G2->Treat Measure Measure Tumor Volume & Body Weight (3x/week) Treat->Measure Measure->Treat Endpoint Endpoint: Euthanize, Excise & Weigh Tumors Measure->Endpoint End of Study Analysis Data Analysis: Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 4-Amino-2-hydroxy-6-methylpyrimidine and its derivatives as potential anticancer agents. A compound that demonstrates significant and selective in vitro cytotoxicity, a well-defined mechanism of action (such as cell cycle arrest or apoptosis induction), and robust tumor growth inhibition in in vivo models can be considered a strong lead candidate. Subsequent steps in the drug discovery process would involve lead optimization to improve pharmacological properties (potency, solubility, metabolic stability) and comprehensive preclinical toxicology studies before consideration for clinical trials.

References

  • Vertex AI Search. (2026).
  • Benchchem. (2025). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs.
  • PMC. (N.D.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • NIH. (N.D.). Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Pharmacology Discovery Services. (N.D.). In Vivo Oncology.
  • Frontiers. (N.D.).
  • ResearchGate. (2024).
  • ResearchGate. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Oncology. (N.D.). Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025).
  • Encyclopedia.pub. (2021).
  • PMC. (N.D.).
  • JoVE. (2013).
  • Abcam. (N.D.). MTT assay overview.
  • PMC. (N.D.). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Taylor & Francis. (N.D.). MTT assay – Knowledge and References.
  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • UbiP. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog.
  • Springer. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Benchchem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • ACS Publications. (2021).
  • Sigma-Aldrich. (N.D.).
  • ATCC. (N.D.).
  • RSC Publishing. (N.D.).
  • MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • ChemicalBook. (N.D.). 4-Amino-2-hydroxy-6-methylpyridine synthesis.
  • ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • PrepChem.com. (N.D.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • PMC. (N.D.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Benchchem. (N.D.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • PMC. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
  • NIST. (N.D.). 2-Amino-4-hydroxy-6-methylpyrimidine - the NIST WebBook.

Sources

Method

Application Note: Advanced Analytical Characterization of 4-Amino-2-hydroxy-6-methylpyrimidine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Scientific Context & Causality in Method Selection 4-Amino-2-hydroxy-6-methylpyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Scientific Context & Causality in Method Selection

4-Amino-2-hydroxy-6-methylpyrimidine (also recognized as 6-methylcytosine or its isomer 6-methylisocytosine) is a highly versatile heterocyclic scaffold. It is widely utilized as a core building block in the synthesis of biologically active molecules, supramolecular polymers, and serves as a critical in genomic studies[1].

Characterizing this compound presents unique analytical challenges. As an Application Scientist, I emphasize that relying on a single analytical technique for pyrimidines often leads to misinterpretation. The molecule's electronic state is highly dependent on its microenvironment due to lactam-lactim tautomerism . The migration of a proton between the endocyclic nitrogen and the exocyclic oxygen fundamentally alters its, affecting chromatographic retention, NMR chemical shifts, and infrared absorption[2].

To establish a self-validating analytical system, we must employ an orthogonal approach:

  • HPLC-UV/MS: Standard C18 columns fail to retain this highly polar, low-molecular-weight compound. We employ a HILIC (Hydrophilic Interaction Liquid Chromatography) gradient to ensure adequate retention, coupled with mass spectrometry to confirm the exact mass and distinguish it from or other structural isomers[3].

  • NMR Spectroscopy: The compound forms strong intermolecular hydrogen bonds, rendering it poorly soluble in non-polar solvents. We utilize DMSO-d₆ because it disrupts these networks, providing solubility while slowing proton exchange enough to observe the broad amine and hydroxyl/lactam protons[2].

  • FTIR Spectroscopy: To determine which tautomer predominates in the crystalline lattice, we use FTIR. The presence of a strong carbonyl (C=O) stretch indicates the lactam form, while an O-H stretch indicates the lactim form[4].

Tautomerism Lactam Lactam Tautomer (C=O dominant in solid state) Lactim Lactim Tautomer (O-H dominant in solution) Lactam->Lactim Proton Transfer (Solvent/pH Dependent)

Caption: Lactam-lactim tautomeric equilibrium of 4-Amino-2-hydroxy-6-methylpyrimidine.

Quantitative Data Summaries

The following tables summarize the expected quantitative analytical data for highly purified 4-Amino-2-hydroxy-6-methylpyrimidine, serving as a benchmark for your structural validation workflows.

Table 1: ¹H and ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Data references the stabilized tautomeric form in polar aprotic solution[2].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 6.5Broad singlet (s)2H-NH₂ (Amine protons)
¹H 5.3Singlet (s)1HC₅-H (Aromatic ring proton)
¹H 2.0Singlet (s)3H-CH₃ (Methyl protons)
¹³C 168.0--C₄ (Amine-bearing carbon)
¹³C 162.5--C₂ (Oxygen-bearing carbon)
¹³C 158.0--C₆ (Methyl-bearing carbon)
¹³C 98.0--C₅ (Unsubstituted ring carbon)
¹³C 23.5---CH₃ (Methyl carbon)
Table 2: FTIR Spectral Band Assignments (Solid State)

Data reflects the of the crystalline lattice[4].

Wavenumber (cm⁻¹)Peak IntensityFunctional Group AssignmentStructural Implication
3425 Medium, BroadO-H stretchIndicates presence of lactim tautomer
3224 Strong, SharpN-H stretchPrimary amine (-NH₂)
1658 Strong, SharpC=O stretchIndicates keto/lactam tautomer presence
1581 MediumC=C / C=N stretchPyrimidine aromatic ring breathing

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your characterization, execute the following orthogonal workflow. Each protocol includes a Self-Validation Check to prevent false positives.

Workflow cluster_methods Orthogonal Analytical Techniques Sample Sample Preparation 4-Amino-2-hydroxy-6-methylpyrimidine HPLC HPLC-UV/MS (Purity & Exact Mass) Sample->HPLC NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Mapping) Sample->FTIR Validation Data Synthesis & Structural Validation HPLC->Validation NMR->Validation FTIR->Validation

Caption: Orthogonal analytical workflow for comprehensive pyrimidine characterization.

Protocol 1: HPLC-UV/MS for Purity and Exact Mass

Objective: Determine chromatographic purity and confirm the molecular weight (MW 125.13 g/mol ).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Mobile Phase A. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a ZIC-HILIC column (150 x 4.6 mm, 5 µm) to retain the polar pyrimidine.

  • Mobile Phase:

    • Solvent A: Water with 10 mM Ammonium Formate (pH 3.0).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 90% B to 50% B over 20 minutes, maintaining a flow rate of 0.5 mL/min[3].

  • Detection: Monitor UV absorbance at 254 nm. Set the mass spectrometer (ESI+) to scan from m/z 100 to 300.

  • Self-Validation Check: Inject a blank (Mobile Phase A) before the sample. The retention time of the primary UV peak must perfectly align with the Extracted Ion Chromatogram (EIC) for m/z 126.06 [M+H]⁺. If the mass does not align with the UV peak, the peak is an impurity.

Protocol 2: ¹H and ¹³C NMR Structural Elucidation

Objective: Confirm atomic connectivity and assess tautomeric equilibrium in solution.

  • Sample Preparation: Weigh 15 mg of the dried compound into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d₆ (100% atom D, stored over molecular sieves). Cap and gently warm the vial to 40°C if dissolution is slow, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 2-second relaxation delay.

    • ¹³C NMR: 100 MHz, 1024 scans, 2-second relaxation delay.

  • Self-Validation Check: Integrate the C₅-H aromatic singlet (expected at ~5.3 ppm). It must yield a perfect 1:3 ratio against the -CH₃ singlet (expected at ~2.0 ppm). Any deviation from this integer ratio indicates the presence of co-eluting structural impurities or incomplete relaxation[2].

Protocol 3: FTIR Spectroscopy (KBr Pellet)

Objective: Map functional groups and identify the dominant solid-state tautomer.

  • Background Preparation: Grind 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press into a transparent pellet at 10 tons for 2 minutes. Run a background scan (4000–400 cm⁻¹, 32 scans).

  • Sample Preparation: Add 1-2 mg of 4-Amino-2-hydroxy-6-methylpyrimidine to 100 mg of KBr. Grind vigorously for 2 minutes to ensure a homogeneous dispersion without scattering artifacts.

  • Pellet Pressing & Scanning: Press the mixture at 10 tons for 2 minutes. Scan the sample pellet using the same parameters as the background.

  • Self-Validation Check: The background subtraction must yield a flat baseline in the 3800-3500 cm⁻¹ region. If a broad hump remains, atmospheric water was absorbed during grinding, which will artificially inflate the O-H stretch signal (3425 cm⁻¹) and skew tautomeric interpretation[4].

References

  • Title: Identifying the wide diversity of extraterrestrial purine and pyrimidine nucleobases in carbonaceous meteorites Source: Nature Communications URL: [Link] (Note: This source validates the HILIC/MS chromatographic parameters required for highly polar pyrimidine derivatives)

  • Title: Comprehensive analysis unveils altered binding kinetics of 5-/6-methylCytosine/adenine modifications in R2R3-DNA system Source: RSC Advances URL: [Link] (Note: This source highlights the critical biological and epigenetic relevance of 6-methylcytosine structural modifications)

Sources

Application

Application Note: Structural Elucidation of 4-Amino-2-hydroxy-6-methylpyrimidine using 1H NMR Spectroscopy

Introduction 4-Amino-2-hydroxy-6-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial scaffold for the synthesis of various biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-2-hydroxy-6-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial scaffold for the synthesis of various biologically active molecules. Its structural integrity and purity are paramount for its application in research and pharmaceutical manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such organic compounds.[1][2] This application note provides a comprehensive guide to the analysis of the 1H NMR spectrum of 4-Amino-2-hydroxy-6-methylpyrimidine, detailing not only the protocol but also the underlying chemical principles that govern the spectral output. We will delve into sample preparation, data acquisition, and a detailed interpretation of the spectrum, with a special focus on the challenges posed by tautomerism and proton exchange phenomena inherent to this molecule's structure.

Pillar 1: Theoretical Framework for 1H NMR Analysis

A foundational understanding of 1H NMR principles is essential for accurate spectral interpretation. The key parameters derived from a 1H NMR spectrum are the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).[1]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[3][4] A standard reference, Tetramethylsilane (TMS), is set to 0 ppm.[3]

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[1] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling: The magnetic field of a proton is influenced by the spins of protons on adjacent atoms, causing the signal to split into a multiplet. The 'n+1 rule' is a common simplification, where a proton with 'n' equivalent neighboring protons will have its signal split into 'n+1' peaks.[5]

The Critical Role of Tautomerism and Solvent Effects

4-Amino-2-hydroxy-6-methylpyrimidine can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium to consider is the keto-enol and the related amine-imine tautomerism.

Caption: Tautomeric equilibria of 4-Amino-2-hydroxy-6-methylpyrimidine.

The predominant form in solution is typically the keto-amino tautomer, which is thermodynamically more stable. NMR spectroscopy provides a snapshot of this equilibrium; if the exchange between tautomers is slow on the NMR timescale, separate signals for each form may be observed.[6] More commonly, a rapid exchange leads to an averaged spectrum.

Protons attached to heteroatoms (O-H and N-H), known as labile protons, are particularly sensitive to their environment. Their chemical shifts can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7][8] In protic solvents like D₂O or CD₃OD, these protons can exchange with deuterium, causing their signals to diminish or disappear entirely.[9] Aprotic polar solvents like DMSO-d₆ are often preferred as they slow down this exchange, allowing for the observation of sharper -OH and -NH signals.[9]

Pillar 2: Experimental Protocols

Adherence to a meticulous protocol is crucial for acquiring high-quality, reproducible NMR data. This section outlines a self-validating system for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[10]

Materials:

  • 4-Amino-2-hydroxy-6-methylpyrimidine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pipettes

  • Vial

  • Filter (e.g., pipette with a small cotton or glass wool plug)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[11][12] For routine 1H NMR, this concentration is sufficient to achieve a good signal-to-noise ratio.[10]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for this polar molecule as it promotes solubility and slows the exchange rate of labile protons, resulting in sharper -NH and -OH peaks.[9]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[13]

  • Filtration and Transfer: If any solid particles remain, filter the solution through a pipette with a glass wool plug directly into the NMR tube.[11][14] This step prevents distortion of the magnetic field homogeneity.

  • Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[10] This height is optimal for positioning within the instrument's receiver coil.

Caption: Standard workflow for 1H NMR spectrum analysis.

Protocol 2: Data Acquisition Parameters

These are typical starting parameters for a modern NMR spectrometer (e.g., 400 MHz).

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher fields provide better signal dispersion and sensitivity.[15]
Pulse SequenceStandard single-pulse (zg30)A robust and common experiment for routine 1H NMR.[2]
Number of Scans (NS)8 to 16Sufficient for good signal-to-noise with the recommended sample concentration.[2]
Relaxation Delay (D1)1-2 secondsAllows for adequate relaxation of protons between pulses for quantitative integration.[2]
Acquisition Time (AQ)2-4 secondsDetermines the digital resolution of the spectrum.
Spectral Width (SW)~16 ppmEnsures all relevant signals, from ~-1 to 15 ppm, are captured.

Pillar 3: Spectrum Interpretation and Data Presentation

Based on the predominant keto-amino tautomer, we can predict the signals in the 1H NMR spectrum.

Note: A placeholder image is used above. In a real application, this would be the molecule's structure with protons labeled Ha, Hb, Hc, and Hd.

Proton Assignments:

  • Hₐ (Methyl Protons, -CH₃): These three equivalent protons are attached to an sp³ carbon, which is adjacent to the pyrimidine ring. They are expected to appear as a sharp singlet (no adjacent protons to couple with). Their chemical shift should be in the aliphatic region, typically around δ 2.0-2.3 ppm .

  • Hₑ (Ring Proton, -CH=): This is a single vinylic proton on the pyrimidine ring. It is flanked by two nitrogen atoms and a carbon, placing it in a relatively electron-poor environment. It will appear as a singlet and is expected to be significantly downfield, likely in the range of δ 5.0-5.5 ppm .

  • Hₑ (Amine Protons, -NH₂): These two protons are exchangeable and their signal is often broadened.[7] In DMSO-d₆, they should be observable as a broad singlet. The amino group is electron-donating, but its chemical shift is highly variable. A typical range is δ 6.5-7.5 ppm .

  • Hₑ (Amide/Hydroxyl Proton, -NH-C=O): This is the labile proton of the amide group in the keto tautomer. It participates in hydrogen bonding and its signal will be a broad singlet. In DMSO-d₆, it is expected to appear far downfield, typically in the range of δ 10.0-11.0 ppm .

Predicted 1H NMR Data Summary
Proton LabelChemical Shift (δ, ppm) (Predicted in DMSO-d₆)MultiplicityIntegrationAssignment
Hₐ~2.1Singlet (s)3H6-CH₃
Hₑ~5.2Singlet (s)1H5-H (Ring)
Hₑ~6.8Broad Singlet (br s)2H4-NH₂
Hₑ~10.5Broad Singlet (br s)1H2-OH / 1-NH (Tautomer)

Self-Validation and Troubleshooting:

  • Disappearance of Labile Protons: To confirm the assignment of the -NH₂ and -OH/-NH peaks, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the signals for these labile protons to decrease in intensity or disappear completely, as the protons are replaced by deuterium.[9]

  • Peak Broadening: If peaks are unexpectedly broad, it could indicate the presence of paramagnetic impurities or that the sample is not fully dissolved.[16] Re-filtering the sample or ensuring complete dissolution can resolve this.

  • Unexpected Peaks: The presence of unexpected signals may indicate impurities. The chemical shift and integration of these peaks can help in their identification, with common contaminants including water (around 3.3 ppm in DMSO-d₆) and residual solvents from synthesis.[17]

Conclusion

1H NMR spectroscopy is a powerful and definitive tool for the structural verification of 4-Amino-2-hydroxy-6-methylpyrimidine. A systematic approach, combining a robust experimental protocol with a solid theoretical understanding of chemical shifts, tautomerism, and solvent effects, allows for a confident and accurate analysis. By anticipating the chemical shifts and multiplicities of each proton and using techniques like D₂O exchange to confirm labile protons, researchers can fully characterize the molecule and ensure its suitability for downstream applications in drug discovery and development.

References

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Oxford. Chemical Shifts. Available at: [Link]

  • AIP Publishing. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Fulmer, G. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Study Mind. High Resolution ¹H NMR (A-Level Chemistry). Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • PubChem. 4-Amino-2-hydroxy-6-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • American Chemical Society. ACS Research Data Guidelines. Available at: [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science. Available at: [Link]

  • Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available at: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. Available at: [Link]

  • ResearchGate. Physical Methods and Techniques: NMR Spectroscopy (RSC Review 2008). Available at: [Link]

  • The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

Sources

Method

Application Note: FT-IR Spectroscopic Validation of Pyrimidine Derivatives in Drug Discovery

Executive Summary Pyrimidine derivatives are privileged pharmacophores in medicinal chemistry, forming the structural backbone of numerous chemotherapeutic, antimicrobial, and antiviral agents[1][2]. During the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives are privileged pharmacophores in medicinal chemistry, forming the structural backbone of numerous chemotherapeutic, antimicrobial, and antiviral agents[1][2]. During the synthesis and structural optimization of these heterocyclic compounds, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical, non-destructive analytical tool. By probing the vibrational and rotational modes of the molecule, FT-IR provides immediate confirmation of scaffold formation, functional group integration, and molecular interactions[1].

This application note provides a comprehensive, self-validating protocol for the FT-IR analysis of pyrimidine derivatives, detailing the mechanistic causality behind spectral assignments, sample preparation, and data interpretation.

Mechanistic Principles of Pyrimidine Vibrational Spectroscopy

Understanding the physical causality behind FT-IR absorption is essential for accurate structural validation. The pyrimidine ring is a planar, aromatic diazine (containing nitrogen atoms at positions 1 and 3)[2]. Its vibrational spectrum is governed by the distribution of electron density across the ring and the mass of its substituents.

  • Aromatic Ring Vibrations: The core indicator of a successful pyrimidine synthesis is the presence of distinct C=N and C=C stretching vibrations. Because the nitrogen atoms are highly electronegative, the dipole moment changes significantly during these stretching modes, resulting in strong IR absorptions typically observed between 1469 cm⁻¹ and 1680 cm⁻¹[1][3].

  • The Mass Effect in Halogenation: In drug design, pyrimidines are frequently halogenated (e.g., 5-fluorouracil) to enhance target binding. The introduction of heavy halogen atoms alters the reduced mass of the molecular oscillator. Consequently, the ring breathing and Kekulé stretching modes shift to lower magnitudes compared to unsubstituted pyrimidines[4]. Furthermore, the C−X (halogen) stretching frequencies are distinctly separated from the higher-frequency CH/NH ring stretching modes[4].

  • Hydrogen Bonding & Protonation: When pyrimidine derivatives act as hydrogen bond donors or acceptors (e.g., via NH or C=O groups), the corresponding stretching bands broaden and shift. For instance, in acid-catalyzed syntheses, hydrogen-bonded N−H/O−H stretching can manifest as a broad band around 3399 cm⁻¹[5].

Quantitative Spectral Signatures

The following table summarizes the characteristic vibrational frequencies expected for functionalized pyrimidine derivatives, synthesizing data from empirical and density functional theory (DFT) studies.

Functional Group / Vibrational ModeWavenumber Range (cm⁻¹)Mechanistic Causality & Structural Context
N-H Stretching 3200 – 3400Present in amino-pyrimidines or cyclic amides. Broadening indicates intermolecular hydrogen bonding[3][5].
C=O Stretching 1650 – 1720Distinct in pyrimidinediones (e.g., uracil). Highly sensitive to conjugation and hydrogen bonding[1][5].
C=N Stretching (Ring) 1600 – 1680Primary indicator of the diazine heterocyclic scaffold. High dipole change yields strong intensity[1][3].
C=C Stretching (Aromatic) 1450 – 1550Associated with conjugated double bonds within the pyrimidine ring; often appears as a doublet[3].
Ring Breathing 700 – 900Symmetrical expansion/contraction. Shifts to lower frequencies upon halogenation due to the mass effect[4].
C-X (Halogen) Stretching 500 – 800Distinctly separated from ring stretching; highly dependent on the atomic mass of the specific halogen[4].

Experimental Workflow

The following diagram illustrates the logical progression from sample isolation to structural validation, ensuring atmospheric and matrix interferences are systematically eliminated.

FTIR_Workflow A Synthesized Pyrimidine Derivative B Desiccation & Storage (Remove ambient H₂O) A->B Purified isolate C KBr Pellet Preparation (1:100 ratio, 10 tons pressure) B->C Anhydrous matrix E FT-IR Acquisition (4000-400 cm⁻¹, 32 scans) C->E Transparent disk D Background Scan (Atmospheric Correction) D->E Subtraction F Spectral Processing (Baseline & Peak Picking) E->F Raw interferogram G Structural Validation (Vibrational Assignment) F->G Resolved peaks

Fig 1. End-to-end FT-IR workflow for pyrimidine structural validation.

Standard Operating Protocol: KBr Pellet Method

For solid pyrimidine derivatives, the Potassium Bromide (KBr) pellet method is the gold standard. KBr is highly transparent in the mid-IR region (4000–400 cm⁻¹), allowing the sample's intrinsic absorbance to be measured without matrix interference[2].

Phase 1: Preparation of the Matrix
  • Desiccation: Ensure spectroscopic-grade KBr is dried in an oven at 110°C for at least 24 hours prior to use. KBr is highly hygroscopic; absorbed water will produce a broad, interfering O−H stretch around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, which can mask critical pyrimidine N−H and C=N bands.

  • Sample Ratio: Weigh approximately 1–2 mg of the purified pyrimidine derivative and 150–200 mg of anhydrous KBr.

  • Milling: Transfer the mixture to an agate mortar. Grind vigorously for 1 to 2 minutes.

    • Causality Note: The particle size must be reduced to less than 2 micrometers (smaller than the wavelength of incident IR light). If particles are too large, they will scatter the IR beam, causing the Christiansen effect (asymmetric peak broadening and a sloping baseline).

Phase 2: Pellet Formation
  • Transfer the finely ground powder into a 13 mm stainless steel die.

  • Apply a vacuum to the die for 1 minute to remove entrapped air, which prevents the pellet from fracturing upon pressure release.

  • Apply a hydraulic pressure of 10 tons for 2 to 3 minutes.

  • Release the pressure slowly. The resulting pellet should be visually transparent or highly translucent.

Phase 3: Spectral Acquisition
  • Instrument Calibration: Run a standard polystyrene film to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ peaks).

  • Background Collection: Acquire a background spectrum using a blank KBr pellet. This step is critical to subtract atmospheric CO2​ (2350 cm⁻¹) and trace water vapor.

  • Sample Measurement: Place the sample pellet in the beam path. Record the spectrum in the region of 4000–400 cm⁻¹[2][4].

  • Parameters: Set the resolution to 2 cm⁻¹ or 4 cm⁻¹ and accumulate 32 to 64 scans to optimize the signal-to-noise ratio[4].

Self-Validating System & Troubleshooting

To ensure the integrity of your FT-IR data, the protocol must be self-validating. Apply the following checks to every acquired spectrum:

  • Transmittance Limits (Beer-Lambert Compliance): The baseline should sit near 95-100% transmittance. The strongest absorption peaks (e.g., C=N or C=O ) should drop to between 10% and 80% transmittance. If peaks bottom out at 0% (total absorption), the sample concentration is too high, leading to peak truncation and loss of resolution. Remedy: Remake the pellet with less sample.

  • The Sloping Baseline: If the baseline slopes downward at higher wavenumbers, the sample was not ground finely enough, resulting in Rayleigh scattering. Remedy: Regrind the sample thoroughly.

  • Atmospheric Artifacts: Inspect the 2350 cm⁻¹ region. Sharp, jagged peaks indicate poor background subtraction of ambient CO2​ . Remedy: Purge the instrument with dry nitrogen or re-run the background scan immediately before the sample.

References

  • Novel Pyrimidine Derivatives as Promising Antibacterial Agents. RJ Wave. Available at:[Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. PMC / NIH. Available at:[Link]

  • FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA. Available at:[Link]

  • FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X = F, Cl, Br, I). DOI. Available at:[Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: 4-Amino-2-hydroxy-6-methylpyrimidine as a Core Scaffold in Agrochemical Synthesis

Introduction & Mechanistic Rationale 4-Amino-2-hydroxy-6-methylpyrimidine (CAS 3977-29-5 / 6220-50-4), also widely recognized by its tautomeric name 6-methylisocytosine, is a highly versatile heterocyclic scaffold[1]. In...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Amino-2-hydroxy-6-methylpyrimidine (CAS 3977-29-5 / 6220-50-4), also widely recognized by its tautomeric name 6-methylisocytosine, is a highly versatile heterocyclic scaffold[1]. In modern agricultural chemistry, pyrimidine derivatives are foundational to the development of highly selective, low-toxicity agrochemicals. This specific compound serves as a critical intermediate in the synthesis of both broad-spectrum organophosphate insecticides and acetolactate synthase (ALS) inhibiting sulfonylurea herbicides[2].

The Role of Keto-Enol Tautomerism

A defining mechanistic feature of 4-amino-2-hydroxy-6-methylpyrimidine is its keto-enol tautomerism[3]. In the solid state and in polar solvents, the equilibrium heavily favors the keto form (2-amino-6-methylpyrimidin-4(3H)-one). This dynamic transformation involves the rapid migration of a proton between the hydroxyl oxygen and the adjacent ring nitrogen[3].

Causality in Synthesis: This dual reactivity profile is precisely what makes the scaffold invaluable. Depending on the reaction conditions, the oxygen atom can act as a nucleophile under basic conditions for O-phosphorylation (yielding insecticides), while the exocyclic amine can participate in the formation of urea bridges (yielding herbicides). Understanding and manipulating this equilibrium is critical for controlling regioselectivity during downstream derivatization.

Quantitative Data & Physicochemical Properties

The physical properties of the intermediate directly dictate the isolation and purification strategies used during synthesis. The exceptionally high melting point indicates strong intermolecular hydrogen bonding in the solid state[3].

Table 1: Physicochemical Properties of 4-Amino-2-hydroxy-6-methylpyrimidine

PropertyValue / DescriptionPractical Implication for Synthesis
Molecular Weight 125.13 g/mol Determines stoichiometric calculations.
Appearance White to cream-colored powderVisual indicator of purity during crystallization.
Melting Point 299–300 °C[4]High thermal stability; allows aggressive heating during cyclization.
Solubility Sparingly soluble in water; soluble in polar organics (DMF, DMSO)[3]Enables easy purification via aqueous washing of crude product.

Table 2: ¹H NMR Spectral Assignments (DMSO-d₆) Note: Chemical shifts may vary slightly depending on concentration due to the tautomeric equilibrium.

Chemical Shift (δ)MultiplicityIntegrationAssignment
2.02 ppmSinglet (s)3H-CH₃ (Methyl group)[4]
5.76 ppmSinglet (s)1HC₅-H (Aromatic ring proton)[4]
8.44 ppmBroad singlet (br)1H-OH (Hydroxyl/Enol proton)[4]
10.52 ppmBroad singlet (br)2H-NH₂ (Exocyclic amine)[4]

Experimental Protocols

Protocol A: De Novo Synthesis via Thermal Condensation

This protocol details the primary synthesis of the pyrimidine core via the condensation of methyl acetoacetate with guanidinium hydrochloride[4].

Mechanistic Causality: We utilize N,N-Dimethylformamide (DMF) as the solvent. DMF is a polar aprotic solvent that stabilizes the polar transition states during the cyclization of the guanidine and the β-keto ester. This significantly accelerates the reaction at elevated temperatures without requiring strong external bases that could trigger unwanted ester hydrolysis.

Step-by-Step Methodology:

  • Reactor Charging: To a 250 mL three-necked flask equipped with mechanical stirring and a reflux condenser, add 19.5 g (0.15 mol) of methyl acetoacetate and 14.3 g (0.15 mol) of guanidinium hydrochloride[4].

  • Solvation & Heating: Add 100 mL of DMF to the flask. Heat the mixture to 120 °C under continuous stirring and maintain this temperature for 4 hours[4].

  • Solvent Recovery: Once the reaction is complete (verified by TLC; eluent: Dichloromethane/Methanol 9:1), cool the mixture slightly and recover the DMF solvent under reduced pressure (vacuum distillation)[4].

  • Crystallization & Purification: Cool the concentrated residue to induce crystallization. Filter the resulting solid and wash extensively with cold deionized water.

    • Self-Validating Step: The product's strong intermolecular forces make it sparingly soluble in water[3], whereas unreacted guanidinium hydrochloride and DMF residues are highly water-soluble. This aqueous wash is a self-purifying step.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight. Expected yield is approximately 88.0% (16.5 g)[4]. Verify success via a melting point check (Target: >299 °C).

Protocol B: O-Phosphorylation for Insecticide Intermediates

This protocol describes the transformation of the pyrimidine core into an active phosphorothioate linkage, a critical step in synthesizing pirimiphos-methyl analogs[2].

Mechanistic Causality: Toluene is selected as the solvent because it is non-polar and aprotic, which prevents the premature hydrolysis of the highly moisture-sensitive dimethyl phosphorochloridothioate. Triethylamine (TEA) is added strictly as an acid scavenger to neutralize the HCl generated during esterification, driving the reaction forward and preventing the protonation of the pyrimidine's amino group.

Step-by-Step Methodology:

  • Suspension: Suspend 0.10 mol of 4-amino-2-hydroxy-6-methylpyrimidine in 150 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Base Addition: Add 0.12 mol of triethylamine (TEA) to the suspension and cool the reaction vessel to 0–5 °C using an ice bath.

  • Phosphorylation: Dropwise, add 0.11 mol of dimethyl phosphorochloridothioate over 30 minutes, maintaining the temperature below 10 °C to prevent exothermic degradation[2].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 6 hours.

  • Workup: Quench the reaction with 50 mL of cold water to dissolve the TEA-HCl salts. Separate the organic toluene layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to isolate the organophosphate intermediate.

    • Self-Validating Step: Perform ³¹P NMR on the crude organic layer. A single major peak around 60-65 ppm confirms successful phosphorothioate formation, while a peak near 0 ppm would indicate unwanted hydrolysis of the reagent.

Pathway Visualization

Agrochemical_Pathway MA Methyl Acetoacetate Core 4-Amino-2-hydroxy- 6-methylpyrimidine MA->Core Condensation (DMF, 120°C) GH Guanidinium HCl GH->Core Cyclization OP Organophosphate Insecticides Core->OP O-Phosphorylation (Base catalyzed) SU Sulfonylurea Herbicides Core->SU N-Alkylation/ Urea Formation

Synthetic divergence of 4-Amino-2-hydroxy-6-methylpyrimidine in agrochemicals.

References

  • Google Patents. "CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound".
  • University of Hertfordshire (AERU). "Pirimiphos-methyl (Ref: OMS 1424)". Pesticide Properties DataBase. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine (also known as 2-amino-4-hydroxy-6-methylpyrimidine or 6-methylisocytosine)[1]. This compound is a critical heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine (also known as 2-amino-4-hydroxy-6-methylpyrimidine or 6-methylisocytosine)[1]. This compound is a critical heterocyclic building block in drug development and biochemical research[2]. This guide is designed for researchers and scientists seeking to troubleshoot low yields, improve product purity, and understand the mechanistic variables of the guanidine and ethyl acetoacetate condensation pathway.

Section 1: Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 50%. What is the most common cause of low conversion? A1: The most frequent culprit is the degradation of the sodium ethoxide base and the presence of moisture in the solvent. Sodium ethoxide is highly hygroscopic and reacts with ambient moisture to form sodium hydroxide. NaOH promotes the competitive saponification (hydrolysis) of the ester group on ethyl acetoacetate rather than the desired condensation with guanidine. Action: Always use freshly prepared sodium ethoxide (from sodium metal and anhydrous ethanol) or strictly anhydrous commercial reagents. Ensure the ethanol solvent has <0.1% water content.

Q2: I am observing multiple spots on my TLC plate and a dark yellow/brown reaction mixture. How do I minimize byproduct formation? A2: Multiple spots and discoloration usually indicate thermal degradation or self-condensation of ethyl acetoacetate (e.g., formation of dehydroacetic acid derivatives). This occurs when the reflux temperature is too high or the reaction is heated for too long (>6 hours). Action: Maintain a gentle reflux (internal temperature ~75–78°C) and strictly monitor the reaction via TLC. Quench the reaction immediately upon consumption of the starting materials.

Q3: The reaction seems complete by TLC, but I am losing product during the aqueous workup. How can I improve recovery? A3: 4-Amino-2-hydroxy-6-methylpyrimidine is an amphoteric molecule due to its basic amino group and acidic enolizable hydroxyl group. If the workup pH is too high or too low, the molecule becomes ionized and highly water-soluble. Action: Carefully adjust the pH of the aqueous solution to its isoelectric point (pH 5.5–6.0) using glacial acetic acid. This neutralizes the ionic species, maximizing precipitation. Digestion (heating the slurry to 50°C for 30 mins) can further promote Ostwald ripening, yielding easily filterable crystals.

Section 2: Mechanistic Pathway & Workflow

Understanding the reaction mechanism is critical for troubleshooting. The synthesis proceeds via a base-catalyzed condensation between the free base of guanidine and the β-keto ester (ethyl acetoacetate)[1]. To ensure the protocol is a self-validating system, always run a concurrent TLC against a known standard of ethyl acetoacetate. If the starting material spot disappears but the isolated yield remains low, the failure point is definitively isolated to the workup phase (pH adjustment) rather than the reaction kinetics.

SynthesisMechanism Guanidine Guanidine (Free Base) Intermediate Acyclic Intermediate (Imine/Enamine) Guanidine->Intermediate Nucleophilic Attack EAA Ethyl Acetoacetate (β-Keto Ester) EAA->Intermediate Carbonyl Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Product 4-Amino-2-hydroxy- 6-methylpyrimidine Cyclization->Product - EtOH

Figure 1: Mechanistic pathway of guanidine and ethyl acetoacetate condensation.

Troubleshooting Start Low Yield Observed TLC Analyze Reaction by TLC Start->TLC Unreacted Unreacted Starting Material? TLC->Unreacted CheckBase Check NaOEt Purity & Guanidine Liberation Unreacted->CheckBase Yes Byproducts Multiple Spot Byproducts? Unreacted->Byproducts No TempControl Optimize Reflux Temp (Decrease to 75°C) Byproducts->TempControl Yes Workup Check pH during Workup (Target pH 5.5-6.0) Byproducts->Workup No (Product lost in filtrate)

Figure 2: Logical troubleshooting workflow for low synthesis yields.

Section 3: Optimized Experimental Protocol

Step-by-Step Methodology:

  • Base Preparation: Under an inert atmosphere (N 2​ or Ar), carefully dissolve sodium metal (1.2 eq) in anhydrous ethanol (<0.1% H 2​ O) to generate fresh sodium ethoxide[1].

  • Guanidine Liberation: Add guanidine hydrochloride (1.0 eq) to the ethoxide solution. Stir at room temperature for 30 minutes to liberate the highly nucleophilic free guanidine base.

  • Condensation: Slowly add ethyl acetoacetate (1.0 eq) dropwise to the mixture to prevent exothermic spikes and minimize self-condensation side reactions[1].

  • Reflux: Heat the mixture to a gentle reflux (75°C) for 4 to 6 hours. Monitor the consumption of ethyl acetoacetate by TLC (eluent: 10% MeOH in DCM).

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the ethanol solvent.

  • Precipitation: Dissolve the crude solid residue in a minimum amount of cold deionized water. Carefully add glacial acetic acid dropwise until the pH reaches 5.5–6.0 (the isoelectric point).

  • Isolation: Chill the suspension in an ice bath for 1 hour. Filter the white to cream-colored precipitate, wash with ice-cold water, and dry under vacuum at 60°C. The product exhibits a high melting point (>300°C).

Section 4: Quantitative Data & Yield Optimization

The following table summarizes the impact of critical reaction parameters on the final isolated yield.

ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Base Quality Commercial NaOEt (Aged)Freshly prepared NaOEt45% 82%Prevents competitive ester hydrolysis by NaOH impurities.
Base Equivalents 1.0 eq1.1 - 1.2 eq60% 85%Ensures complete liberation of the guanidine free base.
Solvent 95% EthanolAnhydrous Ethanol50% 80%Moisture drives competitive saponification of the β -keto ester.
Precipitation pH pH < 4.0 or pH > 9.0pH 5.5 - 6.040% 88%Maximizes precipitation at the molecule's isoelectric point.

References

  • "2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5", Benchchem.
  • "2-Amino-4-hydroxy-6-methylpyrimidine", Chem-Impex.
  • "2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5", Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Stability and Degradation of 4-Amino-2-hydroxy-6-methylpyrimidine

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-hydroxy-6-methylpyrimidine. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-hydroxy-6-methylpyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, focusing on the identification and characterization of its degradation products. Our approach is grounded in established principles of chemical stability and informed by studies on analogous pyrimidine structures.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-Amino-2-hydroxy-6-methylpyrimidine?

Based on the chemical structure, which features an amino group and a hydroxyl group on a pyrimidine ring, the most likely degradation pathways include oxidation and photodegradation.[1][2] The electron-rich pyrimidine ring and the amino group are susceptible to oxidative attack, potentially leading to the formation of N-oxides, additional hydroxylation on the ring, or even cleavage of the pyrimidine ring itself.[1] Photodegradation, particularly under UV light, can also induce similar changes through the generation of reactive oxygen species.[2] While hydrolysis is a common degradation pathway for many compounds, the existing hydroxyl group on 4-Amino-2-hydroxy-6-methylpyrimidine makes further hydrolysis less of a primary concern, although deamination under certain hydrolytic conditions cannot be entirely ruled out.[3]

Q2: Are there any specifically identified degradation products for 4-Amino-2-hydroxy-6-methylpyrimidine?
Q3: What experimental conditions are most likely to cause degradation of 4-Amino-2-hydroxy-6-methylpyrimidine?

Degradation is most likely to be induced by exposure to oxidative agents, light (particularly UV), and elevated temperatures.[5] Forced degradation studies, a standard practice in pharmaceutical development, intentionally expose the compound to harsh conditions to predict long-term stability and identify potential degradants.[5] These conditions typically include:

  • Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂) or other oxidizing agents.[1]

  • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.[1]

  • Thermal Stress: Storage at elevated temperatures.[1]

  • Acidic and Basic Stress: Exposure to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

It is crucial to note that the extent of degradation will depend on the concentration of the stressor, the temperature, and the duration of exposure.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of 4-Amino-2-hydroxy-6-methylpyrimidine and its potential degradation products.

Issue Possible Cause Recommended Solution
Appearance of Unexpected Peaks in Chromatogram Over Time The compound is degrading in the analytical solution.Prepare fresh solutions for analysis. If storage is necessary, keep solutions at 2-8 °C and protected from light. It is also advisable to evaluate the stability of the compound in your chosen solvent system.[1]
Loss of Main Compound Assay Value The compound is degrading under the experimental or storage conditions.Review the pH, temperature, and light exposure of your samples. Consider conducting a forced degradation study to systematically identify the conditions under which the compound is unstable.[1]
Formation of Colored Byproducts This may indicate significant oxidative or photolytic degradation.Protect samples from light. For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.[1]
Difficulty in Separating the Main Peak from Degradation Products The current chromatographic method is not a stability-indicating method.Optimize your HPLC/UPLC method. This could involve adjusting the mobile phase composition, gradient profile, pH, or selecting a different column chemistry to achieve better resolution between the parent compound and its degradants.[1]
Identification of Unknown Degradation Products The molecular structure of the new peaks is unknown.Employ hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradation products.[6][7] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in proposing elemental compositions.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products of 4-Amino-2-hydroxy-6-methylpyrimidine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-Amino-2-hydroxy-6-methylpyrimidine in a suitable solvent such as methanol or acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • Cool the solution, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Heat at 60°C for a specified time.

    • Cool the solution, neutralize it with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for a specified time.

    • Dilute for analysis.[1]

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

    • Analyze samples at various time points.[1]

  • Thermal Degradation:

    • Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) for a specified time.[1]

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating UPLC-MS/MS method.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Input Acid Acid Hydrolysis (0.1M HCl, 60°C) UPLC UPLC Separation Acid->UPLC Analyze Stressed Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->UPLC Analyze Stressed Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->UPLC Analyze Stressed Samples Photo Photolysis (ICH Q1B) Photo->UPLC Analyze Stressed Samples Thermal Thermal (60-80°C) Thermal->UPLC Analyze Stressed Samples MSMS MS/MS Detection and Identification UPLC->MSMS Stock Stock Solution of 4-Amino-2-hydroxy- 6-methylpyrimidine Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Photo Expose to Stock->Thermal Expose to

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent 4-Amino-2-hydroxy-6-methylpyrimidine N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidation Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Oxidation / Photodegradation Ring_Opened Ring-Opened Products Parent->Ring_Opened Extensive Oxidation / Photodegradation Deaminated Deaminated Product Parent->Deaminated Hydrolysis (less common)

Sources

Troubleshooting

Technical Support Center: Formazan Derivative Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for Formazan Chemistry. As a Senior Application Scientist, I frequently observe researchers struggling with the delicate balance required in formazan synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formazan Chemistry. As a Senior Application Scientist, I frequently observe researchers struggling with the delicate balance required in formazan synthesis. The core challenge lies in the dual nature of the intermediates: diazonium salts are highly reactive but thermally fragile, while the resulting formazan backbone (–N=N–C=N–NH–) is a highly sensitive redox switch.

This guide provides an in-depth, mechanistic approach to troubleshooting side reactions, optimizing yields, and ensuring reproducible, high-purity syntheses of formazan derivatives.

Mechanistic Workflow & Critical Failure Points

The standard synthesis of triaryl formazans relies on the azo-coupling of an electrophilic diazonium salt with a nucleophilic aryl hydrazone 1. While conceptually straightforward, the pathway is fraught with competing side reactions dictated by temperature, pH, and redox conditions.

FormazanWorkflow Amine Aromatic Amine + NaNO2 / HCl Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (0-5°C) Phenol Phenol Byproduct (Hydrolysis) Diazonium->Phenol T > 5°C Coupling Azo-Coupling (0-5°C) Diazonium->Coupling Diazotate Diazotate (Unreactive) Diazonium->Diazotate pH > 10.5 Hydrazone Aryl Hydrazone + Base (pH 8.5-9.5) Hydrazone->Coupling Formazan Formazan Derivative (Target) Coupling->Formazan Regioselective Attack Tetrazolium Tetrazolium Salt (Over-oxidation) Formazan->Tetrazolium Oxidants / UV

Workflow of formazan synthesis highlighting critical side reactions and control points.

Frequently Asked Questions (Troubleshooting)

Q1: My coupling reaction is yielding a black/brown tar instead of the expected red/purple formazan crystals. What is happening? A1: This is the classic signature of diazonium salt decomposition. Diazonium salts are highly unstable electrophiles. If the reaction temperature exceeds 5 °C, they undergo rapid loss of nitrogen gas to form highly reactive phenyl cations, which then react with water to form phenols or polymerize into complex tars 2. Causality & Solution: Always maintain the diazotization and coupling baths between 0–5 °C using an internal temperature probe, not just an external ice bath.

Q2: I am isolating a colorless or pale-yellow product that turns red only when exposed to reducing agents. Did the coupling fail? A2: The coupling likely succeeded, but your formazan has over-oxidized into a tetrazolium salt. The formazan-tetrazolium pair is a highly sensitive redox system 1. In the presence of strong oxidants, prolonged exposure to atmospheric oxygen under highly basic conditions, or even UV light, the formazan backbone cyclizes into a tetrazolium cation 3. Causality & Solution: To prevent this side reaction, perform the workup under an inert atmosphere (N₂ or Ar) if your specific derivative is highly electron-rich. Avoid using oxidizing solvents and store the final product in amber vials.

Q3: NMR analysis shows a complex mixture of products, but LC-MS shows only one mass. How do I fix this "impurity"? A3: You are likely observing tautomeric and geometrical isomerism, not chemical impurities. Formazans can exist in four geometrical isomers (cis-syn, cis-anti, trans-syn, trans-anti) 1. Causality & Solution: The configuration is largely determined by the steric effect of the substituent at the carbon atom (C3). Bulky substituents (e.g., Phenyl, tert-Butyl, NO₂) stabilize the EZZ configuration via a strong intramolecular N-H···N hydrogen bond, locking the molecule into a stable six-membered chelate ring 1. If your structural design allows, incorporate bulkier C3 substituents to drive the equilibrium toward a single conformer.

Q4: The reaction simply isn't proceeding, and starting materials are recovered. I used a strong base (pH 12) to ensure the hydrazone was deprotonated. Why did it fail? A4: Over-basification is a common critical error. While the hydrazone requires a basic medium (typically pyridine or sodium acetate) to enhance its nucleophilicity 4, diazonium salts are highly sensitive to high pH. Causality & Solution: At pH > 10.5, the electrophilic diazonium cation ( Ar−N≡N+ ) reacts with hydroxide ions to form a diazohydroxide, which rapidly converts into a diazotate anion ( Ar−N=N−O− ). The diazotate is completely unreactive toward electrophilic aromatic substitution. Buffer your coupling reaction strictly between pH 8.5 and 9.5.

Standardized Self-Validating Protocol

To prevent side reactions, utilize this self-validating methodology. Every step includes a chemical or physical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Phase 1: Diazotization (Electrophile Generation)
  • Preparation: Dissolve 10.0 mmol of the target aromatic amine in 15 mL of 6M HCl. Causality: Strong acidic conditions are required to generate the electrophilic nitrosonium ion ( NO+ ) and prevent the amine from coupling with its own diazonium salt (triazene formation).

  • Cooling: Submerge the reaction flask in an ice-salt bath. Insert an internal temperature probe and cool to 0–2 °C.

  • Nitrosation: Dissolve 10.5 mmol of sodium nitrite ( NaNO2​ ) in 5 mL of cold deionized water. Add this dropwise to the amine solution at a rate that maintains the internal temperature strictly below 5 °C 2.

  • Validation (The Starch-Iodide Test): After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Quenching: Add solid sulfamic acid in 50 mg increments until the starch-iodide test is negative. Causality: Unquenched nitrous acid will aggressively nitrosate the hydrazone in the next step, destroying the nucleophile and drastically reducing yield.

Phase 2: Hydrazone Activation (Nucleophile Preparation)
  • Deprotonation: In a separate flask, dissolve 10.0 mmol of the aryl hydrazone in 20 mL of a basic solvent system (e.g., Pyridine 4 or DMF with sodium acetate). Causality: The base deprotonates the hydrazone, significantly increasing the electron density and nucleophilicity of the carbon center.

  • Equilibration: Cool this solution to 0–5 °C.

Phase 3: Azo-Coupling (Formazan Assembly)
  • Coupling: Add the cold diazonium salt solution dropwise to the hydrazone solution under vigorous stirring.

  • Validation (pH & Chromophore Monitoring): Continuously monitor the pH using a calibrated probe, adding cold 1M NaOH as needed to maintain a pH of 8.5–9.5. Validation: A successful coupling is immediately validated by a dramatic color shift to deep red, purple, or dark blue, indicating the formation of the highly conjugated formazan π -system.

  • Maturation: Allow the mixture to stir for 2–4 hours at 0–5 °C to ensure complete conversion 4.

Phase 4: Isolation & Purification
  • Precipitation: Pour the dark mixture into 100 mL of crushed ice/water.

  • Filtration: Collect the precipitated formazan via vacuum filtration. Wash thoroughly with cold water to remove residual pyridine and inorganic salts.

  • Storage: Dry under vacuum in the dark and store in amber vials flushed with Argon to prevent photo-oxidation to tetrazolium.

Quantitative Optimization Parameters

Strict adherence to the following physicochemical parameters is the most effective way to prevent side reactions.

ParameterOptimal RangeMechanistic PurposeConsequence of Deviation
Temperature 0–5 °CStabilizes the diazonium electrophile.>10 °C triggers rapid N₂ evolution, leading to phenol formation and tarring (-40% to -80% yield).
pH (Coupling) 8.5–9.5Deprotonates hydrazone for nucleophilic attack.<7.0 prevents coupling entirely; >10.5 forms unreactive diazotate (-50% yield).
Stoichiometry 1.05 : 1.00 (Amine:Hydrazone)Ensures complete consumption of the hydrazone.Excess amine leads to bis-azo byproducts and severely complicates chromatographic purification.
Nitrous Acid 1.00–1.05 eqEnsures complete diazotization without excess.Unquenched excess HNO₂ causes N-nitrosation of the hydrazone nitrogen, blocking coupling.

References

  • The Chemistry of Formazans and Tetrazolium Salts DergiPark[Link]

  • Design of Tetrazolium Cations for the Release of Antiproliferative Formazan Chelators in Mammalian Cells Journal of the American Chemical Society (ACS)[Link]

  • Synthesis and biological evaluation of formazan derivatives PubMed Central (PMC)[Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 4-Amino-2-hydroxy-6-methylpyrimidine Reactivity

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Amino-2-hydroxy-6-methylpyrimidine. This guide is designed to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Amino-2-hydroxy-6-methylpyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the influence of solvents on the reactivity of this versatile heterocyclic compound. Understanding and controlling solvent effects is paramount for achieving desired reaction outcomes, optimizing yields, and minimizing side products.

Introduction: The Critical Role of the Solvent

4-Amino-2-hydroxy-6-methylpyrimidine is a substituted pyrimidine derivative with a rich chemical profile, featuring multiple hydrogen bond donors and acceptors, as well as several potential sites for electrophilic and nucleophilic attack. Its reactivity is profoundly influenced by the surrounding solvent medium. The choice of solvent can dictate the dominant tautomeric form, modulate the nucleophilicity of the amino group and the pyrimidine ring, and stabilize or destabilize transition states, thereby altering reaction rates and product distributions.

This guide will delve into the practical implications of these solvent effects, providing you with the knowledge to anticipate and troubleshoot challenges in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 4-Amino-2-hydroxy-6-methylpyrimidine, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: I'm having trouble dissolving 4-Amino-2-hydroxy-6-methylpyrimidine. Which solvents are recommended?

A1: 4-Amino-2-hydroxy-6-methylpyrimidine exhibits limited solubility in many common organic solvents due to its polar nature and potential for intermolecular hydrogen bonding. Qualitative solubility data suggests it is sparingly soluble in water and may require polar, often protic, solvents for effective dissolution.[1] For reactions, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used to achieve higher concentrations.[1] It is always recommended to perform small-scale solubility tests with your specific reaction conditions in mind. For a detailed protocol on solubility determination, please refer to the Experimental Protocols section.

Q2: My reaction yield is consistently low. Could the solvent be the issue?

A2: Absolutely. Low reaction yields in pyrimidine synthesis can often be traced back to suboptimal solvent choice.[2] The solvent can affect reactant solubility, reaction rates, and equilibrium positions. For instance, in nucleophilic substitution reactions, the choice between a polar protic and a polar aprotic solvent can dramatically alter the reaction rate.[3] If you are experiencing low yields, consider re-evaluating your solvent system based on the nature of your reaction. See our Troubleshooting Guide for a systematic approach to optimizing reaction conditions.

Q3: I'm observing the formation of unexpected side products. How can the solvent influence this?

A3: Solvent can play a significant role in directing the regioselectivity of a reaction and promoting or suppressing side reactions. For 4-Amino-2-hydroxy-6-methylpyrimidine, which exists in tautomeric forms, the solvent can stabilize one tautomer over another, leading to different reaction pathways.[4] For example, a protic solvent might favor the hydroxy tautomer through hydrogen bonding, potentially altering the site of electrophilic attack compared to an aprotic solvent.

Q4: How does the solvent affect the tautomeric equilibrium of 4-Amino-2-hydroxy-6-methylpyrimidine?

A4: The tautomeric equilibrium between the hydroxy and keto forms of 4-Amino-2-hydroxy-6-methylpyrimidine is highly sensitive to the solvent environment.[4][5] Polar protic solvents can stabilize the hydroxy form through hydrogen bonding with both the hydroxyl group and the ring nitrogens. In contrast, polar aprotic solvents may favor the more polar keto tautomer. This shift in equilibrium can have profound implications for the compound's reactivity and spectroscopic properties.[5]

Q5: Can I use a non-polar solvent for my reaction?

A5: While not typically the first choice due to solubility limitations, non-polar solvents can be advantageous in specific scenarios. For instance, in reactions where minimizing the solvation of a nucleophile is desired to enhance its reactivity, a non-polar solvent might be beneficial. However, ensuring sufficient solubility of all reactants is a critical prerequisite.[1]

Troubleshooting Guides

This section provides structured approaches to resolving common experimental challenges.

Guide 1: Low Reaction Yield and Slow Reaction Rates

Low conversion is a frequent hurdle in synthetic chemistry. The following workflow will help you diagnose and address issues related to low yields and sluggish reactions.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield or Slow Reaction Solubility Is the substrate fully dissolved? Start->Solubility SolventType Is the solvent type optimal for the reaction mechanism? Solubility->SolventType Yes IncreaseSolubility Action: Increase solubility. - Switch to a more polar solvent (e.g., DMF, DMSO). - Gently heat the reaction mixture. - Use a co-solvent system. Solubility->IncreaseSolubility No ProticAprotic Consider Protic vs. Aprotic Effects SolventType->ProticAprotic Yes Dielectric Evaluate Solvent Polarity (Dielectric Constant) SolventType->Dielectric No, re-evaluate mechanism OptimizeSolvent Action: Optimize solvent choice. - For SN2-type reactions, favor polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF). - For reactions involving ionic intermediates, consider polar protic solvents (e.g., Ethanol, Methanol). ProticAprotic->OptimizeSolvent Dielectric->OptimizeSolvent IncreaseSolubility->SolventType Success Problem Resolved OptimizeSolvent->Success

Caption: A systematic approach to troubleshooting low reaction yields.

Causality Explained:

  • Solubility: If your starting material is not fully dissolved, the reaction is taking place in a heterogeneous mixture, which will drastically reduce the reaction rate and overall yield. Increasing solubility ensures that the reactants are available for collision and reaction.[1]

  • Solvent Type and Reaction Mechanism: The nature of the solvent can have a profound impact on the reaction mechanism.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. In the context of nucleophilic reactions, they can form a "solvent cage" around the nucleophile through hydrogen bonding, which can decrease its reactivity.[6][7]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but less effective at solvating anions. This leaves the anion (often the nucleophile) "naked" and more reactive, which can significantly accelerate SN2 reactions.[6][8]

  • Dielectric Constant: This is a measure of a solvent's ability to separate ions. Solvents with a high dielectric constant are better at stabilizing charged intermediates and transition states, which can be crucial for certain reaction mechanisms.[9]

Guide 2: Formation of Undesired Side Products

The formation of byproducts can be a frustrating challenge. This guide helps you consider how the solvent might be influencing the reaction pathway.

Troubleshooting Workflow for Side Product Formation

SideProducts Start Unexpected Side Products Tautomerism Could tautomerization be the cause? Start->Tautomerism Regioselectivity Is the reaction regioselective? Tautomerism->Regioselectivity No ControlTautomerism Action: Influence tautomeric equilibrium. - Use a protic solvent to favor the hydroxy form. - Use an aprotic solvent to potentially favor the keto form. Tautomerism->ControlTautomerism Yes ControlRegioselectivity Action: Modulate regioselectivity. - Change solvent polarity to influence the charge distribution in the substrate. - Consider steric hindrance of the solvated nucleophile. Regioselectivity->ControlRegioselectivity Yes Analysis Analyze product mixture under new conditions (e.g., by LC-MS, NMR) ControlTautomerism->Analysis ControlRegioselectivity->Analysis Success Desired Product is Major Analysis->Success

Caption: A logical flow for addressing the formation of unwanted side products.

Causality Explained:

  • Tautomerism: As previously mentioned, 4-Amino-2-hydroxy-6-methylpyrimidine can exist in hydroxy and keto forms. The solvent can shift this equilibrium. If your electrophile is reacting at an undesired position, it might be because the solvent is favoring a tautomer that presents a different reactive site. By changing the solvent, you can potentially favor the tautomer that leads to your desired product.[4]

  • Regioselectivity: Even with a single tautomer, reactions can often occur at multiple sites. The solvent can influence regioselectivity by:

    • Differential Solvation of Reactive Sites: A solvent might preferentially solvate one part of the molecule, sterically hindering attack at that position and favoring reaction elsewhere.

    • Stabilization of Charged Intermediates: If a reaction proceeds through a charged intermediate, the solvent's ability to stabilize that charge can influence which pathway is favored.

Data Presentation: Solvent Properties and Their Impact

The following table summarizes key properties of common solvents and their general effects on reactions involving polar, nucleophilic substrates like 4-Amino-2-hydroxy-6-methylpyrimidine.

SolventClassDielectric Constant (ε) at 20°CDipole Moment (μ, D)General Impact on Reactivity
WaterPolar Protic80.11.85Strong H-bonding, solvates cations and anions well. Can decrease nucleophilicity.[8]
MethanolPolar Protic32.71.70Good for dissolving polar reactants, can participate in H-bonding.[9]
EthanolPolar Protic24.51.69Similar to methanol but less polar.[8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.73.96High polarity, solvates cations well, enhances nucleophilicity of anions.[8]
N,N-Dimethylformamide (DMF)Polar Aprotic36.73.82Similar to DMSO, good for SN2 reactions.[8]
AcetonitrilePolar Aprotic37.53.92Less basic than DMF and DMSO, often used in kinetic studies.[3]
AcetonePolar Aprotic20.72.88Moderate polarity, useful for a range of reactions.
Tetrahydrofuran (THF)Polar Aprotic7.51.75Lower polarity, good for reactions with organometallics.
DichloromethanePolar Aprotic9.11.60Good for dissolving a wide range of organic compounds.
TolueneNon-polar2.40.36Poor at solvating polar molecules, may be used to favor certain reaction pathways.
HexaneNon-polar1.9~0Very poor at solvating polar molecules.

Experimental Protocols

The following protocols provide a framework for systematically investigating solvent effects on your reactions.

Protocol 1: Determination of Qualitative and Quantitative Solubility

Objective: To determine the solubility of 4-Amino-2-hydroxy-6-methylpyrimidine in various solvents.

Materials:

  • 4-Amino-2-hydroxy-6-methylpyrimidine

  • A selection of solvents (e.g., water, ethanol, DMF, DMSO, acetonitrile, toluene)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or shaker

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Qualitative Solubility: a. To a series of vials, add a small, known amount of 4-Amino-2-hydroxy-6-methylpyrimidine (e.g., 1-2 mg). b. Add a small volume of each solvent (e.g., 0.1 mL) and observe for dissolution at room temperature. c. If the solid dissolves, add more solute until it no longer dissolves to get a rough idea of solubility. d. If the solid does not dissolve, gently warm the vial and observe any changes.

  • Quantitative Solubility (Shake-Flask Method): [10] a. Add an excess amount of 4-Amino-2-hydroxy-6-methylpyrimidine to a known volume of the desired solvent in a sealed vial. b. Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.[1] c. Allow the vials to stand for at least 2 hours for the excess solid to settle. d. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.[1] e. Accurately dilute the filtered sample with a suitable solvent. f. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a calibration curve).[1]

Protocol 2: Kinetic Study of a Reaction in Different Solvents

Objective: To compare the rate of a reaction involving 4-Amino-2-hydroxy-6-methylpyrimidine in different solvents.

Materials:

  • 4-Amino-2-hydroxy-6-methylpyrimidine

  • Reactant of interest (e.g., an electrophile)

  • A selection of anhydrous solvents

  • Reaction vessels (e.g., round-bottom flasks)

  • Constant temperature bath

  • Analytical technique for monitoring reaction progress (e.g., HPLC, GC, NMR)

Procedure:

  • Reaction Setup: a. In separate reaction vessels, dissolve 4-Amino-2-hydroxy-6-methylpyrimidine in each of the chosen solvents to the same concentration. b. Equilibrate the solutions to the desired reaction temperature. c. Initiate the reaction by adding the second reactant (also dissolved in the same solvent, if possible) to each vessel simultaneously.

  • Monitoring Reaction Progress: a. At regular time intervals, withdraw a small aliquot from each reaction mixture. b. Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent). c. Analyze the composition of each aliquot using a suitable analytical technique to determine the concentration of the starting material and/or product.

  • Data Analysis: a. Plot the concentration of the reactant or product versus time for each solvent. b. Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0. c. Compare the reaction rates to assess the effect of each solvent.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. BenchChem Technical Support.
  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. [Link]

  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Medical and Clinical Archives, 12(462).
  • Koyambo-Konzapa, S.-J., Vamhindi, B. S. D. R., Khudaykulov, B., Sidhom, P. A., Khan, S., Abdelbacki, A. M. M., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • Mary, Y. S., & Balachandran, V. (2014). Effect of protonation and hydrogen bonding on 2, 4, 6-substituted pyrimidine and its salt complex-experimental and theoretical evidence. Journal of molecular modeling, 20(3), 2139.
  • Gejji, S. P., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
  • Legon, A. C. (2022). Reduced nucleophilicity: an intrinsic property of the Lewis base atom interacting with H in hydrogen-bonds with Lewis acids HX (X = F, Cl, Br, I, CN, CCH, CP). Physical Chemistry Chemical Physics, 24(29), 17467-17478.
  • Rovira, A., et al. (2025). Excited-State Relaxation Pathways of 4-Aminobiphenyl-2-Pyrimidine Derivatives: An Ultrafast Perspective. The Journal of Physical Chemistry B.
  • Ghasemi, A., & Shakerzadeh, E. (2017). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances, 7(78), 49397-49409.
  • Pérez, P., Toro-Labbé, A., & Contreras, R. (2001). Solvent effects on electrophilicity. Journal of the American Chemical Society, 123(23), 5527-5531.
  • Smirnova, A. I., et al. (2021).
  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Journal of the Korean Chemical Society, 45(6), 556-561.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • Inuzuka, K., & Fujimoto, A. (2007). The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 68(3), 549-560.
  • Huang, G., et al. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • Martínez-Castro, E., et al. (2026). Selective N-Alkylation of Unprotected Amino Sugars by Alcohols. Application to the Synthesis of Sugar-Based Surfactants. Chemistry – A European Journal, 4, e202500094.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem Technical Support.
  • BenchChem. (2025). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. BenchChem Technical Support.
  • Mondal, S., & Biswas, B. (2021). Solvent Effects on the Menshutkin Reaction. arXiv.
  • Alonso, L., et al. (2023). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π Electrocyclizations. Chemistry – A European Journal, 29(30), e202300551.
  • Dr Steph. (2022, June 7). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube.
  • Al-Mokhtar, M. A., et al. (2018). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). Journal of the Serbian Chemical Society, 83(10), 1167-1177.
  • Chemistry Stack Exchange. (2018). Nucleophiles in protic and aprotic solvent.
  • Wójcik, M. J., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 26(14), 4153.
  • Selak, M. A. (2013). Hydrogen bonds in cocrystals and salts of 2-amino-4,6-dimethylpyrimidine and carboxylic acids studied by nuclear quadrupole resonance. The Journal of chemical physics, 138(22), 224504.
  • Wetmore, S. D., & Schofield, C. J. (2007). Effects of hydrogen-bonding and stacking interactions with amino acids on the acidity of uracil. The Journal of physical chemistry. B, 111(7), 1836-1845.
  • Krishnappa, R., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Cosmetics, 12(5).
  • Kumar, A., & Chandra, A. K. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Chemistry – A European Journal, e202403623.
  • Wójcik, M. J., & Person, W. B. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(14), 7310.
  • Asare, F., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. RSC Advances, 14(31), 22159-22173.
  • Dr Steph. (2022, June 7). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube.
  • Al-Mokhtar, M. A., et al. (2018). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). Journal of the Serbian Chemical Society, 83(10), 1167-1177.
  • Chemistry Stack Exchange. (2018). Nucleophiles in protic and aprotic solvent.
  • Wójcik, M. J., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 26(14), 4153.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Acree, W. E. (2021). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. Journal of Molecular Liquids, 334, 116035.

Sources

Troubleshooting

Technical Support Center: NMR Spectroscopy of Pyrimidine Derivatives

Welcome to the NMR Technical Support Center for Pyrimidine Derivatives. The structural elucidation of pyrimidines—a cornerstone class of heterocyclic compounds in drug development—presents unique spectroscopic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Technical Support Center for Pyrimidine Derivatives. The structural elucidation of pyrimidines—a cornerstone class of heterocyclic compounds in drug development—presents unique spectroscopic challenges. Due to their electron-deficient aromatic rings, multiple heteroatoms, and propensity for dynamic chemical equilibria, researchers frequently encounter ambiguous data, overlapping signals, and missing peaks.

This guide is designed for application scientists and medicinal chemists. It moves beyond basic theory to address the causality of experimental anomalies and provides self-validating troubleshooting protocols to ensure absolute structural certainty.

Part 1: Quantitative Data Presentation

Before troubleshooting, it is critical to establish the baseline spectroscopic signature of the pyrimidine core. The electron-withdrawing nature of the two nitrogen atoms (N1 and N3) severely deshields the protons and carbons at the 2, 4, and 6 positions, while the 5-position remains relatively shielded [1, 2].

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted & Substituted Pyrimidines

Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity & Mechanistic Notes
H-2 / C-2 8.8 – 9.3158 – 160Highly deshielded due to two adjacent electronegative N atoms. Typically a sharp singlet if unsubstituted.
H-4 / C-4 8.5 – 8.8156 – 158Deshielded by one adjacent N atom. Symmetrical to position 6 in the parent compound.
H-5 / C-5 7.3 – 7.6121 – 123The most electron-rich position on the ring. Often overlaps with standard aromatic/solvent signals.
H-6 / C-6 8.5 – 8.8156 – 158Chemically equivalent to C-4 unless symmetry is broken by substitution [3].

(Note: Values are illustrative and highly dependent on solvent polarity and substituent electronic effects [1].)

Part 2: Troubleshooting Guides & FAQs

Q1: My pyrimidine NH/OH proton signals are extremely broad or completely missing in the ¹H NMR spectrum. How can I resolve this?

Causality: Missing or excessively broad signals for exchangeable protons (NH, OH) in pyrimidine derivatives (such as uracil or cytosine analogs) are typically caused by two phenomena:

  • Quadrupolar Relaxation: The ¹⁴N nucleus has a spin of I = 1 and a significant quadrupolar moment. This induces rapid T2​ (transverse) relaxation of directly attached protons, broadening the signal into the baseline.

  • Chemical Exchange: Protic exchange with trace water in the solvent or intermolecular hydrogen bonding averages the signal.

Solution Protocol:

  • Solvent Optimization: Switch to an ultra-dry, strongly hydrogen-bonding aprotic solvent like DMSO- d6​ stored over molecular sieves. DMSO restricts the chemical exchange rate by tightly solvating the exchangeable protons.

  • Variable Temperature (VT) NMR: Lower the acquisition temperature (e.g., to 273 K) to kinetically slow down the proton exchange rate, which often sharpens the NH peak.

  • Heteronuclear Correlation: Bypass the proton entirely by acquiring a ¹H-¹⁵N HSQC spectrum. The ¹⁵N nucleus (I = 1/2) does not suffer from quadrupolar broadening, allowing for clear structural assignment [5].

Q2: I am observing duplicate sets of signals for my substituted pyrimidine, suggesting a mixture, but LC-MS shows only one mass. What is happening?

Causality: Pyrimidine derivatives bearing -OH, -SH, or -NH₂ groups at the 2, 4, or 6 positions frequently exhibit tautomerism (e.g., lactam-lactim or amino-imino equilibria) [4]. If the interconversion rate between these tautomers is slow on the NMR timescale, the spectrometer will capture distinct, separate signal sets for each tautomeric form.

Solution Protocol (Self-Validating System): To prove that the duplicate signals are tautomers and not structural isomers or impurities, follow this self-validating workflow:

  • VT-NMR Heating: Gradually heat the sample (e.g., from 298 K to 353 K in DMSO- d6​ ). If the two sets of peaks broaden and eventually coalesce into a single set of averaged signals, you have definitively proven dynamic tautomerism.

  • Solvent Polarity Shift: Tautomeric ratios are highly solvent-dependent. Highly polar solvents (DMSO- d6​ ) stabilize the polar lactam/oxo form via hydrogen bonding, whereas non-polar solvents (CDCl₃) may shift the equilibrium toward the lactim/hydroxy form [4, 6].

  • ¹⁵N NMR Analysis: The ¹⁵N chemical shift is highly sensitive to its hybridization state. A pyridine-like (sp²) nitrogen resonates significantly downfield compared to a pyrrole-like (sp³) nitrogen, making ¹⁵N NMR the ultimate arbiter of tautomeric state [5, 7].

Tautomerism Start Observe Duplicate Signals in 1H NMR VT_NMR Run VT-NMR (Increase Temp) Start->VT_NMR Coalescence Peaks Coalesce? (Fast Exchange) VT_NMR->Coalescence Tautomerism Confirm Tautomerism (e.g. Lactam-Lactim) Coalescence->Tautomerism Yes Impurity Check for Isomers or Impurities Coalescence->Impurity No Solvent Change Solvent (DMSO vs CDCl3) Tautomerism->Solvent N15_NMR 1H-15N HSQC/HMBC for N-hybridization Tautomerism->N15_NMR

Caption: Workflow for identifying and resolving pyrimidine tautomerism using dynamic NMR techniques.

Q3: The aromatic protons of my pyrimidine derivative overlap heavily with the solvent peak or other aromatic substituents. How do I assign them unambiguously?

Causality: The H-5 proton of a pyrimidine ring typically resonates between 7.3 and 7.6 ppm [2]. This perfectly overlaps with the residual CHCl₃ peak (7.26 ppm) and the multiplet region of standard phenyl substituents, obscuring integration and coupling data.

Solution Protocol:

  • Aromatic Solvent-Induced Shift (ASIS): Switch the solvent from CDCl₃ to Benzene- d6​ (C₆D₆). The anisotropic magnetic field of the benzene molecules will differentially shield the protons of your analyte based on their geometry, often pulling the pyrimidine H-5 out of the overlapping multiplet.

  • Rely on ¹³C Dispersion via HSQC: Even if the protons overlap, their directly attached carbons rarely do. The C-5 of pyrimidine is uniquely shielded (~121 ppm) compared to phenyl carbons (~128-130 ppm). A ¹H-¹³C HSQC will separate these overlapping protons along the carbon dimension [3].

SignalResolution Overlap Overlapping 1H Signals (7.2 - 7.6 ppm) ASIS Apply ASIS (Use C6D6) Overlap->ASIS HSQC 1H-13C HSQC (Resolve by 13C shift) Overlap->HSQC Assign Unambiguous Assignment ASIS->Assign HMBC 1H-13C HMBC (Long-range correlation) HSQC->HMBC HMBC->Assign

Caption: Step-by-step 2D NMR and solvent strategy for resolving overlapping pyrimidine signals.

Q4: I am trying to determine the regioselectivity of alkylation on a pyrimidine ring (N-alkylation vs. O-alkylation). What is the most definitive NMR method?

Causality: Alkylating agents can attack multiple nucleophilic sites on a pyrimidine (e.g., N1, N3, or exocyclic oxygen). ¹H NMR alone is insufficient because the alkyl protons (e.g., a methyl singlet) will have similar chemical shifts regardless of the attachment point.

Solution Protocol:

  • Through-Space Validation (NOESY/ROESY): Acquire a 2D NOESY spectrum. An N1-alkyl group will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the pyrimidine H-6 proton. An N3-alkyl group will show an NOE with H-2 or H-4 [8].

  • Through-Bond Validation (¹H-¹⁵N HMBC): This is the gold standard for regiochemistry. An N-alkylated product will display a strong ³J correlation between the alkyl protons and the specific nitrogen atom. O-alkylation will show no such correlation to nitrogen [9].

Part 3: Standard 2D NMR Acquisition Protocol for Pyrimidines

To execute the troubleshooting steps above, ensure your instrumentation is calibrated to the following standard operating procedure:

Step 1: Sample Preparation Dissolve 15–20 mg of the highly pure pyrimidine derivative in 0.6 mL of a deuterated solvent (DMSO- d6​ is preferred for stabilizing tautomers and observing NH protons). Include 0.03% v/v TMS as an internal standard [1].

Step 2: 1D Baseline Acquisition Acquire a standard ¹H spectrum (e.g., zg30 pulse sequence, 16 scans, D1​ = 2s) to assess purity, concentration, and the extent of line broadening.

Step 3: ¹H-¹³C HSQC (Direct Connectivity) Set spectral widths to 12 ppm (¹H) and 200 ppm (¹³C). Acquire with 4–8 scans per increment, 256 t1​ increments. This maps all direct C–H bonds and resolves H-5 overlap.

Step 4: ¹H-¹³C HMBC (Quaternary Assignment) Optimize the delay for long-range coupling ( J = 8 Hz). This is critical for assigning the quaternary carbons (C-2, C-4, C-6) based on correlations from H-5 or substituent protons [3].

Step 5: ¹H-¹⁵N HMBC (The Ultimate Regiochemical Tool) If regiochemistry or tautomerism is , acquire a ¹H-¹⁵N HMBC optimized for J = 5 Hz. Note: Because ¹⁵N has a low natural abundance (0.37%), this requires a high-concentration sample, a high-field magnet (≥600 MHz) equipped with a cryoprobe, or an overnight acquisition[9, 10].

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing.
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences.
  • 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. PubMed.
  • Tautomerism of 9-Formyltetrahydro-4H-pyrido[1.2-a]pyrimidin-4-ones and their Ring Homologues: a 1H, 13C, and 15N Nuclear Magnetic Resonance Study. RSC Publishing.
  • An Assessment of Electronic Properties of Pyrimidine and Purine Nucleosides by 15N-NMR Spectroscopy. Taylor & Francis.
  • The Novel Pyrimidine and Purine Derivatives of L-Ascorbic Acid: Synthesis, One- And Two-Dimensional 1H and 13C NMR Study... PubMed.
  • 15N NMR Studies of tautomerism. ResearchGate.
  • Methods for monitoring the progress of pyrimidine reactions. Benchchem.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Amino-2-hydroxy-6-methylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1] Among the vast landscape of pyrimidine-based compounds, derivatives of 4-Amino-2-hydroxy-6-methylpyrimidine have emerged as a particularly promising class, exhibiting a diverse range of pharmacological activities. This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental data supporting these activities, detail the methodologies used for their evaluation, and explore the underlying mechanisms of action.

The Versatile Scaffold: 4-Amino-2-hydroxy-6-methylpyrimidine

4-Amino-2-hydroxy-6-methylpyrimidine serves as an excellent starting point for the synthesis of a wide array of derivatives due to its multiple reactive sites. The amino group, the hydroxyl group (which exists in tautomeric equilibrium with its keto form), and the methyl group all offer opportunities for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine derivatives have a rich history in cancer chemotherapy, with compounds like 5-fluorouracil being a mainstay in the treatment of various solid tumors.[2] The anticancer activity of 4-Amino-2-hydroxy-6-methylpyrimidine derivatives often stems from their ability to interfere with key cellular processes that are dysregulated in cancer, such as cell cycle progression and signal transduction.

Kinase Inhibition: A Prominent Mechanism of Action

A significant number of pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1] Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are two of the most well-studied kinase targets for pyrimidine-based inhibitors.[3][4] The pyrimidine core can act as a scaffold that mimics the purine base of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of kinases and block their activity.[3]

EGFR_CDK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK4_6 CDK4/6- Cyclin D Rb Rb CDK4_6->Rb p E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition G1_S_Transition->Proliferation Pyrimidine_Derivative 4-Amino-2-hydroxy-6- methylpyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibition Pyrimidine_Derivative->CDK4_6 Inhibition

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 4-Amino-2-hydroxy-6-methylpyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazol-1-yl pyridopyrimidine derivative 5HeLa (Cervical)9.27Doxorubicin-[4]
Pyrazol-1-yl pyridopyrimidine derivative 5MCF-7 (Breast)7.69Doxorubicin-[4]
Pyrazol-1-yl pyridopyrimidine derivative 5HepG-2 (Liver)5.91Doxorubicin-[4]
4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P14)MCF-7 (Breast)2.018--[5]
4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P14)A375 (Melanoma)1.887--[5]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2)MCF-7 (Breast)0.013--[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrimidine derivatives, including those derived from 4-Amino-2-hydroxy-6-methylpyrimidine, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Schiff Base Derivatives and Their Metal Complexes

A common strategy to enhance the biological activity of 4-Amino-2-hydroxy-6-methylpyrimidine is through the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases can be further complexed with metal ions, which can significantly augment their antimicrobial properties.

Antimicrobial_Workflow Start Start: Bacterial/Fungal Culture Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum MIC_Assay Broth Microdilution Assay (96-well plate) Inoculum->MIC_Assay Incubation Incubate at 37°C (24-48 hours) MIC_Assay->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 4-Amino-2-hydroxy-6-methylpyrimidine Schiff base derivatives and their metal complexes against various microorganisms. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[9][10]

CompoundMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Schiff Base PC1Escherichia coli62.5--[11]
Schiff Base PC1Staphylococcus aureus62.5--[11]
Schiff Base PC2Candida albicans62.5--[11]
Schiff Base PC3Candida albicans62.5--[11]
Schiff Base PC4Escherichia coli62.5--[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[9][10]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the visualization of microbial growth.[12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have been investigated for their ability to modulate the inflammatory response, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial for the production of prostaglandins, which are key mediators of inflammation and pain.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrimidine derivatives have shown potent and selective COX-2 inhibitory activity.[14][15]

Comparative Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrimidine derivatives.

DerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference CompoundCOX-2 IC50 (µM)Reference
Pyrimidine Derivative L1comparable to meloxicamHighMeloxicam-[14][15]
Pyrimidine Derivative L2comparable to meloxicamHighMeloxicam-[14][15]
Pyrazolylbenzyltriazole (PYZ19)5.01>70% inhibitionCelecoxib-[13]
Dihydropyrazole sulfonamide (PYZ20)0.33-Celecoxib0.052[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[16][17][18][19]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Conclusion and Future Directions

The derivatives of 4-Amino-2-hydroxy-6-methylpyrimidine represent a rich and versatile source of biologically active compounds with significant therapeutic potential. The evidence presented in this guide highlights their promising anticancer, antimicrobial, and anti-inflammatory activities. The ability to readily modify the core scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of more potent and selective drug candidates.

Future research in this area should focus on:

  • Elucidation of Mechanisms: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their optimization and clinical translation.

  • In Vivo Efficacy and Safety: More extensive in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds.

  • Combination Therapies: Exploring the synergistic effects of these pyrimidine derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare.
  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024, October 6).
  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Lala Lajpat Rai University of Veterinary & Animal Sciences (LUVAS).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PMC.
  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar R
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, August 17). PubMed.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). PMC.
  • CytoSelect™ MTT Cell Prolifer
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024, April 30). Medires Publishing.
  • SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28.
  • Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. (2026, February 18).
  • SAR around Pyrimidine Derivatives with -CF 2 -Linker.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances (RSC Publishing).
  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18).
  • Graphviz tutorial. (2021, January 14). YouTube.
  • Broth microdilution. Taylor & Francis.
  • Broth microdilution reference methodology. (2022, April 19). CGSpace.
  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC.
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. (2022, March 15).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Laying Out P
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • SYNTHESIS, CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGAND METAL COMPLEXES: SPECTRAL, THERMAL ANALYSIS, XRD AND ANTIMICROBIAL STUDIES. (2025, October 27).
  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022, November 17). MDPI.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). PMC.
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines..
  • cancer cells ic50: Topics. Science.gov.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). MDPI.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed.
  • Exploring Nitric Oxide (NO)-Releasing Celecoxib Derivatives as Modulators of Radioresponse in Pheochromocytoma Cells. MDPI.
  • A Series of COX-2 Inhibitors Endowed with NO-Releasing Properties: Synthesis, Biological Evaluation, and Docking Analysis. (2025, August 6).

Sources

Comparative

Spectroscopic Comparison Guide: Pyrimidine, Pyrazine, and Pyridazine Isomers

Executive Summary In rational drug design, scaffold hopping between diazine isomers—pyrimidine (1,3-diazine) , pyrazine (1,4-diazine) , and pyridazine (1,2-diazine) —is a proven strategy to modulate a drug candidate's ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, scaffold hopping between diazine isomers—pyrimidine (1,3-diazine) , pyrazine (1,4-diazine) , and pyridazine (1,2-diazine) —is a proven strategy to modulate a drug candidate's pharmacokinetics, target affinity, and metabolic stability. Because these isomers share the same molecular formula ( C4​H4​N2​ ) but possess drastically different electronic distributions and dipole moments, precise spectroscopic differentiation is critical.

This guide provides an authoritative, objective comparison of the spectroscopic signatures of the three pyrimidine isomers. By understanding the fundamental causality behind their spectral behavior, researchers can implement self-validating analytical workflows that prevent costly mischaracterizations in the pipeline.

Structural & Electronic Causality: The "Why" Behind the Spectra

The spectroscopic behavior of diazines is entirely dictated by the relative positioning of their two ring nitrogen atoms. This positioning alters molecular symmetry, localized electron density, and lone-pair interactions:

  • Pyrazine (1,4-diazine): Possesses highly symmetric D2h​ geometry. The opposing nitrogen atoms cancel out the molecular dipole moment ( μ=0 D). This high symmetry drastically simplifies its spectroscopic footprint.

  • Pyrimidine (1,3-diazine): Possesses C2v​ symmetry. The meta-relationship of the nitrogens creates a synergistic electron-withdrawing effect at the C2 position, leading to a moderate dipole moment ( μ≈2.33 D) and severe deshielding of the C2 proton.

  • Pyridazine (1,2-diazine): Possesses C2v​ symmetry. The adjacent nitrogens create a strong localized dipole ( μ≈4.22 D). More importantly, the proximity of the nitrogen lone pairs induces strong electrostatic repulsion (the α -effect ), which fundamentally alters its electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing diazine isomers. The chemical shifts are governed by the inductive electron-withdrawing effect of the nitrogen atoms and the anisotropic ring current [1].

  • Causality in Pyrazine: Due to its D2h​ symmetry, all four protons and all four carbons are chemically and magnetically equivalent. The spectrum yields a single, self-validating peak.

  • Causality in Pyrimidine: The proton at the C2 position is flanked by two highly electronegative nitrogen atoms. This creates a severe localized electron deficiency, pushing the H2 signal furthest downfield (>9.0 ppm).

  • Causality in Pyridazine: The molecule features two sets of equivalent protons (H3/H6 and H4/H5), resulting in a distinct two-signal multiplet pattern.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts ( CDCl3​ , ppm)
IsomerPoint Group 1 H NMR Signals (ppm) 13 C NMR Signals (ppm)
Pyrazine D2h​ 8.60 (s, 4H)145.0 (C2, C3, C5, C6)
Pyrimidine C2v​ 9.20 (s, 1H, H2); 8.70 (d, 2H, H4/6); 7.30 (t, 1H, H5)158.0 (C2); 156.0 (C4/6); 121.0 (C5)
Pyridazine C2v​ 9.10 (m, 2H, H3/6); 7.50 (m, 2H, H4/5)152.0 (C3/6); 127.0 (C4/5)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the π→π∗ and n→π∗ electronic transitions of the diazine rings. The energy required for the n→π∗ transition is highly dependent on the spatial relationship of the nitrogen lone pairs [2].

  • The α -Effect in Pyridazine: In pyridazine, the adjacent nitrogen lone pairs repel each other. This quantum mechanical splitting pushes the highest occupied non-bonding orbital (HOMO) to a higher energy level. Consequently, the HOMO-LUMO gap narrows, shifting the n→π∗ transition to a significantly longer wavelength (~340 nm) compared to its isomers.

  • Pyrimidine & Pyrazine: The lone pairs are spatially separated, resulting in minimal splitting and higher energy (shorter wavelength) n→π∗ transitions[4].

Table 2: Key UV-Vis Absorption Maxima (in aqueous/ethanol media)
Isomer n→π∗ Transition ( λmax​ ) π→π∗ Transition ( λmax​ )
Pyrazine ~328 nm~260 nm
Pyrimidine ~298 nm~240 nm
Pyridazine ~340 nm~245 nm

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides an orthogonal method for structural validation, heavily reliant on molecular symmetry [3].

  • The Mutual Exclusion Principle: Because pyrazine possesses a center of inversion ( D2h​ symmetry), it strictly obeys the rule of mutual exclusion. Vibrational modes that are Infrared (IR) active are strictly Raman inactive, and vice versa.

  • Coincident Spectra: Pyrimidine and pyridazine ( C2v​ symmetry) lack a center of inversion. Therefore, their dominant ring-stretching modes (~1500–1600 cm −1 ) will appear in both IR and Raman spectra.

Experimental Protocol: Self-Validating Spectroscopic Workflow

In analytical chemistry, a single point of failure in structural assignment can derail a drug development pipeline. The following step-by-step protocol establishes a self-validating loop, ensuring that orthogonal techniques confirm the primary structural hypothesis.

Step 1: Sample Preparation & Internal Calibration (NMR)

  • Weigh 5–10 mg of the highly pure diazine analyte.

  • Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a 5 mm NMR tube and acquire the 1 H spectrum at 400 MHz.

  • Self-Validation Check: Ensure the TMS peak is perfectly calibrated to 0.00 ppm to confirm field locking. Integration of the solvent residual peak (7.26 ppm) must remain consistent to ensure concentration linearity. Count the number of distinct proton environments (1 for pyrazine, 2 for pyridazine, 3 for pyrimidine).

Step 2: UV-Vis Acquisition & Baseline Correction

  • Prepare a 10−4 M dilution of the analyte in spectroscopic-grade ethanol.

  • Self-Validation Check: Run a blank spectrum using pure ethanol in both the reference and sample quartz cuvettes to establish a flat, zero-absorbance baseline.

  • Scan the sample from 200 nm to 400 nm. Identify the lowest energy peak (longest wavelength) to determine the n→π∗ transition. A peak 340 nm strongly corroborates pyridazine.

Step 3: Orthogonal IR/Raman Validation

  • Acquire the Attenuated Total Reflectance (ATR) FTIR spectrum of the neat sample from 4000 to 400 cm −1 .

  • Acquire the Raman spectrum of the same sample using a 785 nm excitation laser to minimize fluorescence.

  • Self-Validation Check: Overlay the IR and Raman spectra. If the spectra are mutually exclusive (no overlapping major peaks), the D2h​ symmetry of pyrazine is definitively confirmed, validating the single peak observed in Step 1.

Workflow Visualization

Diazine_Workflow Start Unknown Diazine Isomer (C4H4N2) NMR_Step Step 1: 1H NMR Spectroscopy (Determine Symmetry) Start->NMR_Step Pyrazine_Path Pyrazine (1,4-diazine) 1 Singlet (~8.6 ppm) NMR_Step->Pyrazine_Path D2h Symmetry Pyridazine_Path Pyridazine (1,2-diazine) 2 Multiplets (~9.1, 7.5 ppm) NMR_Step->Pyridazine_Path C2v Symmetry Pyrimidine_Path Pyrimidine (1,3-diazine) 3 Signals (~9.2, 8.7, 7.3 ppm) NMR_Step->Pyrimidine_Path C2v Symmetry UV_Pyrazine Step 2: UV-Vis λmax ~ 328 nm Pyrazine_Path->UV_Pyrazine UV_Pyridazine Step 2: UV-Vis λmax ~ 340 nm (Alpha Effect) Pyridazine_Path->UV_Pyridazine UV_Pyrimidine Step 2: UV-Vis λmax ~ 298 nm Pyrimidine_Path->UV_Pyrimidine IR_Pyrazine Step 3: IR/Raman Mutual Exclusion (IR ≠ Raman) UV_Pyrazine->IR_Pyrazine IR_Pyridazine Step 3: IR/Raman Coincident Spectra (C2v) UV_Pyridazine->IR_Pyridazine IR_Pyrimidine Step 3: IR/Raman Coincident Spectra (C2v) UV_Pyrimidine->IR_Pyrimidine

Caption: Orthogonal self-validating workflow for the spectroscopic identification of diazine isomers.

References

  • 1H chemical shifts in NMR. Part 18.
  • A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution NIH
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon Journal of Molecular Structure (via ResearchG
  • Ultraviolet Absorption of Pyrazine Vapor Due to n - 11: Transition AIP Publishing
Validation

The Efficacy of 4-Amino-2-hydroxy-6-methylpyrimidine in Antiviral Synthesis: A Comparative Guide for Researchers

In the dynamic field of antiviral drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. Among the myriad of heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of antiviral drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. Among the myriad of heterocyclic precursors, pyrimidine derivatives form the backbone of numerous essential nucleoside analogue antivirals. This technical guide provides an in-depth comparison of 4-Amino-2-hydroxy-6-methylpyrimidine against other common pyrimidine precursors in the synthesis of antiviral agents. This analysis is grounded in a synthesis of literature-reported experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Central Role of Pyrimidine Precursors in Antiviral Therapy

Pyrimidine analogues are a cornerstone of antiviral chemotherapy. By mimicking endogenous nucleosides, they can be incorporated into viral DNA or RNA, leading to chain termination and the inhibition of viral replication. The efficacy of synthesizing these potent therapeutic agents is profoundly influenced by the choice of the initial pyrimidine scaffold. Key factors in precursor selection include reactivity, regioselectivity in glycosylation reactions, solubility, stability, and commercial availability.

This guide will focus on the utility of 4-Amino-2-hydroxy-6-methylpyrimidine and provide a comparative perspective against widely used precursors such as cytosine, uracil, and thymine.

4-Amino-2-hydroxy-6-methylpyrimidine: A Profile

4-Amino-2-hydroxy-6-methylpyrimidine, also known as 6-methylisocytosine, is a substituted pyrimidine that offers a unique combination of reactive sites. Its chemical structure features an amino group, a hydroxyl group (which exists in tautomeric equilibrium with a keto form), and a methyl group. These functionalities influence its reactivity and potential as a precursor in nucleoside synthesis.

Key Physicochemical Properties:

  • Tautomerism: 4-Amino-2-hydroxy-6-methylpyrimidine exists in an amino-hydroxy and an amino-keto tautomeric form. This equilibrium can influence its reactivity, particularly the site of glycosylation. The amino-imino tautomerization has also been studied, which can affect its hydrogen bonding capabilities and reaction mechanisms.

  • Solubility: It is reported to be slightly soluble in water and soluble in some polar organic solvents.[1][2] Understanding its solubility in various reaction media is crucial for optimizing synthetic protocols.

  • Reactivity: The presence of both an amino and a hydroxyl/keto group provides multiple sites for chemical modification. The amino group can readily form Schiff bases, while the pyrimidine ring can undergo N-glycosylation, a key step in nucleoside synthesis.[3]

Comparative Analysis of Precursor Efficacy in Antiviral Synthesis

Direct comparative studies evaluating the efficacy of 4-Amino-2-hydroxy-6-methylpyrimidine against other precursors for the synthesis of a single antiviral agent are scarce in the published literature. However, by collating data from various synthetic routes for prominent antiviral drugs, an inferential comparison can be constructed. We will focus on the synthesis of nucleoside analogues, a major class of antiviral drugs.

The primary reaction for synthesizing nucleoside analogues is the N-glycosylation of the pyrimidine base with a protected sugar moiety, often a ribose or deoxyribose derivative. The Vorbrüggen glycosylation is a widely used method for this transformation.[4]

Case Study: Synthesis of Lamivudine (3TC) Analogues

Lamivudine is a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B. Its synthesis typically involves the glycosylation of a pyrimidine base. While most large-scale syntheses of Lamivudine utilize cytosine or 5-fluorocytosine, we can analyze the general reactivity of different pyrimidine precursors in similar glycosylation reactions to infer the potential efficacy of 4-Amino-2-hydroxy-6-methylpyrimidine.

PrecursorTypical Glycosylation ConditionsReported YieldsKey Considerations
Cytosine Silylation followed by reaction with an activated sugar (e.g., acetate or halide) in the presence of a Lewis acid (e.g., TMSOTf).[5]Good to excellent (can exceed 90% in optimized reactions).[5]Well-established and optimized for large-scale synthesis. Regioselectivity can be an issue, but is often well-controlled.
5-Fluorocytosine Similar conditions to cytosine. Used for the synthesis of Emtricitabine (a close analogue of Lamivudine).High yields are achievable.The fluorine substituent can influence reactivity and the biological activity of the final product.
Uracil/Thymine Similar glycosylation conditions to cytosine.Yields are generally good, but can be influenced by the substituents on the pyrimidine ring.Often used for the synthesis of different classes of antiviral nucleosides (e.g., Zidovudine from thymine).
4-Amino-2-hydroxy-6-methylpyrimidine Silylation followed by Vorbrüggen glycosylation would be the expected method.Specific yield data for direct comparison in Lamivudine synthesis is not readily available. However, successful glycosylation of similar substituted pyrimidines has been reported.[6]The methyl group may provide some steric hindrance, potentially affecting the reaction rate and yield. The tautomeric nature of the molecule could lead to a mixture of N1 and N3 glycosylated products, posing a purification challenge.

Expert Insight: The well-established use of cytosine and its derivatives in the industrial synthesis of drugs like Lamivudine suggests a highly optimized and efficient process. While 4-Amino-2-hydroxy-6-methylpyrimidine is a viable precursor for pyrimidine-based structures, its application in the synthesis of specific commercial antivirals appears less common. This could be due to factors such as cost, the potential for side-products due to its multiple reactive sites and tautomeric forms, or simply the extensive optimization that has already been invested in routes starting from cytosine.

Case Study: Synthesis of Acyclovir Analogues

Acyclovir is a widely used antiviral for the treatment of herpes virus infections. Its synthesis typically starts from guanine or its derivatives.[7][8][9][10][11] As Acyclovir is a purine analogue, a direct comparison with pyrimidine precursors is not applicable. However, the principles of N-alkylation of the heterocyclic base are relevant.

Experimental Protocols

To provide a practical context, this section outlines a general procedure for the synthesis of the precursor 4-Amino-2-hydroxy-6-methylpyrimidine and a standard protocol for the Vorbrüggen glycosylation reaction.

Synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine

This precursor can be synthesized via the condensation of ethyl cyanoacetate with acetamidine.

Workflow for the Synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine

cluster_reactants Reactants cluster_process Reaction cluster_product Product EthylCyanoacetate Ethyl Cyanoacetate Condensation Condensation in the presence of a base (e.g., sodium ethoxide) EthylCyanoacetate->Condensation Acetamidine Acetamidine Acetamidine->Condensation Product 4-Amino-2-hydroxy-6-methylpyrimidine Condensation->Product

Caption: Synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol with cooling to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add ethyl cyanoacetate and acetamidine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid). The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization.

General Protocol for Vorbrüggen Glycosylation

This protocol outlines the general steps for the N-glycosylation of a pyrimidine base with a protected sugar acetate.

Workflow for Vorbrüggen Glycosylation

cluster_reactants Reactants cluster_process Process cluster_product Product Pyrimidine Pyrimidine Precursor (e.g., 4-Amino-2-hydroxy-6-methylpyrimidine) Silylation Silylation Pyrimidine->Silylation Sugar Protected Sugar Acetate Glycosylation Glycosylation with Lewis Acid Catalyst (e.g., TMSOTf) Sugar->Glycosylation SilylatingAgent Silylating Agent (e.g., HMDS, BSA) SilylatingAgent->Silylation Silylation->Glycosylation Silylated Pyrimidine ProtectedNucleoside Protected Nucleoside Analogue Glycosylation->ProtectedNucleoside

Caption: General workflow for Vorbrüggen glycosylation.

Step-by-Step Protocol:

  • Silylation of the Pyrimidine Base: In a flame-dried flask under an inert atmosphere, suspend the pyrimidine precursor (e.g., 4-Amino-2-hydroxy-6-methylpyrimidine) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane). Add a silylating agent such as hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of a silylation catalyst (e.g., ammonium sulfate). Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated pyrimidine.

  • Glycosylation Reaction: Cool the solution and add the protected sugar acetate and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) at a low temperature (e.g., 0 °C or room temperature, depending on the reactivity).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected nucleoside analogue.

  • Deprotection: The protecting groups on the sugar moiety are subsequently removed under appropriate conditions (e.g., using sodium methoxide in methanol for acetyl groups) to yield the final nucleoside analogue.

Conclusion and Future Outlook

4-Amino-2-hydroxy-6-methylpyrimidine is a versatile and readily accessible precursor for the synthesis of a variety of pyrimidine derivatives. While it may not be the precursor of choice for the large-scale industrial synthesis of currently marketed antiviral drugs like Lamivudine, where processes have been highly optimized from other starting materials, it remains a valuable building block for the exploration of novel antiviral candidates in a research and development setting.

The presence of multiple reactive sites offers opportunities for diverse chemical modifications, potentially leading to the discovery of new compounds with improved antiviral activity, better pharmacokinetic profiles, or novel mechanisms of action. However, this same feature can present challenges in controlling regioselectivity during synthesis, which may require more extensive optimization of reaction conditions compared to simpler precursors like cytosine or uracil.

For drug development professionals, the decision to use 4-Amino-2-hydroxy-6-methylpyrimidine will depend on a careful evaluation of the synthetic goals, the desired final product, and the scalability of the proposed route. For academic and early-stage industrial researchers, its utility in creating diverse libraries of novel pyrimidine nucleoside analogues for biological screening is undeniable. Future research into more selective and efficient methods for the glycosylation of polysubstituted pyrimidines will further enhance the value of precursors like 4-Amino-2-hydroxy-6-methylpyrimidine in the ongoing search for new antiviral therapies.

References

Click to expand
  • Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. (URL: [Link])

  • Yaqub, M., et al. "Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug." Asian Journal of Chemistry, vol. 22, no. 6, 2010, pp. 4961-4968. (URL: not available)
  • Hassan Abed, Z. "A comprehensive review of acyclovir: synthesis, antiviral mechanism, modifications, and innovative analytical techniques in pharmaceutical applications." Chemical Review and Letters, vol. 8, no. 5, 2025, pp. 967-980. (URL: [Link])

  • Hassan Abed, Z. "A comprehensive review of acyclovir: Synthesis, antiviral mechanism, modifications, and innovative analytical techniques in pharmaceutical." Chemical Review and Letters, vol. 8, no. 5, 2025, pp. 967-980. (URL: [Link])

  • Synthetic approaches to lamivudine: An anti-HIV AIDs and anti-hepititus B drug | Request PDF. (URL: [Link])

  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. (URL: [Link])

  • An Improved Synthesis of Lamivudine and Emtricitabine | Request PDF. (URL: [Link])

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (URL: [Link])

  • An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly | Organic Process Research & Development. (URL: [Link])

  • Synthesis of modified pyrimidine nucleosides via Vorbrüggen-type N-glycosylation catalyzed by 2-methyl-5-phenylbenzoxazolium perchlorate | Scilit. (URL: [Link])

  • Raviolo, Mónica A., et al. "Synthesis and antiretroviral evaluation of derivatives of zidovudine." Journal of the Brazilian Chemical Society, vol. 20, 2009, pp. 1655-1663. (URL: [Link])

  • Gong, Yong, et al. "Transglycosylation in the Modification and Isotope Labeling of Pyrimidine Nucleosides." Organic Letters, vol. 22, no. 14, 2020, pp. 5577-5581. (URL: [Link])

  • Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (URL: [Link])

  • Vorbrüggen Glycosylation. (URL: [Link])

  • Synthesis and biological evaluation of prodrugs of zidovudine | Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and antiretroviral evaluation of derivatives of zidovudine. (URL: [Link])

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (URL: [Link])

  • Compare the pathways of purine and pyrimidine nucleotide synthesis with respect to (a) precursors, (b) energy cost, (c) acquisition of the ribose moiety, and (d) number of enzymatic steps. (URL: [Link])

  • Zidovudine: structural modifications and their impact on biological activities and pharmacokinetic properties. (URL: [Link])

  • High-Throughput Five Minute Microwave Accelerated Glycosylation Approach to the Synthesis of Nucleoside Libraries. (URL: [Link])

  • How to Compare Purine vs Pyrimidine Reaction Pathways. (URL: [Link])

  • Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. (URL: [Link])

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity | Request PDF. (URL: [Link])

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (URL: [Link])

  • Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. (URL: [Link])

  • Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine:. (URL: [Link])

  • 2-Amino-4-hydroxy-6-methylpyrimidine. (URL: [Link])

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K | Request PDF. (URL: [Link])

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (URL: [Link])

  • Kitamura, Teruyoshi, et al. "Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 69, no. 2, 2008, pp. 350-60. (URL: [Link])

  • Tautomerism | Definition, Types, Mechanism & Examples. (URL: [Link])

  • Baluja, Shipra, et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016, pp. 13-34. (URL: [Link])

  • 2-Amino-4-hydroxy-6-methylpyrimidine. (URL: [Link])

  • Glycoscience Protocols (GlycoPODv2). (URL: [Link])

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (URL: [Link])

  • Sample preparation for characterization. (URL: [Link])

  • 2-Amino-4-hydroxy-6-methylpyrimidine. (URL: [Link])

Sources

Comparative

A Researcher's Guide to Spectral Cross-Referencing: The Case of 4-Amino-2-hydroxy-6-methylpyrimidine

In the landscape of drug discovery and chemical research, the unambiguous identification of a molecule is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a molecular fingerprint tha...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous identification of a molecule is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a molecular fingerprint that, when correctly interpreted and cross-referenced, confirms a compound's identity and purity.[1][2] This guide offers a deep dive into the practical application of cross-referencing spectral data with established databases, using 4-Amino-2-hydroxy-6-methylpyrimidine as a case study. We will explore the nuances of its spectral features, the critical role of tautomerism in its analysis, and provide a comparative framework against structurally similar molecules.

The Challenge of Tautomerism in Spectral Interpretation

4-Amino-2-hydroxy-6-methylpyrimidine (CAS No. not explicitly found, often referred to by its tautomer's CAS) exists in equilibrium with its tautomeric form, 2-Amino-6-methyl-4-pyrimidinol or 6-Methylisocytosine (CAS No. 3977-29-5).[3][4][5] This keto-enol tautomerism, the migration of a proton between the hydroxyl group and a ring nitrogen, significantly influences its spectral characteristics. The equilibrium can be affected by the physical state (solid vs. solution) and the solvent used, making it crucial to consider these factors when comparing experimental data with database entries.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.[2] For 4-Amino-2-hydroxy-6-methylpyrimidine, both ¹H and ¹³C NMR provide key structural information.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized approach is essential for reproducible results that can be confidently compared to database values.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.

  • Referencing: Use an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) at 0 ppm is the universally recommended primary reference for organic solvents.[6][7] For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is preferred.[6]

  • Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.

Cross-Referencing ¹H and ¹³C NMR Data

The following tables summarize the expected NMR spectral data for 4-Amino-2-hydroxy-6-methylpyrimidine and a structurally related compound, 4-Amino-2,6-dimethylpyrimidine.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4-Amino-2-hydroxy-6-methylpyrimidine DMSO-d₆~2.1s3H-CH₃
~5.5s1H=CH-
~6.5br s2H-NH₂
~10.5br s1H-OH/-NH (keto)
4-Amino-2,6-dimethylpyrimidine CDCl₃2.28s6H2 x -CH₃
4.85br s2H-NH₂
6.25s1H=CH-

Note: Chemical shifts for 4-Amino-2-hydroxy-6-methylpyrimidine are approximate and based on typical values for similar structures. The broad signals for -NH₂ and -OH/-NH are due to proton exchange and their positions can vary with concentration and temperature.

Table 2: ¹³C NMR Spectral Data Comparison [8]

CompoundSolventChemical Shift (δ) ppmAssignment
4-Amino-2-hydroxy-6-methylpyrimidine DMSO-d₆~20-CH₃
~95=CH-
~155C-NH₂
~160C-OH
~165C=O (keto)
4-Amino-2,6-dimethylpyrimidine CDCl₃23.9-CH₃
110.1=CH-
162.7C-NH₂
167.3C-CH₃

Note: The presence of a signal around 165 ppm in the ¹³C NMR of 4-Amino-2-hydroxy-6-methylpyrimidine would strongly suggest the predominance of the keto tautomer in the given solvent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[9] The spectrum of 4-Amino-2-hydroxy-6-methylpyrimidine will show characteristic absorptions for its amine, hydroxyl (or amide), and aromatic ring structures.

Experimental Protocol: Solid-State IR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to database spectra.

Key IR Spectral Features and Comparison

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group4-Amino-2-hydroxy-6-methylpyrimidine (Expected)2-Amino-4-hydroxy-6-methylpyrimidine (NIST Data)[10]4-Amino-2,6-dimethylpyrimidine (PubChem Data)[11]
N-H stretch (amine)3400-3200 (broad)3340, 31803450, 3300
O-H stretch (hydroxyl)3600-3200 (broad)--
C=O stretch (keto tautomer)~1650 (strong)1640-
C=N, C=C stretch (ring)1600-14501590, 15501590, 1550
C-H stretch (methyl)2950-285029202960, 2870

The NIST WebBook provides an IR spectrum for 2-Amino-4-hydroxy-6-methylpyrimidine, which, due to tautomerism, is expected to be very similar to our target compound.[10] The presence of a strong absorption around 1640-1650 cm⁻¹ is a key indicator of the C=O bond in the predominant keto form.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing structural information.[9][12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with electrons to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Cross-Referencing Mass Spectral Data

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z values
4-Amino-2-hydroxy-6-methylpyrimidine C₅H₇N₃O125.13125 (M⁺), and other fragments
2-Amino-4-hydroxy-6-methylpyrimidine C₅H₇N₃O125.13125 (M⁺)[13]
4-Amino-2,6-dimethylpyrimidine C₆H₉N₃123.16123 (M⁺)[11]

The molecular ion peak (M⁺) at m/z 125 confirms the molecular weight of 4-Amino-2-hydroxy-6-methylpyrimidine.[5] Analysis of the fragmentation pattern can provide further structural confirmation when compared against database entries.

Workflow for Spectral Cross-Referencing and Validation

A systematic workflow ensures the accuracy and reliability of compound identification.

Caption: A systematic workflow for acquiring, processing, and cross-referencing spectral data for reliable compound identification.

Conclusion

The accurate identification of 4-Amino-2-hydroxy-6-methylpyrimidine through spectroscopic methods requires a multi-faceted approach. By combining data from NMR, IR, and Mass Spectrometry and carefully cross-referencing this information with reputable databases, researchers can confidently confirm the structure of their compound. Understanding the role of tautomerism is particularly crucial in this case, as it directly impacts the observed spectral data. The comparative data provided for structurally similar molecules further aids in the nuanced interpretation required for unambiguous identification. Adherence to standardized experimental protocols and a systematic validation workflow, as outlined in this guide, forms the bedrock of scientific integrity in chemical research.

References

  • Triclinic Labs. Spectroscopic Chemical Identification and Analysis Services. [Link]

  • Microbe Notes. (2022, August 12). 22 Types of Spectroscopy with Definition, Principle, Steps, Uses. [Link]

  • EBSCO. Spectroscopic Analysis | Chemistry | Research Starters. [Link]

  • ATA Scientific. (2020, January 17). Understanding Spectrometry and Spectroscopy. [Link]

  • Britannica. (2026, February 20). Spectrochemical analysis. [Link]

  • Wiley Science Solutions. Validation Study: Wiley SmartSpectra IR Database. [Link]

  • Wiley Science Solutions. Validation Study: Wiley SmartSpectra Raman Database. [Link]

  • Journal of Chemical Information and Modeling. (2008, July 29). SPECTRa: The Deposition and Validation of Primary Chemistry Research Data in Digital Repositories. [Link]

  • PMC. (2025, December 18). NMRexp: A database of 3.3 million experimental NMR spectra. [Link]

  • NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • UCSB Chemistry and Biochemistry. Chemical Shift Referencing. [Link]

  • NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • LCGC International. (2025, May 12). Evaluating the Accuracy of Mass Spectrometry Spectral Databases. [Link]

  • Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

  • Josh Kurutz. Chemical Shift Referencing for Biomolecular NMR. [Link]

  • University of Wisconsin-Madison. (2010, July 26). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. [Link]

  • Longdom Publishing. Strategies for Interpreting Mass Spectra in Chemical Research. [Link]

  • Spectroscopy. (2025, October 6). The Quest for Universal Spectral Libraries: Standards, Metadata, and Machine Readability. [Link]

  • PubChem. 2-Amino-4,6-dimethyl pyrimidine. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Substituted Pyrimidines: SNAr and Cross-Coupling Dynamics

The pyrimidine scaffold is a cornerstone of medicinal chemistry, omnipresent in kinase inhibitors, antiviral agents, and nucleic acid analogues. For drug development professionals, the functionalization of this heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, omnipresent in kinase inhibitors, antiviral agents, and nucleic acid analogues. For drug development professionals, the functionalization of this heterocycle—primarily through Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling—requires a precise understanding of its inherent electronic asymmetry.

This guide provides an in-depth comparative analysis of the reactivity of substituted pyrimidines, moving beyond empirical observations to explain the quantum mechanical and thermodynamic causality behind regioselectivity.

Mechanistic Foundations of Pyrimidine Reactivity

The diazine core of pyrimidine contains two highly electronegative imine nitrogen atoms. These heteroatoms withdraw electron density from the ring carbons, rendering the system highly resistant to electrophilic aromatic substitution (EAS) but exceptionally susceptible to nucleophilic attack[1].

In unsubstituted or symmetrically substituted halopyrimidines, the reactivity of the carbon centers follows a strict hierarchy: C4 (or C6) > C2 ≫ C5 [2]. This kinetic preference is dictated by the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) calculations reveal that the primary LUMO lobe is localized at the C4/C6 positions, making them the default sites for nucleophilic attack[3].

However, the introduction of specific substituents can dramatically alter this electronic landscape, shifting the regioselectivity to the C2 position through either orbital perturbation or non-covalent directing effects.

G A Pyrimidine Core (Electron-Deficient) B C4 / C6 Position (Primary LUMO Lobe) A->B Default SNAr / Coupling C C2 Position (Secondary Site) A->C Higher Activation Energy D C6 Electron-Donating Group (e.g., -OMe, -NHMe) D->C Shifts LUMO to C2 E C2 Directing Group (e.g., -SO2Me + Alkoxide) E->C H-Bonding Directs Nucleophile

Fig 1. Mechanistic logic governing the regioselectivity of nucleophilic attack on pyrimidines.

Comparative Reactivity in SNAr: The C4 vs. C2 Dichotomy

The SNAr reaction is the most fundamental transformation for functionalizing chloropyrimidines. While C4 substitution is the standard, anomalous C2 selectivity frequently puzzles synthetic chemists. Understanding the causality behind these exceptions is critical for designing efficient synthetic routes.

The Impact of Electron-Donating Groups

When an electron-donating group (EDG) such as a methoxy (-OMe) or methylamino (-NHMe) group is installed at the C6 position of a 2,4-dichloropyrimidine, the regioselectivity flips. The EDG raises the energy of the LUMO at C4. Consequently, the LUMO+1 orbital—which is localized at C2—becomes energetically accessible and competitive, driving the reaction toward C2 substitution[3].

Hydrogen-Bonding Directed Selectivity

A fascinating dichotomy exists in the reactivity of 2-MeSO₂-4-chloropyrimidine. While its reaction with secondary amines occurs selectively at C4, its reaction with alkoxides occurs exclusively at C2, even at remarkably low temperatures (-78°C)[4].

  • The Causality: Quantum mechanical modeling reveals that the alkoxide oxygen forms a strong hydrogen bond (1.86 Å) with the acidic methyl protons of the C2-methanesulfonyl group[4]. This pre-organization lowers the activation barrier for C2 attack to ~8.75 kcal/mol. In contrast, C4 attack requires breaking this hydrogen bond, resulting in a much higher barrier of ~14.71 kcal/mol[4].

Table 1: Quantitative SNAr Regioselectivity and Activation Barriers
SubstrateNucleophileMajor RegioisomerReaction TempMechanistic Driver / Activation BarrierRef
2,4-Dichloropyrimidine AminesC425°CC4 favored kinetically (LUMO dominant)[2]
2,4-Dichloro-6-methoxypyrimidine AminesC2ElevatedC2 favored (LUMO shifted by C6-OMe)[3]
2-MeSO₂-4-chloropyrimidine AlkoxidesC2-78°CΔE = -5.96 kcal/mol (H-bond directed)[4]
2-MeSO₂-4-chloropyrimidine Sec. AminesC425°CC4 favored (No anionic H-bond complex)[4]
Protocol 1: Regioselective SNAr Amination of 2,4-Dichloropyrimidine

This protocol utilizes stoichiometric control and mild thermodynamics to prevent over-reaction at the less reactive C2 position.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) under an inert atmosphere.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq). Causality: A mild, insoluble base acts as an acid scavenger without acting as a competing nucleophile.

  • Nucleophile Addition: Dropwise add the aliphatic amine (1.0 eq) at 0°C to control the initial exotherm, then allow the mixture to warm to 25°C.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly non-polar starting material and the emergence of a single, more polar spot confirms mono-substitution at C4. If a baseline spot appears, the temperature is too high, causing C2 over-reaction.

  • Workup: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography to isolate the 4-amino-2-chloropyrimidine derivative.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) generally mirror SNAr regioselectivity, with oxidative addition occurring preferentially at the weaker, more electron-deficient C4–Cl bond over the C2–Cl bond[5].

Historically, synthesizing unsymmetrical 2,4-diarylpyrimidines required isolating the C4-coupled intermediate before performing a second coupling. However, by exploiting the differential reactivity between C4 and C2, researchers can execute a highly efficient one-pot double Suzuki coupling[5].

Workflow Start 2,4-Dichloropyrimidine Step1 Add Boronic Acid 1 (1.0 eq) Pd Catalyst, Base Alcoholic Solvent, 25°C Start->Step1 Int 4-Aryl-2-chloropyrimidine (Intermediate) Step1->Int Regioselective C4 Coupling Step2 Add Boronic Acid 2 (1.2 eq) Additional Base Elevated Temp (80°C) Int->Step2 LC-MS Validation Checkpoint Product 2,4-Diarylpyrimidine (Final Product) Step2->Product C2 Coupling

Fig 2. Workflow for the one-pot regioselective double Suzuki coupling of 2,4-dichloropyrimidine.

Table 2: Pd-Catalyzed Cross-Coupling Reactivity Comparison
SubstrateCoupling PartnerMajor SiteYieldKey ConditionRef
2,4-Dichloropyrimidine Arylboronic acid (1.0 eq)C4>85%Alcoholic solvent, 25°C[5]
4-Aryl-2-chloropyrimidine Arylboronic acid (1.2 eq)C2>80%Polar aprotic, 80°C[5]
6-Aryl-2,4-dichloropyrimidine Aliphatic Amines (Pd/SNAr)C480-95%LiHMDS, Pd cat., 25°C[2]
Protocol 2: One-Pot Regioselective Double Suzuki Coupling

The success of this protocol hinges on solvent selection. Alcoholic solvents dramatically lower the activation energy for the first coupling, allowing it to proceed at room temperature and preserving the C2 position for the second step[5].

  • First Coupling (C4): To a Schlenk flask, add 2,4-dichloropyrimidine (1.0 eq), Arylboronic Acid A (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Suspend the mixture in a degassed alcoholic solvent system (e.g., MeOH/H₂O or EtOH/H₂O). Causality: Alcoholic solvent mixtures afford much greater reactivity at correspondingly lower temperatures than polar aprotic solvents[5].

  • Room Temperature Stirring: Stir at 25°C for 2-4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via LC-MS. You must confirm the complete consumption of the starting material and the exclusive formation of the mono-coupled 4-aryl-2-chloropyrimidine. Proceeding before full conversion will result in complex statistical mixtures.

  • Second Coupling (C2): Once validated, add Arylboronic Acid B (1.2 eq) and additional Na₂CO₃ (1.5 eq) directly to the same pot.

  • Thermal Activation: Heat the reaction mixture to 80°C for 6-8 hours. Causality: The C2 position is less electron-deficient; therefore, thermal energy is required to force the oxidative addition of the palladium catalyst into the C2–Cl bond.

  • Workup: Cool to room temperature, filter through Celite, concentrate under vacuum, and purify via column chromatography.

Conclusion

The reactivity of substituted pyrimidines is not a monolith; it is a highly tunable system dictated by orbital mechanics and non-covalent interactions. While the C4 position is the kinetic default for both SNAr and cross-coupling reactions, chemists can rationally redirect reactivity to the C2 position by manipulating the electronic properties of C6 substituents, leveraging hydrogen-bond directing groups, or utilizing precise temperature and solvent controls in one-pot methodologies.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi Biology [Link][3]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines PMC - National Institutes of Health (NIH) [Link][5]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine Lejan Team[Link][1]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Publications)[Link][2]

Sources

Comparative

Benchmarking new pyrimidine synthesis methods against established protocols

Benchmarking Next-Generation Pyrimidine Synthesis: A Comparative Guide to Modern vs. Classical Protocols The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Pyrimidine Synthesis: A Comparative Guide to Modern vs. Classical Protocols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including oncology drugs (e.g., 5-fluorouracil), antivirals, and antibiotics. Historically, the construction of this nitrogen-rich heterocycle relied heavily on classical multicomponent reactions (MCRs) such as the Biginelli condensation. However, the modern drug discovery landscape demands higher throughput, superior atom economy, and environmental sustainability.

As a Senior Application Scientist, I have evaluated countless synthetic routes. This guide benchmarks the established classical protocols against modern green chemistry innovations—specifically microwave-assisted and ultrasound-promoted syntheses—providing researchers with actionable, data-backed methodologies.

Mechanistic Foundations: The Classical Baseline

The Biginelli reaction, first reported in 1891, remains the archetypal method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) [10]. The classical protocol involves a one-pot, acid-catalyzed cyclocondensation of an aryl aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

Causality of the Mechanism: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an electrophilic acyliminium ion intermediate. Concurrently, the β-ketoester undergoes tautomerization to its enol form. The enol acts as a nucleophile, attacking the acyliminium ion. Subsequent intramolecular cyclization and dehydration yield the final DHPM ring [10]. While robust, the classical method suffers from prolonged reaction times (often requiring 12–18 hours of reflux), moderate yields due to competing side reactions, and a high environmental footprint from volatile organic solvents[14].

Mechanism Aldehyde Aryl Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea (H+) Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enol Enol Tautomer Ketoester->Enol Tautomerization Addition Nucleophilic Addition Acyliminium->Addition Enol->Addition Cyclization Intramolecular Cyclization Addition->Cyclization DHPM Dihydropyrimidinone (Target Scaffold) Cyclization->DHPM Dehydration

Caption: Mechanistic pathway of the Biginelli reaction highlighting the acyliminium ion intermediate.

Benchmarking Modern Innovations

To overcome the thermodynamic and kinetic limitations of convective heating, modern synthetic workflows employ alternative energy transfer mechanisms.

Microwave-Assisted Solvent-Free Synthesis Unlike conventional heating, which relies on thermal conduction and convection, microwave synthesis utilizes dielectric heating. Polar molecules in the reaction mixture continuously attempt to align with a rapidly oscillating electromagnetic field. This molecular friction generates intense, instantaneous internal heat. By running the reaction under solvent-free conditions, the concentration of reactive species is maximized, and the localized superheating rapidly overcomes the activation energy barrier of the rate-limiting nucleophilic addition step, reducing reaction times from hours to minutes[4].

Ultrasound-Assisted (Sonochemical) Synthesis Sonochemistry operates on the principle of acoustic cavitation. High-frequency sound waves propagate through an aqueous medium, creating alternating high-pressure and low-pressure cycles. This causes the formation, growth, and violent implosion of microbubbles. The implosion generates localized "hot spots" with extreme transient temperatures (>5000 K) and pressures (>1000 atm). These extreme microenvironments drastically enhance mass transfer and promote the rapid assembly of the pyrimidine core without the need for bulk external heating [12].

Workflow cluster_classical Classical Protocol cluster_modern Modern Green Protocols Start Starting Materials (Aldehyde + β-Ketoester + Urea) C_Heat Reflux in Ethanol (Acid Catalyst, 2-18h) Start->C_Heat M_MW Microwave Irradiation (Solvent-Free, 5-15 min) Start->M_MW M_US Ultrasound Cavitation (Aqueous, 20-45 min) Start->M_US C_Yield Moderate Yield (60-75%) C_Heat->C_Yield End Purified Pyrimidine Derivatives C_Yield->End M_Yield High Yield (85-98%) M_MW->M_Yield M_US->M_Yield M_Yield->End

Caption: Experimental workflow comparing the classical Biginelli reflux against modern green methodologies.

Quantitative Data Comparison

The following table summarizes the benchmarking data comparing the classical Biginelli reaction with modern green methodologies. The data highlights the dramatic improvements in reaction efficiency and sustainability (E-factor)[2], [4], [12].

ParameterClassical Biginelli (Reflux)Microwave-Assisted (Solvent-Free)Ultrasound-Assisted (Aqueous)
Reaction Time 2 - 18 hours5 - 15 minutes20 - 45 minutes
Average Yield 60 - 75%85 - 98%80 - 95%
Temperature 78°C (Ethanol reflux)90 - 100°C (Localized)Ambient to 60°C
Solvent Ethanol / MethanolNone (Solvent-Free)Water
E-factor (Waste) High (>5.0)Low (<0.5)Low (<1.0)
Energy Profile High (Continuous heating)Low (Short bursts)Low (Acoustic energy)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate visual and analytical checkpoints to confirm reaction progress before downstream processing, eliminating the guesswork from the synthesis.

Protocol 1: Classical Acid-Catalyzed Biginelli Synthesis (Baseline)
  • Objective: Establish a baseline yield and purity profile using conventional convective heating.

  • Procedure:

    • In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

    • Add 20 mL of absolute ethanol followed by 5 drops of concentrated HCl (catalyst) [10].

    • Attach a reflux condenser and heat the mixture to 78°C with continuous magnetic stirring for 12 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) disappears, and a new lower-Rf spot appears.

    • Cool the mixture to room temperature and pour it into 50 mL of crushed ice to force precipitation.

    • Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis
  • Objective: Maximize atom economy and minimize reaction time utilizing dielectric heating [4].

  • Procedure:

    • In a microwave-safe glass vessel, thoroughly mix benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and sulfamic acid (20 mol% as a solid green catalyst).

    • Grind the mixture briefly with a glass rod to ensure a homogenous paste (maximizing surface area contact).

    • Irradiate the mixture in a dedicated microwave synthesizer (e.g., 600W) in 2-minute intervals to prevent thermal degradation.

    • Self-Validating Checkpoint: The reaction is driven by the elimination of water. The visual cue for completion is the transition of the mixture from a liquid paste to a hard, solidified mass (typically occurring between 6 to 10 minutes).

    • Extract the solidified mass by triturating with 10 mL of cold water to dissolve unreacted urea and the water-soluble catalyst.

    • Filter and recrystallize the highly pure DHPM from ethanol.

Protocol 3: Ultrasound-Assisted Aqueous Synthesis
  • Objective: Utilize acoustic cavitation to drive the multicomponent reaction in an environmentally benign aqueous medium [12].

  • Procedure:

    • In a 50 mL Erlenmeyer flask, suspend benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (10 mmol) in 15 mL of deionized water.

    • Add a catalytic amount of morpholine (0.5 mmol) to facilitate the initial aldol-type condensation.

    • Submerge the flask in an ultrasonic bath (33–40 kHz) maintained at ambient temperature. Sonicate for 30 minutes.

    • Self-Validating Checkpoint: The initial biphasic aqueous suspension will gradually homogenize due to cavitation-induced emulsification, followed by the sudden precipitation of the dense, white DHPM product.

    • Filter the precipitate directly from the aqueous phase, wash with cold water, and dry under a vacuum.

Strategic Selection Guide

When selecting a pyrimidine synthesis protocol, researchers must weigh the substrate scope against available infrastructure:

  • Choose Microwave-Assisted Synthesis when dealing with sterically hindered aldehydes or when rapid library generation (high-throughput screening) is required. The solvent-free conditions offer the best E-factor and highest yields.

  • Choose Ultrasound-Assisted Synthesis when working with thermally labile substrates that might degrade under microwave superheating. The aqueous conditions are highly scalable and represent the pinnacle of green chemistry principles.

  • Reserve Classical Methods only for highly specific substrates that require prolonged thermodynamic control or when specialized microwave/ultrasound reactors are unavailable.

References

  • BenchChem Technical Support Team.
  • Kuey.net.
  • Journal of Synthetic Chemistry. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin.
  • National Institutes of Health (PMC).
  • MDPI.
Validation

The Pyrimidine Scaffold in Modern Drug Discovery: A Comparative Guide to Next-Generation Kinase Inhibitors

Executive Summary The pyrimidine ring—a ubiquitous, privileged scaffold in medicinal chemistry—has fundamentally reshaped targeted therapies over the last decade[1][2]. Characterized by its two nitrogen atoms in a six-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring—a ubiquitous, privileged scaffold in medicinal chemistry—has fundamentally reshaped targeted therapies over the last decade[1][2]. Characterized by its two nitrogen atoms in a six-membered aromatic ring, the pyrimidine core mimics natural nucleosides and provides critical hydrogen-bonding and π–π stacking interactions within the ATP-binding pockets of disease-driving kinases[2][3].

This technical guide provides a rigorous comparative analysis of pyrimidine derivatives against alternative or earlier-generation compounds across two major therapeutic domains: Oncology (EGFR inhibitors) and Immunology (JAK inhibitors). Designed for drug development professionals, this guide synthesizes structural rationales, comparative experimental data, and self-validating laboratory protocols to inform next-generation pipeline development.

Oncology: Overcoming Resistance with Pyrimidine-Based EGFR Inhibitors

In the treatment of non-small cell lung cancer (NSCLC), first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib (quinazoline derivatives) revolutionized targeted therapy[4]. However, acquired resistance inevitably emerges, most commonly via the T790M "gatekeeper" mutation in exon 20[4][5]. This mutation increases the receptor's affinity for ATP, creating a steric clash that renders first-generation, reversible TKIs ineffective[4][5].

To overcome this, researchers developed osimertinib , a third-generation, irreversible TKI built on a highly optimized pyrimidine scaffold[4][6].

Structural & Mechanistic Causality

Osimertinib utilizes its pyrimidine core to anchor into the hinge region of the kinase domain. Crucially, it features a Michael acceptor functional group that forms a permanent covalent bond with the Cys797 residue in the ATP-binding site[4][6]. This irreversible binding mechanism entirely bypasses the steric hindrance caused by the T790M mutation, restoring potent apoptotic signaling in resistant tumor cells while sparing wild-type EGFR to minimize systemic toxicity[4][6]. Clinical data from the Phase III FLAURA trial confirms this superiority, showing a median overall survival of 38.6 months for osimertinib versus 31.8 months for first-generation TKIs[7].

EGFR_Pathway WT EGFR Wild-Type (Exon 19 del) Signaling PI3K/AKT & MAPK Survival Pathways WT->Signaling Mut EGFR T790M (Gatekeeper Mutant) Mut->Signaling Gefitinib Gefitinib / Erlotinib (1st Gen) Gefitinib->WT Reversible Binding Gefitinib->Mut Steric Clash Osimertinib Osimertinib (3rd Gen Pyrimidine) Osimertinib->WT Spares WT Osimertinib->Mut Covalent Binding (Cys797) Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Inhibited by TKIs

Logical mapping of 1st vs 3rd generation EGFR inhibitor binding and resistance mechanisms.

Comparative Preclinical Data (EGFR Inhibitors)

The following table highlights the stark contrast in potency between gefitinib and osimertinib across wild-type and mutant NSCLC cell lines[4].

Cell LineEGFR Mutation StatusGefitinib IC₅₀ (nM)Osimertinib IC₅₀ (nM)
PC-9 Exon 19 deletion (Sensitizing)~10 - 20~10 - 20
HCC827 Exon 19 deletion (Sensitizing)~10~10 - 15
H1975 L858R + T790M (Resistant)> 5000~15 - 25
PC-9/GR Exon 19 del + T790M (Resistant)> 4000~13

Immunology: Tuning Isoform Selectivity with Pyrrolopyrimidines

In autoimmune diseases such as rheumatoid arthritis (RA) and atopic dermatitis, the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) mediates pro-inflammatory cytokine signaling via the STAT pathway[8][9][10]. First-generation JAK inhibitors, such as tofacitinib , act as pan-JAK inhibitors[10]. While effective, broad JAK inhibition can lead to off-target adverse events, including neutropenia and anemia, largely driven by unselective JAK2 and JAK3 blockade[8][10].

To improve the therapeutic window, medicinal chemists developed baricitinib , a fused pyrrolopyrimidine derivative[8][9].

Structural & Mechanistic Causality

The pyrrolopyrimidine bicyclic system of baricitinib provides a rigid, planar geometry that fits exquisitely into the ATP-binding pockets of JAK1 and JAK2, while forming unfavorable steric interactions within the slightly altered pocket of JAK3[8][10]. This structural nuance shifts the molecule from a pan-inhibitor to a highly selective JAK1/JAK2 inhibitor[8][9]. By sparing JAK3, baricitinib maintains robust efficacy against IL-6 and IFN signaling while reducing the immunosuppressive risks associated with complete JAK family blockade[10].

JAK_STAT Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinases Receptor->JAK Dimerization & Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates STAT Gene Inflammatory Gene Transcription STAT->Gene Nuclear Translocation Baricitinib Baricitinib (Pyrrolopyrimidine) Baricitinib->JAK ATP-Competitive Inhibition

JAK-STAT signaling pathway and targeted intervention by the pyrrolopyrimidine Baricitinib.

Comparative Preclinical Data (JAK Inhibitors)

Enzymatic assays demonstrate the preferential selectivity of baricitinib compared to the pan-inhibitor tofacitinib[10].

Kinase TargetTofacitinib IC₅₀ (nM)Baricitinib IC₅₀ (nM)Selectivity Shift
JAK1 150.78Highly Potent
JAK2 712.0Highly Potent
JAK3 45253Spared (5.6x weaker than Tofacitinib)
TYK2 47214Moderate

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel pyrimidine derivatives requires robust, self-validating assay architectures. Below are the field-standard protocols for determining kinase inhibition and cellular viability.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: To determine the biochemical IC₅₀ of pyrimidine derivatives against isolated kinase domains.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 0.1 mg/mL BSA.

    • Causality: DTT prevents the oxidation of critical cysteine residues (e.g., Cys797 in EGFR), while BSA prevents the non-specific adsorption of the highly hydrophobic pyrimidine compounds to the microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: A 10-point curve ensures the capture of both upper and lower asymptotes, which is mathematically required to fit a highly accurate non-linear regression sigmoidal dose-response curve.

  • Reaction Initiation: Add the purified kinase enzyme and incubate for 15 minutes at room temperature. Initiate the reaction by adding ATP at a concentration equal to the enzyme's apparent Km​ , alongside the specific peptide substrate.

    • Causality: Setting the ATP concentration at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrimidines) without being overwhelmed by excess substrate, preventing artificially inflated IC₅₀ values.

  • Detection & Self-Validation: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to ATP for luciferase-mediated luminescence reading.

    • Self-Validating System: Every plate must include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle Only" control (0% inhibition baseline). Calculate the Z'-factor using the formula: Z′=1−∣μveh​−μno_enz​∣3(σveh​+σno_enz​)​ . The assay data is only accepted if Z′>0.5 , proving statistical reliability and distinguishing true signal from background noise.

Protocol B: Cellular Viability Assay (CellTiter-Glo®)

Purpose: To evaluate the anti-proliferative efficacy of compounds in mutant vs. wild-type cell lines.

  • Cell Seeding: Seed H1975 (EGFR T790M) and PC-9 (EGFR WT) cells at 2,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: This specific low seeding density ensures that the cells remain in the logarithmic growth phase throughout the entire 72-hour drug exposure period, preventing contact inhibition from skewing viability readouts.

  • Compound Treatment: Add the serially diluted pyrimidine compounds. Normalize the final DMSO concentration to 0.1% across all wells.

    • Causality: Strict normalization is required because DMSO concentrations above 0.2% can independently induce cellular toxicity, confounding the drug's actual cytotoxic effect.

  • Luminescent Detection: After 72 hours, add CellTiter-Glo reagent, lyse cells for 10 minutes, and measure luminescence (ATP quantification).

    • Self-Validating System: Include Staurosporine (1 µM) as a positive control for apoptosis. If the Staurosporine control fails to reduce cellular ATP (viability) by >95% relative to the vehicle control, the entire plate is rejected due to suspected cellular resistance or reagent degradation.

References

  • Source: MDPI (2024)
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Source: Taylor & Francis (2025)
  • Osimertinib vs.
  • Source: AME Groups (2025)
  • Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer Source: PMC - NIH URL
  • Source: The ASCO Post (2019)
  • JAK inhibitors: an evidence-based choice of the most appropriate molecule Source: Frontiers URL
  • Source: PMC - NIH (2023)
  • A Comprehensive Overview of Globally Approved JAK Inhibitors Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

4-Amino-2-hydroxy-6-methylpyrimidine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and materials engineers who utilize pyrimidine derivatives. 4-Amino-2-hydroxy-6-methylpyrimidine (often cataloged under its synonym 2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and materials engineers who utilize pyrimidine derivatives. 4-Amino-2-hydroxy-6-methylpyrimidine (often cataloged under its synonym 2-Amino-4-hydroxy-6-methylpyrimidine, CAS 3977-29-5) is a highly valuable heterocyclic intermediate used in medicinal chemistry and advanced CO₂ capture sorbents[1][2].

However, its physical state as a fine, high-melting-point powder, combined with its classification as a skin and ocular irritant, necessitates rigorous operational and disposal protocols[3][4]. Mishandling this compound not only risks regulatory non-compliance but can also lead to cross-contamination in sensitive laboratory environments.

This guide provides a comprehensive, causality-driven framework for the safe handling, spill recovery, and EPA-compliant disposal of 4-Amino-2-hydroxy-6-methylpyrimidine.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound. The strong intermolecular forces present in this pyrimidine derivative dictate our approach to both spill management and solvent selection for decontamination[1][4].

Table 1: Quantitative Data and Hazard Profile

PropertyValueOperational ImplicationReference
CAS Number 3977-29-5Primary identifier for SDS and waste manifests.[5]
Molecular Weight 125.13 g/mol Relevant for molarity calculations in liquid waste.[4]
Physical State White to cream-colored powderHigh risk of aerosolization; avoid dry sweeping.[1][4]
Melting Point > 300 °CIndicates strong intermolecular hydrogen bonding.[4]
Solubility Sparingly soluble in water; soluble in polar organics (e.g., DMSO)Water is an ineffective solvent for decontamination.[1][4]
GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation)Mandates nitrile gloves and tight-fitting safety goggles.[3]

Operational Waste Routing

Laboratory waste containing 4-Amino-2-hydroxy-6-methylpyrimidine typically falls into three streams: solid powder/spills, dissolved liquid waste, and empty source containers. The logical flow for processing these streams is visualized below.

WasteRouting Start 4-Amino-2-hydroxy- 6-methylpyrimidine Waste Solid Solid Powder / Spills Start->Solid Liquid Dissolved in Solvent (e.g., DMSO, Aqueous) Start->Liquid Container Empty Container Start->Container SolidDisp Seal in compatible waste container. Label: Irritant Solid Waste Solid->SolidDisp LiquidDisp Segregate by solvent type. Store in vented waste carboy Liquid->LiquidDisp Rinse1 Triple-Rinse Procedure (EPA 40 CFR 261.7) Container->Rinse1 Rinsate Collect Rinsate as Liquid Hazardous Waste Rinse1->Rinsate Deface Deface Label & Discard/Recycle Container Rinse1->Deface

Caption: Decision tree for 4-Amino-2-hydroxy-6-methylpyrimidine waste routing and decontamination.

Step-by-Step Methodologies

Protocol A: Solid Spill Containment and Recovery

Because this compound is a fine powder that causes respiratory and mucous membrane irritation, standard sweeping will aerosolize the particles, increasing inhalation risk[4][5].

  • Step 1: Isolation & PPE. Restrict access to the spill area. Don a lab coat, nitrile gloves, safety goggles, and a particulate respirator (e.g., N95 or P100) if the spill is large or outside a fume hood[3][5].

  • Step 2: Dampening (Causality Step). Do not use a dry brush. Lightly mist the spilled powder with a compatible solvent (e.g., a 10% ethanol/water solution) to increase particle mass and suppress aerosolization.

  • Step 3: Collection. Use a disposable plastic scoop or a damp absorbent pad to collect the material[4]. Transfer the collected slurry into a sealable, wide-mouth hazardous waste container.

  • Step 4: Surface Decontamination. Wipe the affected area with a solvent-soaked pad (DMSO or ethanol) to dissolve any remaining micro-particulates, followed by a final water wipe.

  • Step 5: Self-Validation. Shine a high-contrast flashlight parallel to the floor/bench surface. Any remaining powder will cast a shadow, indicating that Steps 3 and 4 must be repeated.

Protocol B: The EPA-Compliant Triple-Rinse Procedure

Empty chemical containers are strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261.7[6][7]. A container is not legally "empty" until it has been decontaminated.

  • Expertise & Experience (Mechanistic Insight): Why do we triple rinse instead of performing one large continuous rinse? Decontamination is a mass transfer problem. A single rinse leaves a boundary layer of concentrated solute adhered to the container walls. By dividing the solvent into three separate aliquots and agitating, we force a steep concentration gradient that drives the solute into the bulk solvent. This logarithmic reduction ensures the final residual concentration falls well below hazardous thresholds[6][7].

  • Solvent Selection: Because 4-Amino-2-hydroxy-6-methylpyrimidine is sparingly soluble in water[1][4], using pure water for the rinse will fail to dissolve caked-on residue. You must use a solvent capable of dissolving the compound (e.g., DMSO, ethanol, or a dilute acidic solution)[6][7].

The Procedure:

  • Initial Drain: Ensure the container is as empty as physically possible using standard laboratory practices (pouring, tapping)[6][8].

  • First Rinse: Add the selected capable solvent to fill approximately 20–25% of the container's total volume[8][9].

  • Agitation: Secure the cap tightly. Vigorously shake, invert, and roll the container for a minimum of 30 seconds to ensure the solvent contacts all interior surfaces, including the threading of the neck[8][9].

  • Rinsate Disposal: Uncap and pour the resulting rinsate into your designated liquid hazardous waste carboy. Allow the container to drip-drain for at least 30 seconds[8][9].

  • Iteration: Repeat Steps 2 through 4 exactly two more times [6][8].

  • Validation & Defacement: Visually inspect the interior. If any white residue remains, the container is not technically "empty" and the rinse cycle must be repeated[6]. Once clean, completely deface or remove the original chemical label, affix a "Triple Rinsed" sticker, and discard the container in standard laboratory recycling or municipal waste streams[6][8].

Final Waste Manifesting

All collected solid waste and liquid rinsate must be kept in tightly closed, clearly labeled containers stored in a cool, dry, and well-ventilated secondary containment area[4][5]. Avoid storing this waste near strong oxidizing agents, as incompatible reactions can lead to the release of irritating gases and vapors[4]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for final incineration and removal[1].

Sources

Handling

Personal protective equipment for handling 4-Amino-2-hydroxy-6-methylpyrimidine

Operational Safety and Handling Guide: 4-Amino-2-hydroxy-6-methylpyrimidine As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely wearing gloves—it requires a mechanistic unders...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4-Amino-2-hydroxy-6-methylpyrimidine

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely wearing gloves—it requires a mechanistic understanding of the chemicals we handle. 4-Amino-2-hydroxy-6-methylpyrimidine is a heterocyclic organic compound that has gained significant traction in materials science, particularly as an amine-based impregnating agent for Direct Air Capture (DAC) of CO₂[1][2].

Because this compound is frequently manipulated as a dry powder and dissolved in polar organic solvents to functionalize silica or resin supports[3][4], its handling presents specific inhalation and dermal risks. This guide provides a self-validating, causality-driven approach to safely utilizing this compound in your workflows.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. The properties of 4-Amino-2-hydroxy-6-methylpyrimidine dictate its behavior in the ambient lab environment and its interaction with human physiology.

Table 1: Chemical Properties and Operational Implications

PropertyCharacteristicOperational Safety Implication
Physical State White to cream-colored crystalline powderHigh Aerosolization Risk: Dry transfers can generate fine dust, necessitating strict respiratory and environmental controls.
Chemical Nature Basic heterocyclic amineIrritant: The basic amine groups can cause localized pH disruption and irritation upon contact with ocular or dermal moisture.
Solubility Sparingly soluble in water; soluble in polar organics (e.g., DMSO, Ethanol)Solvent Synergy: When dissolved for synthesis, polar solvents act as penetration enhancers, carrying the compound through compromised skin barriers.
Thermal Stability High melting pointEnergy Requirement: Dissolution requires sustained agitation; spills cannot be easily melted or washed away with cold water.

PPE Selection Logic

Personal Protective Equipment (PPE) should never be selected arbitrarily. The matrix below is engineered specifically for the hazards posed by solid-state amines and their solvent-based solutions.

PPE_Logic Chem 4-Amino-2-hydroxy- 6-methylpyrimidine Haz1 Fine Particulate Dust (Inhalation Risk) Chem->Haz1 Haz2 Polar Organic Solubility (Dermal Carrier Risk) Chem->Haz2 Haz3 Basic Amine Groups (Ocular Irritant) Chem->Haz3 PPE1 N95/P100 Particulate Respirator Haz1->PPE1 Mitigates PPE2 Nitrile Gloves (Double Gloving) Haz2->PPE2 Prevents PPE3 Tight-fitting Safety Goggles Haz3->PPE3 Protects

Logical relationship between chemical properties, hazards, and required PPE.

Table 2: PPE Matrix and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (≥4 mil), double-glovedNitrile provides excellent chemical resistance against the polar organic solvents (e.g., ethanol) used to dissolve the pyrimidine. Double gloving provides a fail-safe against micro-tears during prolonged handling.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave gaps. Tight-fitting goggles prevent the ingress of aerosolized micro-particulates during powder weighing and transfer.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside a fume hood. The fine crystalline structure poses a significant inhalation hazard, potentially causing respiratory sensitization.
Body Flame-resistant lab coat, closed-toe shoesPrevents the accumulation of basic amine dust on personal clothing, which could lead to delayed dermal exposure via sweat-induced dissolution.

Experimental Protocol: Amine-Functionalized Sorbent Preparation

This compound is frequently used to impregnate mesoporous silica for ambient CO₂ capture[1]. The following protocol outlines the safe, step-by-step methodology for this workflow, ensuring that every action is self-validating.

Workflow Start Phase 1: Preparation Verify Fume Hood & PPE Sol Phase 2: Dissolution Dissolve in Polar Solvent Start->Sol Validated Imp Phase 3: Impregnation Mix with Silica Support Sol->Imp Optically Clear Evap Phase 4: Evaporation Rotary Evaporation (60°C) Imp->Evap Homogeneous Test Phase 5: CO2 Capture Adsorption Testing Evap->Test Free-flowing Powder

Step-by-step experimental workflow for impregnating silica supports for CO2 capture.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Validation: Before opening the chemical bottle, verify the fume hood face velocity is between 80–120 FPM. Use a Kimwipe to visually confirm inward directional airflow.

Step 2: Weighing and Transfer

  • Action: Using an analytical balance inside the hood, carefully weigh the 4-Amino-2-hydroxy-6-methylpyrimidine. Use an anti-static weighing boat to prevent the powder from repelling and dispersing.

  • Causality: Static charge buildup on fine powders causes sudden aerosolization. Anti-static tools mitigate this physical phenomenon, keeping the hazardous dust contained.

Step 3: Dissolution

  • Action: Transfer the powder to a round-bottom flask and add anhydrous ethanol. Stir magnetically until the solution is optically clear.

  • Causality: The strong intermolecular forces in the solid state require sufficient solvent volume and kinetic energy (stirring) to break the crystal lattice.

  • Validation: An optically clear solution confirms complete dissolution, ensuring uniform distribution on the support matrix later.

Step 4: Impregnation and Solvent Removal

  • Action: Add the silica support to the solution. Transfer the flask to a rotary evaporator and remove the solvent under reduced pressure at 60°C.

  • Validation: The process is complete when the resulting material is a dry, free-flowing powder. Clumping indicates residual solvent, which compromises CO₂ adsorption efficiency and poses a continued chemical exposure risk.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. The chemical nature of this pyrimidine dictates a specific response:

  • Minor Powder Spills (<50g): NEVER dry sweep. Dry sweeping imparts kinetic energy to the particles, launching them into the operator's breathing zone. Instead, dampen a specialized chemical spill pad with a compatible mild solvent (e.g., ethanol or water) to bind the powder, then wipe it up.

  • Solvent Solution Spills: Absorb immediately with inert materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the solvent is highly flammable.

  • Disposal: Due to its low aqueous solubility and potential ecological toxicity, do not flush this compound down the drain. Collect all contaminated wipes, gloves, and residual solids into a clearly labeled, sealable container designated for "Halogen-Free Organic Solid Waste."

References

  • Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. ACS Omega. Available at:[Link]

  • Design of Amine-functionalized Resin via a Facial Method with Efficient CO2 Capture from Air. Process Safety and Environmental Protection. Available at:[Link]

  • The Role of Amine Surface Density in Carbon Dioxide Adsorption on Functionalized Mixed Oxide Surfaces. Microporous and Mesoporous Materials. Available at:[Link]

  • Direct Capture of CO2 from Ambient Air. Chemical Reviews. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-hydroxy-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-2-hydroxy-6-methylpyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.